N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N9/c3(1-4-8-9-5-1)2-6-10-11-7-2/h(H3,3,4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHYSAOMMVOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)NC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398220 | |
| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127661-01-2 | |
| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also commonly referred to as bis(5-tetrazolyl)amine (BTA), is a nitrogen-rich heterocyclic compound with the chemical formula C₂H₃N₉. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and an analysis of its stability. Due to its high nitrogen content and energetic nature, BTA is primarily of interest in the field of energetic materials. While tetrazole moieties are utilized in medicinal chemistry as bioisosteres for carboxylic acids, the direct application of BTA in drug development is not prevalent. This document aims to be a core reference for professionals requiring in-depth technical information on this compound.
Core Physicochemical Properties
This compound is a colorless, solid organic compound. Its high nitrogen content is a defining characteristic, contributing significantly to its energetic properties. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 127661-01-2 | [1][2] |
| Molecular Formula | C₂H₃N₉ | [1] |
| Molecular Weight | 153.109 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Density | 2.142 g/cm³ | [1] |
| Melting Point | >220 °C (with decomposition) | [1] |
| Boiling Point | 531.2 °C at 760 mmHg | [1] |
| Flash Point | 275 °C | [1] |
| Calculated LogP | -1.83 | [1] |
| Polar Surface Area | 120.95 Ų | [1] |
Synthesis Methodology
The synthesis of this compound can be achieved through the reaction of a dicyanamide salt with an azide salt in the presence of an acid reagent. The following protocol is a composite methodology based on established procedures.[4][5]
Experimental Protocol: Synthesis of bis(5-tetrazolyl)amine Monohydrate
Materials:
-
Sodium Dicyanamide (NaN(CN)₂)
-
Sodium Azide (NaN₃)
-
Hydrochloric Acid (HCl, 30%)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
In a 3-liter, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium dicyanamide (44.51 g) and sodium azide (65.01 g).
-
To the solid mixture, add 400 mL of 95% ethanol and 400 mL of deionized water. Swirl the flask to create a slurry.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Prepare a dilute solution of hydrochloric acid by adding 155 mL of 30% HCl to 500 mL of deionized water in the dropping funnel.
-
Over a period of 5 hours, add the dilute HCl solution dropwise to the refluxing reaction mixture. Maintain a steady, gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux the reaction mixture for approximately 48 hours to ensure the reaction goes to completion.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Acidify the cooled solution to a pH of less than 3 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.
-
Collect the fine white precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the product at 40-45°C to a constant weight to yield crude bis(5-tetrazolyl)amine monohydrate.[5]
-
For purification, the crude product can be recrystallized from a 3% hydrochloric acid solution (approximately 40 mL of solution per gram of product).[5]
Stability Profile
The thermal stability of this compound is a critical parameter, particularly concerning its application in energetic materials. Studies on its monohydrate form (BTA·H₂O) provide detailed insights into its decomposition pathway.
Thermal Decomposition Analysis
Thermal analysis using TG-DSC-FTIR reveals a multi-stage decomposition process for BTA·H₂O.[6][7]
Table 2: Thermal Decomposition Stages of BTA·H₂O
| Stage | Temperature Range | Peak Temperature (DTG) | Mass Loss | Description |
| 1 | 91.1 °C – 178.5 °C | 133.7 °C | 11.1% | Endothermic removal of one molecule of crystal water. |
| 2 | 178.5 °C – 368.4 °C | 257.5 °C | 52.3% | Exothermic decomposition of the BTA molecule. The pyrolysis is thought to initiate with the opening of a tetrazole ring.[6] |
| 3 | 368.4 °C – 690.5 °C | 472.9 °C | 32.9% | Further decomposition of residual components. |
The primary gaseous products evolved during the main decomposition stage include hydrogen cyanide (HCN), hydrazoic acid (HN₃), and ammonia (NH₃).[6] The decomposition peak temperature for the anhydrous BTA is approximately 259.8 °C, with a significant exothermic release of 1540.0 J/g.[7]
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Properties to Application Logic
This diagram shows the logical flow from the compound's intrinsic properties to its primary applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Bis[1(2)H-tetrazol-5-yl]amine | 127661-01-2 [chemicalbook.com]
- 3. ajol.info [ajol.info]
- 4. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) pyrolysis mechanism: integrated experimental and kinetic model analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
A Technical Guide to the Physicochemical Characteristics of Bis-(1(2)H-tetrazol-5-yl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of bis-(1(2)H-tetrazol-5-yl)-amine (BTA), a high-nitrogen content heterocyclic compound. This document collates available data on its properties, outlines detailed experimental protocols for its synthesis, and presents logical and procedural diagrams to aid in its study and application.
Core Physicochemical Properties
Bis-(1(2)H-tetrazol-5-yl)-amine, also known as bis(5-tetrazolyl)amine, is a colorless solid notable for its high nitrogen content and its acidic nature, stemming from the protons on the tetrazole rings.[1][2] Its structure is characterized by a central amine group linking two tetrazole rings. The compound can exist in several tautomeric forms due to the mobile protons on the tetrazole rings, which significantly influences its chemical behavior.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of BTA. Data has been compiled from various chemical data repositories and patent literature.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃N₉ | [1][3] |
| Molecular Weight | 153.11 g/mol | [1][2] |
| Melting Point | >220 °C (with decomposition) | [1][2] |
| Density | 2.142 g/cm³ | [1][2] |
| pKa (Predicted) | 2.32 ± 0.10 | [2] |
| LogP (Predicted) | -1.83 | [1] |
| Flash Point | 275 °C | [1] |
| Boiling Point | 531.2 °C at 760 mmHg | [1] |
Spectroscopic Characterization
While specific spectral data for bis-(1(2)H-tetrazol-5-yl)-amine is not extensively detailed in publicly available literature, its structure is typically confirmed using standard analytical techniques.
-
NMR Spectroscopy: Carbon-13 NMR has been used to assess the purity of BTA samples.[4] For related tetrazole-containing compounds, ¹H NMR signals for the tetrazole ring protons typically appear in the downfield region of the spectrum.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of tetrazole-containing compounds characteristically shows N-H stretching, C=N and N=N ring stretching, and ring vibration bands. Typical tetrazole group vibrations are observed between 1640-900 cm⁻¹.[7]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.[8]
Experimental Protocols
The synthesis of bis-(1(2)H-tetrazol-5-yl)-amine and its monohydrate is well-documented in patent literature. The primary route involves the reaction of a dicyanamide salt with an azide salt in an acidic aqueous solution.[4][9]
Synthesis of Bis-(1(2)H-tetrazol-5-yl)-amine Monohydrate
This protocol is adapted from established patent methodologies.[4][9][10]
Materials:
-
Sodium Dicyanamide (NaN(CN)₂)
-
Sodium Azide (NaN₃)
-
Hydrochloric Acid (HCl, 30-37%)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
In a 3-liter, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine sodium dicyanamide (e.g., 44.5 g) and sodium azide (e.g., 65.0 g).[9]
-
Add 400 mL of 95% ethanol and 400 mL of water to the flask and swirl to disperse the solids.[9]
-
Heat the mixture to a gentle reflux.[9]
-
Prepare a dilute acid solution by adding 155 mL of 30% HCl to 500 mL of water.[9]
-
Over a period of approximately 5 hours, add the dilute acid solution to the refluxing reaction mixture via the dropping funnel. Maintain a steady, gentle reflux throughout the addition.[9]
-
After the addition is complete, continue to reflux the mixture for an additional 43 hours (for a total reaction time of 48 hours).[9]
-
Cool the reaction mixture slightly and pour it into a 2-liter beaker.
-
While the solution is still hot, add concentrated hydrochloric acid (e.g., 85 mL of 36% HCl) to acidify the solution to a pH below 3.[4][9] A fine white precipitate of BTA monohydrate should form.
-
Allow the solution to cool to room temperature, then chill in an ice bath or refrigerator to 4-5 °C to maximize precipitation.[4][9]
-
Isolate the product by filtration. The fine precipitate may require a slow filtration process.[9]
-
Wash the filter cake with cold water.[4]
-
Dry the product in a vacuum oven at a low temperature (e.g., 40-45 °C) to a constant weight. The final product is bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.[9]
Purification: The crude product can be purified by recrystallization from a hot, dilute acid solution (e.g., 3% hydrochloric acid).[9]
Diagrams and Visualizations
As this compound is primarily a synthetic chemical building block, its direct involvement in biological signaling pathways has not been described. The following diagrams illustrate key logical relationships and experimental workflows relevant to its study.
Caption: Tautomeric forms of bis-(1(2)H-tetrazol-5-yl)-amine.
Caption: Experimental workflow for the synthesis of BTA monohydrate.
References
- 1. US20030060634A1 - Preparation of bis-(1(2)h-tetrazol-5-yl)-amine monohydrate - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Preparation of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate (Patent) | OSTI.GOV [osti.gov]
Navigating the Structural Landscape of Bistetrazoles: A Technical Guide to N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate world of nitrogen-rich heterocyclic compounds holds immense promise for advancements in materials science and pharmaceuticals. Among these, N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a bistetrazole derivative, represents a class of molecules with potential applications stemming from their high nitrogen content and unique structural features. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this technical guide provides an in-depth overview of the general methodologies for the synthesis, crystallization, and structural elucidation of closely related bistetrazole amines. By examining the established protocols and crystallographic data of analogous compounds, researchers can gain valuable insights into the probable characteristics and handling of this compound.
General Methodologies for Synthesis and Crystallization
The synthesis of tetrazole and bistetrazole compounds typically involves the [2+3] cycloaddition reaction between a nitrile and an azide.[1] Various synthetic strategies have been developed to facilitate this transformation, often employing catalysts and specific reaction conditions to control regioselectivity and yield.
Synthetic Protocols
A common route to 5-substituted-1H-tetrazoles involves the reaction of organic nitriles with sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling solvent like dimethylformamide (DMF).[1] For the synthesis of bistetrazole amines, a potential pathway could involve the reaction of cyanogen azide with 5-aminotetrazole.[2]
General Experimental Protocol for Tetrazole Synthesis:
-
Reaction Setup: A solution of the starting nitrile and sodium azide (in slight excess) is prepared in a suitable solvent (e.g., DMF, water, or N-methyl-2-pyrrolidone).[3][4]
-
Catalyst Addition: A catalyst, such as a zinc salt or an ammonium salt, is added to the mixture to facilitate the cycloaddition.[1][4]
-
Heating: The reaction mixture is heated to a specific temperature (often between 100-190°C) for a duration ranging from several hours to a day, depending on the reactivity of the substrate.[3][4]
-
Work-up: Upon completion, the reaction is cooled, and the product is typically precipitated by acidification with an acid like hydrochloric acid.[1]
-
Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to obtain crystals suitable for X-ray diffraction analysis.
Crystallization Techniques
Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[5] For tetrazole derivatives, slow evaporation of the solvent from a saturated solution is a commonly employed technique. The choice of solvent is crucial and is often determined empirically. Common solvents for recrystallization of tetrazole compounds include water, ethanol, acetonitrile, and their mixtures.
General Protocol for Crystallization:
-
Dissolution: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Representative Crystallographic Data
While the specific crystallographic data for this compound is unavailable, the following table summarizes the crystallographic parameters of some related 5-aminotetrazole and bistetrazole derivatives to provide a comparative overview of this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine | C4H5N7O | Orthorhombic | Pnma | 6.9604(4) | 18.3620(8) | 5.8560(3) | 90 | [6] |
| Anhydrous 5-aminotetrazole | CH3N5 | Orthorhombic | P2₁2₁2₁ | - | - | - | - | [7] |
| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | C5H11N5O | Triclinic | P-1 | 8.2472(19) | 9.731(2) | 10.087(2) | 96.228(10) | [8] |
Visualizing the Workflow and Synthetic Pathway
To further elucidate the processes involved in the study of bistetrazole compounds, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a plausible synthetic route.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for researchers working with this and related bistetrazole compounds. The outlined synthetic and crystallization protocols, along with the representative crystallographic data, offer a solid foundation for future investigations. The logical workflows presented visually further clarify the experimental journey from synthesis to structural determination. As research in this area progresses, it is anticipated that the precise structural details of this and other novel nitrogen-rich compounds will be unveiled, paving the way for their application in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Tetrazole synthesis [organic-chemistry.org]
- 7. US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of Bis-(1(2)H-tetrazol-5-yl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of bis-(1(2)H-tetrazol-5-yl)-amine (also known as H₂BTA or BTA), a nitrogen-rich energetic compound. This document synthesizes available data on its thermal decomposition, outlines the experimental protocols used for its characterization, and presents a proposed pyrolysis mechanism.
Core Concepts in Thermal Stability
The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For energetic materials like bis-(1(2)H-tetrazol-5-yl)-amine, understanding its thermal behavior is crucial for safe handling, storage, and application. Key parameters in assessing thermal stability include the onset decomposition temperature, the temperature of maximum decomposition rate, and the kinetic parameters of the decomposition reaction.
Quantitative Thermal Analysis Data
The thermal decomposition of bis-(1(2)H-tetrazol-5-yl)-amine, particularly in its monohydrate form (BTA·H₂O), has been investigated using thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC). The decomposition is a multi-stage process, starting with the loss of water, followed by the decomposition of the anhydrous compound.
Table 1: Summary of Thermal Decomposition Data for Bis-(1(2)H-tetrazol-5-yl)-amine Monohydrate (BTA·H₂O)
| Parameter | Value | Technique | Conditions | Reference |
| Dehydration Stage | ||||
| Temperature Range | 91.1 °C - 178.5 °C | TG-DTG | 2 °C/min heating rate, Argon atmosphere | [1] |
| DTG Peak Temperature | 133.7 °C | DTG | 2 °C/min heating rate, Argon atmosphere | [1] |
| Mass Loss | 11.1% | TGA | 2 °C/min heating rate, Argon atmosphere | [1] |
| DSC Peak Temperature | 135.2 °C (endothermic) | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |
| Enthalpy Change (ΔH) | -192.0 J/g | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |
| Anhydrous Decomposition Stage 1 | ||||
| Temperature Range | 178.5 °C - 368.4 °C | TG-DTG | 2 °C/min heating rate, Argon atmosphere | [1] |
| DTG Peak Temperature | 257.5 °C | DTG | 2 °C/min heating rate, Argon atmosphere | [1] |
| Mass Loss | 52.3% | TGA | 2 °C/min heating rate, Argon atmosphere | [1] |
| DSC Temperature Range | 213.4 °C - 301.1 °C (exothermic) | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |
| DSC Peak Temperature | 259.8 °C | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |
| Enthalpy Change (ΔH) | 1540.0 J/g | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |
| Anhydrous Decomposition Stage 2 | ||||
| Onset Temperature | ~368.4 °C | TG-DTG | 2 °C/min heating rate, Argon atmosphere | [1] |
| DTG Peak Temperature | 472.9 °C | DTG | 2 °C/min heating rate, Argon atmosphere | [1] |
| Mass Loss | 32.9% | TGA | 2 °C/min heating rate, Argon atmosphere | [1] |
Note: The decomposition of the anhydrous form of bis-(1(2)H-tetrazol-5-yl)-amine is a rapid exothermic process, which is a characteristic of energetic materials.[1]
Experimental Protocols
The characterization of the thermal stability of bis-(1(2)H-tetrazol-5-yl)-amine involves several key analytical techniques. The following are detailed methodologies cited in the literature.
Thermogravimetric and Differential Thermal Analysis (TG-DTA) / Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
-
Objective: To determine the temperature and mass loss associated with the decomposition of the material.
-
Instrumentation: A simultaneous thermal analyzer (e.g., PerkinElmer STA 8000, NETZSCH STA 409 PC/PG) is commonly used.[1][2]
-
Sample Preparation: A small, precisely weighed sample (typically 0.60 to 5 mg) is placed in a crucible, often made of alumina.[1]
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, typically ranging from 2 to 20 °C/min, is applied.[1]
-
Temperature Range: The sample is heated over a wide temperature range, for instance, from 50 °C to 800 °C, to ensure complete decomposition is observed.[1]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon, with a specified flow rate (e.g., 20-100 mL/min).[1][2]
-
-
Data Analysis: The output includes a TGA curve (mass vs. temperature) and a DTG curve (rate of mass loss vs. temperature), from which the onset of decomposition, peak decomposition temperatures, and percentage mass loss for each stage are determined. The DSC curve (heat flow vs. temperature) identifies endothermic and exothermic processes and allows for the calculation of enthalpy changes.
Non-isothermal Kinetic Analysis
-
Objective: To determine the kinetic parameters (activation energy (Ea) and pre-exponential factor (A)) of the decomposition reaction. These parameters are crucial for predicting the reaction rate at different temperatures and assessing long-term stability.
-
Methodology: This analysis typically involves conducting a series of TGA or DSC experiments at different heating rates (e.g., 5, 10, 15, 20 °C/min).
-
Data Analysis Methods:
-
Kissinger Method: This is a widely used model-free method that relates the peak temperature of the DTG or DSC curve to the heating rate.[3]
-
Ozawa-Flynn-Wall (OFW) Method: Another model-free method that uses the temperatures at specific conversion fractions from TGA curves obtained at different heating rates.[3][4]
-
Friedman Method: An isoconversional method that can provide information about the change in activation energy with the extent of conversion.[5]
-
While these methods are frequently applied to the metal complexes of bis-(1(2)H-tetrazol-5-yl)-amine, specific kinetic parameters for the parent compound are not extensively reported in the reviewed literature.[4][6]
Visualization of Thermal Decomposition Pathway and Experimental Workflow
Proposed Thermal Decomposition Pathway of BTA·H₂O
The thermal decomposition of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate is initiated by dehydration, followed by a complex pyrolysis of the anhydrous molecule. The proposed mechanism suggests that the decomposition of the anhydrous BTA starts with the opening of one of the tetrazole rings, leading to the formation of various gaseous products.[7]
Caption: Proposed thermal decomposition pathway of BTA·H₂O.
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for the thermal analysis of an energetic material like bis-(1(2)H-tetrazol-5-yl)-amine.
Caption: Experimental workflow for thermal analysis.
Conclusion
Bis-(1(2)H-tetrazol-5-yl)-amine exhibits a multi-stage thermal decomposition profile, characterized by an initial dehydration followed by a highly exothermic decomposition of the anhydrous compound. The primary decomposition of the anhydrous material occurs in the range of approximately 213 °C to 301 °C. The proposed decomposition mechanism involves the opening of the tetrazole ring, leading to the formation of various gaseous products. A thorough understanding of these thermal properties, obtained through standardized experimental protocols, is essential for the safe and effective utilization of this energetic material in its intended applications. Further research to definitively determine the kinetic parameters of the parent compound would be beneficial for more precise stability predictions.
References
- 1. rsc.org [rsc.org]
- 2. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 6. Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) pyrolysis mechanism: integrated experimental and kinetic model analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical Exploration of Bistetrazole Amines: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of bistetrazole amine compounds, a class of molecules with significant potential in the fields of energetic materials and medicinal chemistry. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details common computational methodologies, and visualizes the logical workflows employed in the theoretical analysis of these nitrogen-rich heterocyclic compounds. The content is based on a review of contemporary scientific literature, focusing on the application of quantum chemical calculations to predict and understand the properties of bistetrazole amine derivatives.
Introduction
Bistetrazole amines are characterized by two tetrazole rings linked by an amine bridge. This structural motif results in a high nitrogen content, which is a key determinant of their energetic properties.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for the rational design and screening of novel bistetrazole-based compounds with tailored properties, such as high energy density and low sensitivity.[3][4] These computational approaches allow for the prediction of various molecular and bulk properties, guiding synthetic efforts towards the most promising candidates and providing fundamental insights into structure-property relationships.[5][6]
Computational Methodologies
The theoretical investigation of bistetrazole amine compounds predominantly relies on a range of quantum chemical methods. The following section details the typical computational protocols applied in the literature.
Geometric Optimization and Frequency Analysis
The initial step in the theoretical characterization of a molecule is the optimization of its geometry to find the lowest energy conformation. This is crucial as the molecular geometry dictates many of its chemical and physical properties.
Protocol:
-
Initial Structure Generation: A plausible 3D structure of the bistetrazole amine molecule is generated using molecular modeling software.
-
Geometry Optimization: The structure is then optimized using DFT. Common functional and basis set combinations include:
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate thermodynamic property calculations.
-
Calculation of Energetic and Detonation Properties
A primary focus of theoretical studies on bistetrazole amines is the prediction of their performance as energetic materials.
Protocol:
-
Enthalpy of Formation (HOF): The solid-state enthalpy of formation is a critical parameter for energetic materials. It is often calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, leading to cancellation of errors in the quantum chemical calculations. The G4 method combined with a suitable basis set like Def2-TZVP has been used for accurate energy calculations.[3]
-
Density Prediction: The crystal density is another vital parameter influencing detonation performance. It can be predicted using methods that consider the molecular volume and packing efficiency. The Multiwfn program is one tool used for such calculations.[3]
-
Detonation Velocity (D) and Pressure (P): The Kamlet-Jacobs equations are commonly employed to empirically predict the detonation velocity and pressure based on the calculated density, heat of formation, and elemental composition of the compound.[5] Specialized software like EXPLO5 is also used for these predictions.[8][9]
Analysis of Electronic Structure and Stability
Understanding the electronic structure provides insights into the stability and reactivity of bistetrazole amine compounds.
Protocol:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
-
Electrostatic Potential (ESP): The electrostatic potential mapped onto the electron density surface reveals the distribution of charge and helps in understanding intermolecular interactions and sensitivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and delocalization of electron density within the molecule.[8][10]
Tabulated Quantitative Data
The following tables summarize key quantitative data for a selection of bistetrazole amine compounds and their derivatives as reported in the scientific literature.
Table 1: Calculated Energetic and Detonation Properties of Selected Bistetrazole Amine Compounds
| Compound/Derivative | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Reference(s) |
| 5,5′-bis(1H-tetrazolyl)amine (H2bta) | 633 | - | 9120 | 343 | [8][9] |
| H2bta·H2O | 203 | - | 7792 | 220 | [8][9] |
| 5,5′-bis(2-methyltetrazolyl)amine (Me2bta) | 350 | - | 7291 | 172 | [8][9] |
| 5,5′-bis(2-methyltetrazolyl)methylamine (Me3bta) | 583 | - | 7851 | 205 | [8][9] |
| Ammonium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | - | - | - | - | [1] |
| Aminonitroguanidinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | - | - | - | - | [1] |
| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | - | - | 9822 | - | [1] |
| Computationally Designed Molecule #7 | > CL-20 HOF | > 1.90 | - | - | [3] |
| Computationally Designed Molecule #22 | > CL-20 HOF | > 1.90 | - | - | [3] |
| Computationally Designed Molecule #33 | > CL-20 HOF | > 1.90 | 9580 | - | [3] |
Table 2: Nitrogen Content and Sensitivity Data for Selected Bistetrazole Amine Compounds
| Compound/Derivative | Nitrogen Content (%) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |
| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 74.8 | 8 | 192 | [1] |
| 5,5′-bis(1H-tetrazolyl)amine (H2bta) | - | "Sensitive" | - | [8][9] |
| H2bta·H2O | - | "Insensitive" | - | [8][9] |
| 5,5′-bis(2-methyltetrazolyl)amine (Me2bta) | - | "Insensitive" | - | [8][9] |
| 5,5′-bis(2-methyltetrazolyl)methylamine (Me3bta) | - | "Insensitive" | - | [8][9] |
Visualized Workflows and Relationships
Graphical representations of the theoretical study workflows and the relationships between molecular features and performance are provided below.
References
- 1. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design and computational screening of high-energy, low-sensitivity bistetrazole-based energetic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DFT study of the structure-property relationships of bistetrazole-based high-nitrogen energetic metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bistetrazolylamines—synthesis and characterization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Discovery of High-Nitrogen Energetic Materials: A New Frontier in Energy Storage
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-nitrogen energetic materials (HNEMs) represent a paradigm shift in the field of energy storage, offering significantly higher performance and cleaner decomposition products compared to traditional nitroaromatic and nitramine explosives. These materials derive their energy from the vast difference between the energy of single or double nitrogen-nitrogen bonds and the exceptionally stable triple bond in dinitrogen (N₂) gas, which is the primary decomposition product. This guide provides a comprehensive overview of the discovery process for HNEMs, detailing the pivotal role of computational chemistry in their design, common structural classes, key experimental protocols for their synthesis and characterization, and a comparative analysis of their energetic properties.
The Modern Discovery Pipeline: From Bits to Bang
The search for novel HNEMs has been revolutionized by a synergy between theoretical prediction and experimental validation. Modern discovery is no longer a trial-and-error process but a guided search accelerated by computational chemistry.
Computational Design and Screening
The initial step involves the in silico design of candidate molecules. Using methods like Density Functional Theory (DFT), researchers can predict the fundamental properties of yet-to-be-synthesized compounds with remarkable accuracy. Key predicted parameters include:
-
Heat of Formation (ΔHf): A primary indicator of the energy content of a molecule. High positive heats of formation are desirable.
-
Density (ρ): Higher density often correlates with superior detonation performance.
-
Detonation Velocity (VD) and Pressure (P): Critical performance metrics that can be estimated using empirical and theoretical models.
-
Bond Dissociation Energy (BDE): Helps in predicting the thermal stability and sensitivity of the material by identifying the weakest bond, which is often the trigger for decomposition.
Advanced algorithms, including evolutionary structure search methods, are employed to explore vast chemical spaces and identify thermodynamically stable compounds under various conditions, particularly high pressure. This computational screening allows for the prioritization of synthetic targets that exhibit the most promising balance of high performance and acceptable stability.
Experimental Workflow
The logical progression from a promising theoretical candidate to a characterized energetic material follows a structured workflow. This process ensures that resources are focused on molecules with the highest potential, while rigorously assessing their safety and performance at each stage.
An In-depth Technical Guide to Tetrazole-Based Energetic Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of High-Nitrogen Energetics
In the ongoing pursuit of advanced energetic materials, the focus has increasingly shifted towards compounds that offer superior performance, enhanced safety, and reduced environmental impact compared to traditional explosives like TNT, RDX, and HMX.[1][2] Tetrazole-based energetic compounds have emerged as a highly promising class of materials to meet these demanding requirements.[3][4] The core of these compounds is the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom.[5][6] This high nitrogen content is the key to their energetic properties. Upon decomposition, they release large volumes of non-toxic nitrogen gas (N₂), a thermodynamically stable molecule, which results in a significant release of energy.[2][7]
Tetrazole derivatives are characterized by high positive heats of formation, high density, and often possess greater thermal stability and lower sensitivity to mechanical stimuli like impact and friction.[8][9][10] These attributes make them suitable for a wide range of applications, including as high-performance explosives, components in solid rocket propellants, and environmentally benign gas generators for applications like automobile airbags.[5][11] This guide provides a technical overview of the synthesis, properties, and experimental evaluation of tetrazole-based energetic compounds, serving as a foundational resource for professionals in the field.
Core Concepts: The Chemistry of the Tetrazole Ring
The energetic nature of tetrazoles stems directly from their unique molecular structure. The five-membered ring with four nitrogen atoms is inherently energy-rich due to the high number of N-N and C-N bonds.[12] The parent compound, 1H-tetrazole, has a delocalization energy of 209 kJ/mol.[5] The high nitrogen content, often exceeding 80% by mass in some derivatives, leads to a high positive heat of formation (ΔHf), which is a primary indicator of an energetic material's performance.[9] Upon detonation or combustion, these compounds decompose to form the exceptionally stable dinitrogen molecule (N₂), releasing this stored chemical energy.[2]
The versatility of the tetrazole ring allows for the introduction of various energetic functional groups (known as "energetophores"), such as nitro (-NO₂), azido (-N₃), nitramino (-NHNO₂), or nitrate (-ONO₂), to further enhance performance.[3][4] By strategically modifying the substituents on the tetrazole ring, researchers can fine-tune the compound's properties, balancing the trade-off between energetic output and stability.[7][13] For instance, the introduction of nitro groups can significantly improve the oxygen balance and detonation performance.[14] Furthermore, the acidic nature of the N-H proton on the tetrazole ring allows for the formation of energetic salts, which can improve density and stability through strong ionic and hydrogen bonding interactions.[15][16]
Synthesis and Characterization Workflow
The synthesis of novel energetic compounds is a systematic process that begins with precursor materials and proceeds through reaction, purification, and comprehensive characterization to confirm the desired product and evaluate its properties.
General Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
The most common and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide, typically sodium azide (NaN₃).[5]
Experimental Protocol:
-
Reaction Setup: To a solution of the starting organic nitrile in a suitable solvent (e.g., N,N-dimethylformamide - DMF), add sodium azide and an activating agent such as triethylammonium chloride or zinc chloride.[5][17]
-
Heating: Heat the reaction mixture to a temperature typically ranging from 100-130 °C for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or other appropriate methods.
-
Work-up and Acidification: After cooling to room temperature, the reaction mixture is diluted with water. The solution is then carefully acidified with a strong acid (e.g., hydrochloric acid) to protonate the tetrazolate anion, causing the 5-substituted-1H-tetrazole product to precipitate.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual salts and acid, and then dried. Further purification is typically achieved by recrystallization from an appropriate solvent (e.g., water or ethanol-water mixture).
Characterization Techniques
A suite of analytical methods is employed to confirm the identity and purity of the synthesized compounds and to determine their physical and energetic properties.
-
Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure.[12][18]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Elemental Analysis: Determines the elemental composition (C, H, N) to verify the empirical formula.
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the precise molecular structure and crystal packing information, which is crucial for determining the crystal density—a key parameter for calculating detonation performance.[12][19]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and decomposition temperature (Td), which are indicators of thermal stability.[12][18]
-
Sensitivity Testing: Standardized methods, such as the BAM drop hammer (for impact sensitivity) and friction tester, are used to assess the material's safety and handling stability.[2][19]
Data on Key Tetrazole-Based Energetic Compounds
The performance of energetic materials is quantified by several key parameters. High density (ρ), a large positive heat of formation (ΔHf), high detonation velocity (Vd), and high detonation pressure (P) are desirable for high-performance explosives. For practical applications, these must be balanced with low sensitivity and high thermal stability (Td).
Fused-Ring and Neutral Tetrazoles
Fused-ring systems and neutral molecules incorporating multiple tetrazole rings are a major area of research. Fusing rings can increase molecular rigidity and density, enhancing performance.
| Compound Name | Abbreviation | Density (ρ) (g/cm³) | Detonation Velocity (Vd) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Citations |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 1.737 | 7430 | 22.4 | 247 | [12][18] |
| 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine | H₄TTP | 1.77 | 8655 | 28.0 | 260 | [20] |
| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole | DNTPP | 1.86 | 9089 | 36.5 | 291 | [19][21] |
| Trinitrotoluene (for comparison) | TNT | 1.65 | 6881 - 7303 | 19.5 - 21.3 | 295 | [3][12] |
| Cyclotrimethylenetrinitramine (for comparison) | RDX | 1.80 | 8795 | 34.9 | 210 | [3] |
| Cyclotetramethylenetetranitramine (for comparison) | HMX | 1.91 | 9144 | 39.2 | 280 | [3] |
Energetic Salts of Tetrazoles
The formation of energetic salts is a powerful strategy to enhance the density and thermal stability of tetrazole compounds. The data below showcases salts derived from the DNTPP and H₃TTT parent acids.
| Compound Name | Density (ρ) (g/cm³) | Detonation Velocity (Vd) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Citations |
| Diammonium salt of DNTPP | 1.83 | 9139 | 36.1 | 329 | [19][21] |
| Dihydrazinium salt of DNTPP | 1.84 | 9181 | 36.5 | 221 | [19][21] |
| Dihydroxylammonium salt of DNTPP | 1.89 | 9308 | 38.6 | 211 | [19][21] |
| Triammonium salt of H₃TTT | 1.732 | 8061 | 24.8 | 217 | [12] |
| Trihydrazinium salt of H₃TTT | 1.764 | 7984 | 24.6 | 183 | [12] |
Structure-Property Relationships
The design of new energetic materials is guided by understanding how molecular structure influences performance and safety. Key relationships for tetrazole-based compounds are visualized below.
References
- 1. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro-tetrazole based high performing explosives: Recent overview of synthesis and energetic properties - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Review on Synthesis of High-nitrogen Energetic Compounds [energetic-materials.org.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]
- 13. Far Too Sensitive Explosives - ChemistryViews [chemistryviews.org]
- 14. mdpi.com [mdpi.com]
- 15. Energetic Salts Based on Tetrazole N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
This technical guide provides a comprehensive overview of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as bis-(1(2)H-tetrazol-5-yl)-amine (BTA), a high-nitrogen heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this molecule, particularly in the field of energetic materials.
Physicochemical Properties
This compound is a colorless solid with a high nitrogen content, making it a subject of interest for energetic materials research.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C2H3N9 | [1] |
| Molecular Weight | 153.109 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Density | 2.142 g/cm³ | [1][] |
| Melting Point | >220 °C (decomposes) | [1][2] |
| Boiling Point | 531.2 °C at 760 mmHg | [1][] |
| Flash Point | 275 °C | [1] |
| pKa | 2.32 ± 0.10 (Predicted) | [2] |
| LogP | -1.83 | [1] |
Synthesis of this compound
The primary synthesis route for this compound involves the reaction of a dicyanamide salt with an azide salt in the presence of an acid. Several variations of this method have been reported, aiming to improve yield and purity.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of BTA.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Method adapted from Klapötke et al.)
This protocol is based on the method described by Klapötke et al., which utilizes the slow addition of hydrochloric acid to generate hydrazoic acid in situ.
Materials:
-
Sodium dicyanamide (44.51 g)
-
Sodium azide (65.01 g)
-
95% Ethanol (400 ml)
-
Water (400 ml for initial mixture, 500 ml for diluting HCl)
-
30% Hydrochloric acid (155 ml)
-
36% Hydrochloric acid (85 ml for precipitation)
Procedure:
-
In a 3-liter, 3-necked round-bottom flask, combine sodium dicyanamide and sodium azide.
-
Add 95% ethanol and water to the flask and swirl to disperse the solids.
-
Set up the flask with a heating mantle, reflux condenser, and a dropping funnel.
-
Heat the mixture to a gentle reflux.
-
Over a period of 5 hours, add a solution of 30% HCl diluted with 500 ml of water from the dropping funnel while maintaining a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 43 hours (total reflux time of 48 hours).
-
Cool the reaction mixture slightly and pour it into a 2-liter beaker.
-
Immediately add 85 ml of 36% HCl in one portion to the hot solution to induce precipitation.
-
Stir the solution and allow it to cool to room temperature, then chill in a refrigerator until the temperature reaches 4°C.
-
A large amount of fine, pure white BTA monohydrate will precipitate.
-
Isolate the product by filtration. The precipitate is very fine and may filter slowly.
-
Wash the filter cake with water.
-
Dry the product to a constant weight at 40-45°C.
Purification: The crude product can be recrystallized from 3% hydrochloric acid (approximately 40 ml per gram of BTA monohydrate).
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data for the parent this compound are not extensively reported in the literature. Characterization is often confirmed by comparison with known data for its derivatives and through elemental analysis.
-
NMR Spectroscopy: While specific ¹H and ¹³C NMR data for the parent compound is scarce, studies on its derivatives and related tetrazole compounds provide expected chemical shift regions. For instance, the ¹³C NMR signal for the carbon atom in the tetrazole ring of 5-aminotetrazole derivatives appears around 150-160 ppm.[4] The protons of the tetrazole ring in bis-tetrazole compounds typically show signals in the downfield region of the ¹H NMR spectrum.[5]
-
FTIR Spectroscopy: The FTIR spectra of tetrazole-containing compounds are characterized by vibrations of the tetrazole ring. Key vibrational bands include N-H stretching, C=N stretching, and N=N stretching.[4]
-
X-ray Crystallography: To date, a single-crystal X-ray structure of the parent this compound has not been widely reported. However, the crystal structures of several of its metal complexes and derivatives have been determined, providing insights into its coordination chemistry and molecular geometry.[6][7]
Applications
The primary application of this compound and its derivatives is in the field of energetic materials. Its high nitrogen content and thermal stability make it a valuable precursor for the synthesis of:
-
Explosives and Propellants: BTA and its salts are investigated as components in explosive formulations and propellants due to their high heat of formation and the large volume of gas produced upon decomposition.[2][6]
-
Gas Generants: The rapid and predictable decomposition of BTA derivatives to produce nitrogen gas makes them suitable for use in applications such as automotive airbags.
-
Pyrotechnics: Certain derivatives can be used in pyrotechnic compositions.
While the core molecule itself is not typically used in pharmaceuticals, the tetrazole moiety is a well-known pharmacophore in drug design, often used as a bioisostere for carboxylic acids.[1][4] Research into derivatives of 5-aminotetrazole has explored their potential as antihypertensive and urease inhibitory agents.[8]
Energetic Properties
The energetic properties of this compound and its derivatives are a key area of research. The introduction of different functional groups and the formation of salts can significantly alter these properties.
| Compound/Derivative | Property | Value | Source(s) |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | Density | 1.91 g cm⁻³ (at 100 K) | [9] |
| Detonation Velocity (calculated) | 9017 m s⁻¹ | [9] | |
| 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole dihydrazinium salt | Detonation Velocity (calculated) | 9822 m s⁻¹ | [10] |
| Impact Sensitivity | 8 J | [10] | |
| Friction Sensitivity | 192 N | [10] |
Safety Information
This compound and its derivatives are energetic materials and should be handled with appropriate safety precautions. They can be sensitive to impact, friction, and electrostatic discharge.[7] It is a flammable substance and should be kept away from heat sources.[2] When handling, appropriate personal protective equipment should be worn to avoid skin and eye contact.[2]
Conclusion
This compound is a fundamentally important high-nitrogen compound, primarily serving as a building block for a wide range of energetic materials. While detailed characterization of the parent molecule is somewhat limited in publicly available literature, extensive research into its derivatives has demonstrated their significant potential in applications requiring high energy density and gas generation. Further research may focus on the synthesis of novel derivatives with tailored energetic properties and improved sensitivities, as well as exploring its potential in other areas of chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 4. ajol.info [ajol.info]
- 5. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Engineering bistetrazoles: (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) as a new planar high-energy-density material - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
An In-Depth Technical Guide to the Molecular Structure of bis-(1(2)H-tetrazol-5-yl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of bis-(1(2)H-tetrazol-5-yl)-amine (BTA), a nitrogen-rich compound of significant interest in energetic materials and medicinal chemistry. This document details the crystallographic structure of its monohydrate, summarizes key physical and chemical properties, and provides detailed experimental protocols for its synthesis and spectroscopic analysis.
Molecular Structure and Properties
Bis-(1(2)H-tetrazol-5-yl)-amine is a heterocyclic compound consisting of two tetrazole rings linked by a central amine group. The presence of multiple nitrogen atoms contributes to its high nitrogen content and energetic properties. The compound typically exists as a stable monohydrate, BTA·H₂O.
Crystal Structure of BTA Monohydrate
The crystal structure of bis(1H-tetrazol-5-yl)amine monohydrate has been determined by X-ray diffraction. It crystallizes in the monoclinic system with the P2₁/c space group. The unit cell parameters are summarized in the table below.
| Crystal Data | bis(1H-tetrazol-5-yl)amine monohydrate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.367 |
| b (Å) | 10.531 |
| c (Å) | 6.808 |
| β (°) | 90.42 |
| Volume (ų) | 671.6 |
| Z | 4 |
Table 1: Crystallographic Data for BTA Monohydrate
| Bond/Angle | Length (Å) / Degrees (°) |
| Bonds | |
| C-N (in ring) | 1.321 - 1.338 |
| N-N (in ring) | 1.301 - 1.362 |
| Angles | |
| N-C-N (in ring) | ~108 - 110 |
| C-N-N (in ring) | ~106 - 109 |
| N-N-N (in ring) | ~108 - 110 |
Table 2: Typical Bond Lengths and Angles in Tetrazole Rings of a Related Compound.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of bis-(1(2)H-tetrazol-5-yl)-amine is presented below. Note that some of these values are predicted.
| Property | Value |
| Molecular Formula | C₂H₃N₉ |
| Molecular Weight | 153.11 g/mol |
| Appearance | Colorless solid |
| Melting Point | >220 °C (decomposition) |
| Boiling Point (predicted) | 531.2 °C at 760 mmHg |
| Density (predicted) | 2.142 g/cm³ |
| Flash Point (predicted) | 275 °C |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO)[2] |
Table 3: Physical and Chemical Properties of BTA
Experimental Protocols
Synthesis of bis-(1(2)H-tetrazol-5-yl)-amine Monohydrate
A common and effective method for the synthesis of BTA monohydrate involves the reaction of a dicyanamide salt with an azide salt in the presence of an acid.
Materials:
-
Sodium dicyanamide
-
Sodium azide
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (95%)
Procedure:
-
In a 3-liter, 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium dicyanamide (44.51 g) and sodium azide (65.01 g).
-
To the flask, add 400 ml of 95% ethanol and 400 ml of water. Swirl the flask to disperse the solids.
-
Heat the mixture to a gentle reflux.
-
From the dropping funnel, slowly add a solution of 155 ml of 30% hydrochloric acid diluted with 500 ml of water over a period of 5 hours while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 20-24 hours.
-
Cool the reaction mixture and then acidify to a pH below 3 with concentrated hydrochloric acid.
-
The fine white precipitate of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate is collected by filtration.
-
Wash the product with water and dry to a constant weight.
-
Recrystallization from 3% hydrochloric acid can be performed for further purification if necessary.
Spectroscopic Characterization
Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for obtaining the FTIR spectrum of solid BTA.
Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum One or equivalent
-
Accessory: Germanium (Ge) or Diamond ATR crystal
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Sample Preparation and Analysis:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the dry BTA powder onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure a uniform and intimate contact between the sample and the crystal.
-
Record the sample spectrum.
-
The resulting spectrum should be processed (baseline corrected, if necessary) and displayed in absorbance or transmittance mode.
Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of BTA.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for tetrazole compounds.
-
Reference: Tetramethylsilane (TMS)
Sample Preparation and Analysis:
-
Dissolve 5-10 mg of BTA in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Filter the sample if any solid particles are present to avoid poor spectral resolution.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Shimming of the magnetic field is crucial for obtaining high-resolution spectra.
Visualizations
The synthesis of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate can be visualized as a multi-step chemical process.
Caption: Synthesis workflow for bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.
The tautomeric forms of the tetrazole rings are a key feature of the molecular structure of BTA.
Caption: Tautomeric equilibrium in the tetrazole rings of BTA.
Note: Image placeholders are used in the DOT script for tautomers. In a practical application, these would be replaced with actual image files.
References
- 1. Research Portal [laro.lanl.gov]
- 2. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
A Technical Guide to the Energetic Properties of Nitrogen-Rich Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
The pursuit of advanced energetic materials with superior performance and enhanced safety profiles has led to significant interest in nitrogen-rich heterocycles, particularly tetrazoles. The high nitrogen content and inherent energy of the tetrazole ring system make its derivatives promising candidates for a new generation of explosives, propellants, and pyrotechnics. This technical guide provides an in-depth overview of the core energetic properties of these compounds, detailing their synthesis, experimental characterization, and the fundamental relationships between their structure and performance.
Core Energetic Properties of Nitrogen-Rich Tetrazoles
The energetic performance of tetrazole derivatives is defined by several key parameters, including density, heat of formation, detonation velocity, and detonation pressure. A higher value for each of these properties generally indicates a more powerful energetic material. Thermal stability is another critical factor, determining the material's safety and operational limits. The following tables summarize the quantitative energetic properties of a selection of nitrogen-rich tetrazoles from recent literature, offering a comparative overview.
Table 1: Physicochemical and Detonational Properties of Selected Nitrogen-Rich Tetrazoles
| Compound | Abbreviation | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 1.78 | 1190 | 7430 | 22.4 | 247 |
| Diammonium salt of H₃TTT | 4 | 1.83 | 854 | 8061 | 24.8 | 165 |
| Dihydrazinium salt of H₃TTT | 5 | - | - | 7984 | 24.6 | - |
| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 3 | - | - | 8345 | 25.17 | 216 |
| Hydrazinium salt of compound 3 | 11 | - | - | 9089 | 30.55 | - |
| Trinitrotoluene (for comparison) | TNT | 1.65 | -59.3 | 6900[1] - 7303[2] | 19.5[3] - 21.3[2] | 295 |
| Cyclotrimethylene trinitramine (for comparison) | RDX | 1.80 | 70.7 | 8795 | 34.9 | 210 |
| Cyclotetramethylene tetranitramine (for comparison) | HMX | 1.91 | 74.8 | 9144 | 39.2 | 280 |
Data for H₃TTT and its salts are from reference[3]. Data for compound 3 and its salt are from reference[4]. Data for TNT, RDX, and HMX are from reference[2].
Experimental Protocols
The synthesis and characterization of nitrogen-rich tetrazoles require specialized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT)
This procedure is a representative example of the [2+3] dipolar cycloaddition reaction, a common method for synthesizing tetrazoles from nitriles.[3][5][6]
Materials:
-
2,4,6-tricyano-1,3,5-triazine (cyanuric cyanide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tricyano-1,3,5-triazine in DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to ensure complete protonation of the tetrazole rings.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove any unreacted salts and DMF.
-
Dry the product in a vacuum oven at 60-80 °C to obtain pure H₃TTT.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are crucial techniques for evaluating the thermal stability and decomposition behavior of energetic materials.[7][8][9]
Instrumentation:
-
A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.
Procedure:
-
Sample Preparation: Place a small amount of the sample (typically 1-5 mg) into an aluminum or ceramic crucible.[10]
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen or argon) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[11]
-
Record the mass loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
-
DSC Analysis:
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Heat the sample and reference at a constant rate under a controlled atmosphere.
-
Record the differential heat flow between the sample and the reference. Exothermic peaks indicate decomposition or other energy-releasing events. The onset temperature and the peak temperature of the exothermic event are important parameters.[7]
-
Density Measurement by Gas Pycnometry
Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder.[12][13][14]
Instrumentation:
-
A gas pycnometer, typically using helium or nitrogen as the analysis gas.
Procedure:
-
Calibration: Calibrate the instrument using a standard sphere of known volume.
-
Sample Preparation: Accurately weigh a sample of the tetrazole powder and place it in the sample chamber.
-
Analysis:
-
The instrument will purge the sample chamber with the analysis gas to remove any adsorbed moisture or air.
-
The gas is then introduced into the sample chamber at a known pressure.
-
The gas is expanded into a second chamber of known volume, and the resulting pressure is measured.
-
Using the ideal gas law, the instrument calculates the volume of the solid sample, excluding any open pores.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
Visualizing Key Concepts
Diagrams are essential for understanding the complex relationships in the study of energetic materials. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical synthetic pathway, an experimental workflow, and the logical relationship between molecular structure and energetic properties.
General Synthetic Pathway for Nitrogen-Rich Tetrazoles
This diagram illustrates the common and versatile [2+3] dipolar cycloaddition reaction for the synthesis of tetrazoles from nitriles and an azide source.
Caption: General synthetic route for tetrazole formation.
Experimental Workflow for Energetic Material Characterization
This workflow outlines the key steps involved in characterizing the energetic properties of a newly synthesized tetrazole compound.
Caption: Workflow for characterizing energetic tetrazoles.
Structure-Property Relationships in Energetic Tetrazoles
This diagram illustrates the logical relationship between key structural features of tetrazole-based compounds and their resulting energetic properties.
Caption: Structure-property relationships in tetrazoles.
Conclusion
Nitrogen-rich tetrazoles represent a significant and promising class of energetic materials. Their high heats of formation, densities, and detonation parameters, often coupled with acceptable thermal stability, make them attractive alternatives to traditional explosives. The versatility of the tetrazole ring allows for the incorporation of various energetic functional groups, enabling the fine-tuning of their properties for specific applications. Continued research into the synthesis of novel tetrazole derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to the development of next-generation energetic materials with enhanced performance and safety.
References
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. smsenergetics.com [smsenergetics.com]
- 4. high-precision-density-measurements-of-energetic-materials-for-quality-assessment - Ask this paper | Bohrium [bohrium.com]
- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. micromeritics.com [micromeritics.com]
- 14. Gas Pycnometer - Henry Royce Institute [royce.ac.uk]
An In-depth Technical Guide on the Heat of Formation of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
This guide provides a comprehensive overview of the thermochemical properties, specifically the heat of formation, of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a nitrogen-rich heterocyclic compound of significant interest to researchers in the fields of energetic materials and drug development. This document details both experimental and computational methodologies for determining its heat of formation, presents the data in a structured format, and outlines the synthesis process.
Introduction
This compound, also known as bis(tetrazol-5-yl)amine or H2bta, is a molecule characterized by a high nitrogen content, which imparts a high positive heat of formation. This property is a key indicator of the energy content of a material and is crucial for the design and development of novel high-energy-density materials (HEDMs). The tetrazole ring is a stable heterocyclic structure, and compounds based on it are explored for their energetic performance and potential as environmentally friendly materials, as they primarily release nitrogen gas upon decomposition.[1][2] Understanding the heat of formation is fundamental to assessing the energetic potential and stability of such compounds.
Heat of Formation: Quantitative Data
The heat of formation (ΔfH°) is a critical parameter for evaluating the energetic properties of a compound. For this compound and its derivatives, this value has been determined through both experimental calorimetry and computational chemistry methods.
| Compound | Designation | Molar Heat of Formation (ΔfHm°) [kJ mol⁻¹] | Specific Heat of Formation [kJ g⁻¹] | Method of Determination | Reference |
| 5,5′-bis(1H-tetrazolyl)amine (H2bta) | 2 | 633 | 4.19 | Oxygen Bomb Calorimetry | [3] |
| 5,5′-bis(2-methyltetrazolyl)amine | 5 | 350 | 1.93 | Oxygen Bomb Calorimetry | [3] |
| 5,5′-bis(1H-tetrazolyl)amine dihydrate | 2·H2O | 203 | 1.10 | Oxygen Bomb Calorimetry | [3] |
Note: The specific heat of formation is calculated from the molar heat of formation and the molecular weight.
Experimental and Computational Protocols
The determination of the heat of formation for nitrogen-rich compounds like this compound requires precise methodologies. Below are detailed protocols for the key experimental and computational techniques cited in the literature.
Oxygen bomb calorimetry is a standard experimental method for determining the heat of combustion of a substance, from which the heat of formation can be calculated.
Protocol:
-
Sample Preparation: A precisely weighed sample of the compound (e.g., 5,5′-bis(1H-tetrazolyl)amine) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded. The heat of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.
-
Calculation of Heat of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law. For a compound with the general formula CxHyNzOw, the reaction is: CxHyNzOw (s) + (x + y/4 - w/2) O2 (g) → x CO2 (g) + y/2 H2O (l) + z/2 N2 (g) The enthalpy of formation is calculated using the known standard enthalpies of formation of the products (CO2, H2O).
Computational chemistry provides a powerful tool for predicting the heat of formation of novel compounds. The Complete Basis Set (CBS) methods, such as CBS-4M, are high-accuracy composite methods.
Protocol:
-
Molecular Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a lower level of theory, such as Density Functional Theory (DFT) with a suitable basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Extrapolation to Complete Basis Set Limit: The CBS-4M method includes a series of steps and empirical corrections to extrapolate the energy to the complete basis set limit, providing a highly accurate electronic energy.[4][5]
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is calculated using the atomization method.[4][5] In this approach, the calculated enthalpy of atomization of the molecule is subtracted from the known experimental enthalpies of formation of the constituent atoms in their standard states.
Synthesis of this compound
The synthesis of 5,5′-bis(1H-tetrazolyl)amine (H2bta) is typically achieved through an acid-catalyzed cyclization reaction.[3]
Caption: Synthesis of 5,5′-bis(1H-tetrazolyl)amine monohydrate.
Detailed Synthesis Protocol:
A common method for the preparation of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate involves the following steps:[6]
-
A dicyanamide salt (e.g., sodium dicyanamide) and an azide salt (e.g., sodium azide) are combined in water to form the initial reaction mixture.
-
A strong acid, such as hydrochloric acid (pKa < 1), is gradually added to the mixture. This controlled addition is crucial to manage the formation of hydrazoic acid, which is highly toxic and explosive.
-
The reaction mixture is heated to temperatures above 65°C to facilitate the cyclization reaction.
-
After the initial reaction, the mixture is heated for an extended period to ensure the reaction goes to completion.
-
The resulting product is then treated with a strong acid to precipitate the bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.
-
The final product is recovered through filtration.
Application in Energetic Material Performance Calculation
The heat of formation is a critical input parameter for computational codes like EXPLO5, which are used to predict the detonation performance of energetic materials.[3][4][5]
Caption: Workflow for predicting detonation parameters using EXPLO5.
By inputting the heat of formation, along with the crystal density and elemental composition, EXPLO5 can calculate key performance indicators such as detonation velocity and detonation pressure.[3] These calculated values are essential for the initial screening and characterization of new energetic materials before undertaking resource-intensive experimental testing.
Conclusion
The heat of formation of this compound is a fundamental thermochemical property that underpins its potential as an energetic material. This guide has summarized the available quantitative data, detailed the experimental and computational methods used for its determination, and provided an overview of its synthesis. The synergy between experimental measurements and computational predictions is crucial for advancing the understanding and application of this and other nitrogen-rich compounds in various fields of science and technology.
References
- 1. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate (Patent) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine from Sodium Dicyanamide
Authored for: Researchers, scientists, and drug development professionals
Introduction
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as bis-(1(2)H-tetrazol-5-yl)-amine (BTA), is a nitrogen-rich heterocyclic compound. Its derivatives are of significant interest in medicinal chemistry and drug development due to the tetrazole moiety acting as a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties. This document provides detailed protocols for the synthesis of BTA from sodium dicyanamide, a direct and efficient route. The synthesis involves the reaction of a dicyanamide salt with an azide salt in the presence of an acid reagent at elevated temperatures, followed by acidification to precipitate the product.[1][2]
Reaction Scheme
The synthesis of this compound from sodium dicyanamide and sodium azide proceeds via a [2+3] cycloaddition reaction. The overall reaction is as follows:
Experimental Data Summary
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Comparison of Reaction Conditions and Yields
| Protocol Reference | Dicyanamide Salt | Azide Salt | Acid Reagent | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Protocol 1 (Highsmith et al.) | Sodium Dicyanamide | Sodium Azide | Ammonium Chloride | Water | 18 | Reflux | ~76% (crude) |
| Protocol 2 (Highsmith et al.) | Sodium Dicyanamide | Sodium Azide | Dimethylammonium Chloride | Water | 48 | Reflux | High |
| Protocol 3 (Klapötke et al. mod.) | Sodium Dicyanamide | Sodium Azide | Hydrochloric Acid (slow addition) | Water/Ethanol | Not specified | Near boiling | ~100% (crude monohydrate) |
| Protocol 4 (Highsmith et al.) | Sodium Dicyanamide | Sodium Azide | Boric Acid | Water | ~48 | Reflux | Variable, purer product |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Chloride
This protocol is adapted from the method described by Highsmith et al. and is noted to produce a potentially impure product.[1][2]
Materials:
-
Sodium dicyanamide (37 g)
-
Sodium azide (57.2 g)
-
Ammonium chloride (47 g)
-
Concentrated hydrochloric acid
-
Deionized water
Equipment:
-
1 L round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Combine sodium dicyanamide (37 g), sodium azide (57.2 g), and ammonium chloride (47 g) in a 1 L round bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the mixture to reflux and maintain for 18 hours.
-
After 18 hours, allow the reaction mixture to cool slightly and then dilute with 400 mL of hot water.
-
Acidify the hot solution with a mixture of 100 mL of concentrated hydrochloric acid and 200 mL of water.
-
Cool the reaction solution to 5°C for 4 hours to facilitate precipitation.
-
Isolate the precipitate by filtration.
-
Wash the collected solid with water.
-
Dry the product in a vacuum oven to afford crude this compound (yield: 53.4 g).
Protocol 2: Synthesis using Slow Acid Addition (Klapötke et al. modification)
This method, a modification of the patented route, involves the slow addition of hydrochloric acid to generate hydrazoic acid in situ.[2]
Materials:
-
Sodium dicyanamide (44.51 g)
-
Sodium azide (65.01 g)
-
95% Ethanol (400 mL)
-
Deionized water (400 mL)
-
Concentrated hydrochloric acid
Equipment:
-
3 L three-neck round bottom flask
-
Heating mantle
-
Reflux condenser
-
Dropping funnel (600 mL)
Procedure:
-
In a 3 L three-neck round bottom flask, place sodium dicyanamide (44.51 g) and sodium azide (65.01 g).
-
Add 400 mL of 95% ethanol and 400 mL of water to the flask and swirl to disperse the solids.
-
Set up the flask with a heating mantle, reflux condenser, and a large dropping funnel.
-
Heat the mixture to near boiling.
-
Slowly add concentrated hydrochloric acid via the dropping funnel to the gently refluxing solution over a period of several hours.
-
After the addition is complete, continue to reflux for a specified period (e.g., overnight).
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the fine precipitate by filtration.
-
Wash the filter cake with cold water.
-
Dry the product to a constant weight. The crude product is often the monohydrate.
Purification:
The crude product can be purified by recrystallization from 3% hydrochloric acid (approximately 40 mL per gram of crude product).[2]
Visualizations
Synthesis Workflow Diagram
References
Applications of Bistetrazole Amines in Advanced Propellants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistetrazole amines represent a class of nitrogen-rich energetic materials that are gaining significant attention as potential replacements for traditional energetic components in propellant formulations. Their high heats of formation, substantial nitrogen content, and the generation of environmentally benign N₂ gas upon combustion make them attractive for developing high-performance, low-signature propellants. This document provides an overview of the applications of bistetrazole amines in propellants, including detailed experimental protocols for their synthesis and characterization, and a summary of their energetic properties.
Application Notes
Bistetrazole amines, such as 5,5'-bis(1H-tetrazolyl)amine (BTA), are primarily utilized as high-energy additives in solid propellant formulations. Their incorporation can lead to several performance enhancements:
-
Increased Burning Rates: The addition of BTA to triple-base propellants has been shown to significantly increase burning rates, in some cases by up to 93% at 100 MPa.[1][2] This property is crucial for applications requiring rapid gas generation and high thrust.
-
Enhanced Energetic Performance: Many bistetrazole derivatives exhibit detonation velocities and pressures comparable to or exceeding those of conventional explosives like RDX.[3][4] For instance, anhydrous 5,5'-bis(1H-tetrazolyl)amine (H₂bta) has a calculated detonation velocity of 9120 m/s and a detonation pressure of 343 kbar.[4]
-
Reduced Environmental Impact: The high nitrogen content of bistetrazole amines leads to the formation of primarily gaseous nitrogen upon combustion, reducing the amount of smoke and environmentally harmful combustion byproducts.[5]
-
Tailorable Properties through Derivatization: The energetic properties and sensitivity of bistetrazole amines can be tuned through chemical modification, such as methylation or the formation of energetic salts. This allows for the design of molecules with specific performance characteristics.[4]
While offering significant advantages, the incorporation of bistetrazole amines can also influence other propellant properties. For example, an increase in the burning rate may be accompanied by a higher pressure exponent, indicating a greater sensitivity of the burn rate to pressure changes.[1][2] Additionally, the thermal stability of the propellant formulation can be affected by the addition of these compounds.[1][2]
Data Presentation
The following tables summarize the quantitative data for key bistetrazole amines and their performance in propellant formulations.
Table 1: Energetic Properties of Selected Bistetrazole Amines
| Compound | Chemical Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |
| 5,5'-bis(1H-tetrazolyl)amine monohydrate (H₂bta·H₂O) | C₂H₅N₉O | 1.691 | 203 | 7792 | 220 |
| Anhydrous 5,5'-bis(1H-tetrazolyl)amine (H₂bta) | C₂H₃N₉ | 1.861 | 633 | 9120 | 343 |
| 5,5'-bis(2-methyltetrazolyl)amine (Me₂bta) | C₄H₇N₉ | - | 350 | 7291 | 172 |
| 5,5'-bis(2-methyltetrazolyl)methylamine (Me₃bta) | C₅H₉N₉ | - | 583 | 7851 | 205 |
Data sourced from Klapötke et al., Journal of Materials Chemistry, 2008.[4]
Table 2: Performance of Propellant Formulations Containing Bistetrazole Amines
| Propellant Formulation | Bistetrazole Additive | Concentration of Additive (%) | Burning Rate Increase at 100 MPa (%) | Pressure Exponent | Flame Temperature Reduction (K) |
| Triple-base Reference | None | 0 | - | - | - |
| Formulation 1 | 5,5'-hydrazinebistetrazole (HBT) | 5 | - | - | - |
| Formulation 2 | HBT | 15 | - | - | - |
| Formulation 3 | HBT | 25 | up to 93 | up to 1.4 | up to 461 |
| Formulation 4 | 5,5'-bis(1H-tetrazolyl)-amine (BTA) | 5 | - | - | - |
| Formulation 5 | BTA | 15 | - | - | - |
| Formulation 6 | BTA | 25 | up to 93 | up to 1.4 | - |
Data sourced from a study on the burning rates and thermal behavior of bistetrazole-containing gun propellants.[1][2]
Experimental Protocols
Synthesis of 5,5'-bis(1H-tetrazolyl)amine (H₂bta)
This protocol is adapted from the method described by Klapötke et al. and related patents.
Materials:
-
Sodium dicyanamide (NaN(CN)₂)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Water
-
Ethanol (95%)
Procedure:
-
In a 1-liter three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, combine 47 g of ammonium chloride, 37 g of sodium dicyanamide, and 57.2 g of sodium azide.
-
Add 400 ml of water to the flask.
-
Heat the resulting mixture to reflux (approximately 92-95 °C) and maintain for 18-24 hours.
-
After the reflux period, dilute the hot solution with 400 ml of hot water.
-
Acidify the solution with a mixture of 200 ml of water and 100 ml of concentrated hydrochloric acid.
-
Cool the reaction solution to 5 °C for 4 hours to allow for precipitation.
-
Isolate the precipitate by filtration, wash thoroughly with water, and dry in a vacuum to yield the final product, BTA.
Characterization of Bistetrazole Amines
A comprehensive characterization of newly synthesized bistetrazole amines is crucial to determine their structure, purity, and energetic properties.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Infrared (IR) and Raman Spectroscopy: These techniques are employed to identify functional groups and characterize the vibrational modes of the molecule.
2. Elemental Analysis:
-
Combustion analysis is performed to determine the elemental composition (C, H, N) and confirm the empirical formula.
3. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, decomposition temperature, and to study the thermal stability of the compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, providing information on decomposition pathways and thermal stability.
4. X-ray Diffraction:
-
Single-crystal X-ray diffraction is used to determine the precise molecular and crystal structure, which is essential for understanding structure-property relationships.
5. Sensitivity Testing:
-
Impact and Friction Sensitivity: Standardized tests (e.g., BAM drop hammer and friction tester) are conducted to assess the sensitivity of the energetic material to mechanical stimuli.
Visualizations
Caption: General workflow for the synthesis of 5,5'-bis(1H-tetrazolyl)amine (BTA).
Caption: Standard workflow for the characterization of energetic bistetrazole amines.
References
Application Notes and Protocols for N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine as a Gas-Generating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as N,N-bis(1(2)H-tetrazol-5-yl)amine or H2BTA, is a high-nitrogen content heterocyclic compound with significant potential as a gas-generating agent. Its molecular structure, rich in nitrogen-nitrogen and carbon-nitrogen bonds, allows for rapid decomposition upon heating, releasing a large volume of nitrogen gas. This property makes it a candidate for applications requiring rapid gas generation, such as in automotive airbag inflators, fire suppression systems, and other pyrotechnic devices. Tetrazole-based energetic materials are noted for their high thermal stability, high density, and the production of large volumes of gas upon decomposition.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound as a gas-generating agent.
Physicochemical and Performance Data
The gas-generating performance of this compound is summarized below. The data has been compiled from literature sources and is presented for the monohydrate form (BTA·H2O), which is commonly synthesized.
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₉ | N/A |
| Molecular Weight | 153.11 g/mol | N/A |
| Appearance | Colorless solid | N/A |
| Decomposition Peak Temperature (DSC) | 259.8 °C (at 2 °C/min) | [2] |
| Decomposition Range (DSC) | 213.4 °C to 301.1 °C | [2] |
| Enthalpy of Decomposition | 1540.0 J/g | [2] |
| Burn Rate (in a composition with PSAN) | ~0.55 in/sec at 1000 psig | [3] |
| Gas Yield (of a related composition) | ~96% | [3] |
Experimental Protocols
Synthesis of this compound monohydrate
This protocol is adapted from a patented method and provides a reliable route to the synthesis of the compound.
Materials:
-
Sodium Dicyanamide (NaCN₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum flask
-
pH meter or pH paper
Procedure:
-
In a three-neck round-bottom flask, combine sodium dicyanamide and sodium azide in a molar ratio of approximately 1:2.2.
-
Add deionized water to the flask to dissolve the reactants.
-
Attach a reflux condenser and a dropping funnel to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of concentrated hydrochloric acid dropwise from the dropping funnel over several hours. The slow addition is crucial to control the reaction rate and prevent the excessive formation and loss of hydrazoic acid.
-
After the addition of acid is complete, continue to reflux the mixture for a total of 48 hours to ensure the reaction goes to completion.
-
After reflux, allow the reaction mixture to cool slightly.
-
Pour the warm reaction mixture into a beaker containing cold, concentrated hydrochloric acid with rapid stirring. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to obtain this compound monohydrate.
Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal decomposition characteristics of the synthesized compound.
Equipment:
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Alumina or aluminum crucibles
-
Analytical balance
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh approximately 1-5 mg of the dried this compound monohydrate into a crucible.
-
Place the crucible in the TGA/DSC furnace.
-
Heat the sample from ambient temperature to approximately 400 °C at a controlled heating rate (e.g., 2, 5, 10, or 20 °C/min).
-
Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
From the TGA curve, determine the onset and completion temperatures of decomposition and the total mass loss. The thermal decomposition of the monohydrate typically shows three mass loss processes.[2]
-
From the DSC curve, identify the endothermic and exothermic events. The main decomposition of BTA is a significant exothermic process.[2] Determine the onset temperature, peak temperature, and enthalpy of decomposition. The initial endothermic peak corresponds to the loss of crystalline water.[2]
Gas Yield Measurement (Volumetric Displacement Method)
This protocol provides a basic method for estimating the volume of gas generated upon thermal decomposition.
Equipment:
-
Heating tube or small reaction vessel with a gas outlet
-
Heating source (e.g., tube furnace, heating mantle)
-
Gas-tight syringe or tubing
-
Inverted graduated cylinder or burette filled with water in a pneumatic trough
-
Thermocouple
Procedure:
-
Accurately weigh a small amount of the dried compound (e.g., 10-20 mg) into the heating tube.
-
Connect the gas outlet of the heating tube to the inverted graduated cylinder in the pneumatic trough using tubing.
-
Heat the sample rapidly to a temperature above its decomposition temperature (e.g., 300 °C).
-
The generated gas will displace the water in the graduated cylinder.
-
Record the volume of the displaced water, which corresponds to the volume of gas generated.
-
Measure the ambient temperature and pressure.
-
Correct the measured gas volume to standard temperature and pressure (STP) using the combined gas law.
-
Calculate the gas yield in ml/g by dividing the corrected gas volume by the initial mass of the sample.
Burn Rate Measurement (Strand Burner Method)
The burn rate is a critical parameter for gas generant applications. This protocol describes a method for its determination in a controlled environment.
Equipment:
-
Strand burner (a constant-volume combustion chamber)
-
Press for pelletizing the sample
-
Ignition system (e.g., hot wire)
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Press the powdered this compound into a cylindrical pellet of known dimensions.
-
Coat the side of the pellet with an inhibitor (e.g., epoxy resin) to ensure linear burning from one end to the other.
-
Place the pellet in the strand burner.
-
Pressurize the strand burner with an inert gas (e.g., nitrogen) to the desired initial pressure.
-
Ignite one end of the pellet using the ignition system.
-
Record the pressure change inside the chamber as a function of time using the pressure transducer and data acquisition system.
-
The time it takes for the pellet to burn completely can be determined from the pressure-time curve.
-
Calculate the linear burn rate by dividing the length of the pellet by the burn time.
-
Repeat the experiment at different pressures to determine the pressure exponent of the burn rate.
Visualizations
Caption: Workflow for the synthesis of this compound monohydrate.
Caption: Experimental workflow for the thermal analysis of the gas-generating agent.
Safety Precautions
-
Handling of Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Generation of Hydrazoic Acid: The reaction of sodium azide with acid generates hydrazoic acid (HN₃), which is a highly toxic and explosive gas. The synthesis must be carried out in a well-ventilated fume hood with careful, slow addition of acid to minimize the accumulation of hydrazoic acid.
-
Thermal Sensitivity: this compound is an energetic material and can decompose rapidly upon heating. Avoid exposing the compound to high temperatures, sparks, or flames, except under controlled experimental conditions.
-
General Handling: Wear appropriate PPE when handling the compound. In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
References
Application Note and Protocol for the Characterization of Bistetrazole Amines using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bistetrazole amines are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in the field of energetic materials. Their high heats of formation, thermal stability, and the generation of largely gaseous, environmentally benign decomposition products make them promising candidates for various applications, including as propellants and explosives. A thorough understanding of their thermal behavior is paramount for safe handling, storage, and application.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques that provide critical insights into the thermal properties of these materials. DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing information about melting points, decomposition temperatures, and enthalpies of reaction. TGA measures the change in mass of a sample as a function of temperature or time, providing data on thermal stability, decomposition kinetics, and the composition of the material.
This application note provides detailed protocols for the characterization of bistetrazole amines using DSC and TGA, along with a summary of representative data and a logical workflow for the experimental process.
Data Presentation
The following tables summarize quantitative data obtained from the thermal analysis of representative bistetrazole amines.
Table 1: DSC Data for Selected Bistetrazole Amines
| Compound Name | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Heating Rate (°C/min) | Reference |
| 5,5'-bis(1H-tetrazolyl)amine (BTA) | 213.4 | 259.8 | 2 | [1] |
| Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) | ~180-200 | Not explicitly stated | N/A (isothermal) | [2] |
| Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) | 226.9 - 245.3 (Stage 1) | Not explicitly stated | Dynamic | [3] |
| 1,5-diamino-4-methyl-1H-tetrazolium dinitramide (MeDAT_DN) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Nitrogen-Rich Energetic Salts of 1H,1′H-5,5′-Bistetrazole-1,1′-diolate | 225.7 - 314.0 | Not explicitly stated | Not explicitly stated | [5] |
Table 2: TGA Data for Selected Bistetrazole Amines
| Compound Name | Decomposition Stage(s) | Weight Loss (%) | Temperature Range (°C) | Heating Rate (°C/min) | Reference |
| 5,5'-bis(1H-tetrazolyl)amine monohydrate (BTA·H₂O) | 1 (Water loss) | 11.1 | 91.1 - 178.5 | 2 | [1] |
| 2 (Decomposition) | 52.3 | 178.5 - 368.4 | 2 | [1] | |
| 3 (Residue decomp.) | 32.9 | 368.4 - 690.5 | 2 | [1] | |
| Nitrogen-Rich Energetic Salts of 1H,1′H-5,5′-Bistetrazole-1,1′-diolate | Multiple | Varies | 225.7 - 314.0 (Decomp. Temp) | Not explicitly stated | [5] |
Experimental Protocols
The following protocols are synthesized from established methods for energetic materials and specific examples from the literature on bistetrazole amines.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, decomposition temperature, and enthalpy of thermal transitions of bistetrazole amines.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or gold crucibles and lids (hermetically sealed for volatile samples)
-
Crucible press
-
Analytical balance (readable to 0.01 mg)
-
Bistetrazole amine sample (typically 0.5 - 2 mg)
-
Inert reference material (e.g., empty crucible)
-
High-purity inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Carefully weigh 0.5 - 2 mg of the bistetrazole amine sample into a clean, tared DSC crucible. Due to the energetic nature of the materials, handle small quantities with appropriate safety precautions.
-
For powdered samples, ensure the material is evenly distributed at the bottom of the crucible to ensure good thermal contact.
-
Place the lid on the crucible and seal it using a crucible press. For potentially volatile decomposition products, use hermetically sealed crucibles. A small pinhole in the lid can be used to relieve pressure if significant gas evolution is expected and the instrument design allows.
-
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible (of the same type) into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 15 minutes before starting the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).
-
Heat the sample at a constant rate, typically between 5 °C/min and 20 °C/min. Slower heating rates can provide better resolution of thermal events, while faster rates can increase the peak height. A common rate used for initial screening is 10 °C/min.
-
Continue heating to a final temperature that is sufficiently high to observe the complete decomposition of the sample, but not so high as to damage the instrument. This can be informed by preliminary TGA analysis.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
From the resulting DSC curve, determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of bistetrazole amines by measuring mass loss as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum crucibles
-
Analytical balance (integrated into the TGA)
-
Bistetrazole amine sample (typically 1 - 5 mg)
-
High-purity inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Tare the TGA crucible.
-
Carefully place 1 - 5 mg of the bistetrazole amine sample into the crucible. Ensure the sample is evenly distributed.
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-100 mL/min for at least 15 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of around 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where the decomposition is complete (e.g., 400-600 °C).
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Identify the temperature ranges of different decomposition stages and the percentage of weight loss for each stage.
-
The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of weight loss for each decomposition step.
-
Mandatory Visualization
Caption: Experimental workflow for the thermal characterization of bistetrazole amines.
Conclusion
The combined application of DSC and TGA provides a comprehensive thermal characterization of bistetrazole amines, which is essential for their development and safe handling as energetic materials. The protocols outlined in this application note offer a standardized approach to obtaining reliable and reproducible data on the melting behavior, decomposition temperatures, and thermal stability of these compounds. The provided data and workflow serve as a valuable resource for researchers in the field of energetic materials and drug development. It is crucial to always perform these analyses with appropriate safety measures in place due to the potentially explosive nature of the materials under investigation.
References
Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
Abstract
This application note provides a detailed protocol for the characterization of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine using Fourier Transform Infrared (FT-IR) spectroscopy. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It outlines the sample preparation, instrument parameters, and data interpretation for the FT-IR analysis of this high-nitrogen heterocyclic compound. A summary of characteristic vibrational modes is presented in a tabular format for easy reference. Additionally, a graphical representation of the experimental workflow is provided.
Introduction
This compound, a C-N linked bistetrazole, is a nitrogen-rich compound with potential applications in energetic materials and pharmaceuticals.[1][2] The tetrazole moiety is a key functional group in many pharmacologically active agents due to its metabolic stability and its role as a bioisostere for carboxylic acids.[3][4] Accurate structural characterization is crucial for quality control and understanding the chemical properties of this compound. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and elucidating the molecular structure of organic compounds. This note details the application of FT-IR for the analysis of this compound.
Experimental Protocol
Materials and Equipment
-
Sample: this compound (solid powder)
-
FT-IR Spectrometer: A standard laboratory FT-IR spectrometer (e.g., Bruker, Shimadzu, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Option A: KBr Pellet Technique
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours.
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
-
Option B: Attenuated Total Reflectance (ATR)
-
ATR accessory with a diamond or germanium crystal.
-
-
-
Spatula
-
Gloves and safety glasses
Sample Preparation
2.2.1. KBr Pellet Method
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
-
Transfer the sample and KBr to an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
2.2.2. Attenuated Total Reflectance (ATR) Method
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Proceed with the spectral acquisition.
FT-IR Data Acquisition
-
Background Scan: Perform a background scan to acquire the spectrum of the ambient environment (and the KBr pellet holder or empty ATR crystal). This will be subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared sample in the spectrometer's sample compartment and acquire the FT-IR spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
Data Presentation and Interpretation
The FT-IR spectrum of this compound should be analyzed for the presence of characteristic absorption bands corresponding to its functional groups. The following table summarizes the expected vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3400 - 3200 | Medium, Broad | N-H stretching vibrations of the amino group and the tetrazole ring |
| 3150 - 3100 | Weak to Medium | C-H stretching (if any impurities or specific tautomeric forms exist) |
| 1650 - 1600 | Medium to Strong | N-H bending (scissoring) of the amino group |
| 1580 - 1450 | Strong | C=N and N=N stretching vibrations within the tetrazole rings.[3] |
| 1300 - 1100 | Medium to Strong | Tetrazole ring stretching and breathing modes.[5] |
| 1100 - 900 | Medium to Strong | Tetrazole ring vibrations.[4] |
| Below 900 | Weak to Medium | Out-of-plane bending vibrations of the ring and amino group. |
Note: The exact positions and intensities of the peaks can be influenced by factors such as intermolecular hydrogen bonding, the specific tautomeric form present in the solid state, and the sample preparation method.
Visualization of Experimental Workflow
The logical flow of the FT-IR analysis can be visualized as follows:
Caption: Experimental workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is a powerful and accessible technique for the structural characterization of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra for confirming the identity and purity of the compound. The provided table of characteristic vibrational frequencies serves as a valuable reference for spectral interpretation.
References
- 1. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 2. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
Application Note: Experimental Procedures for the Synthesis of C-N Linked Bistetrazolates
Audience: Researchers, scientists, and drug development professionals.
Introduction: C-N linked bistetrazolates are a class of nitrogen-rich heterocyclic compounds characterized by two tetrazole rings connected through a nitrogen atom. These molecules are of significant interest in medicinal chemistry, coordination chemistry, and materials science, particularly as energetic materials, due to their high nitrogen content, thermal stability, and large gas production upon decomposition.[1] This application note provides detailed protocols for three distinct synthetic strategies for producing C-N linked bistetrazolates, summarizes key quantitative data, and illustrates the experimental workflows.
General Synthetic Pathways
The synthesis of C-N linked bistetrazolates can be approached through several routes, often starting from simple, commercially available precursors. The choice of method depends on the desired substitution pattern and target properties of the final compound. The diagram below outlines the general strategies discussed in this note.
Caption: General synthetic strategies for C-N linked bistetrazolates.
Protocol 1: Synthesis of 5,5'-Bis(1H-tetrazolyl)amine (BTA)
This protocol describes the acid-catalyzed cyclization of sodium dicyanamide and sodium azide, which affords 5,5'-bis(1H-tetrazolyl)amine (BTA) in high yield.[2][3] This method is a robust, one-pot procedure for generating the parent BTA structure.
Experimental Workflow
Caption: Workflow for the synthesis of 5,5'-Bis(1H-tetrazolyl)amine (BTA).
Methodology
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine sodium dicyanamide (1.0 eq), sodium azide (2.0 eq), water, and ethanol.[2][3]
-
Reaction Initiation: While stirring the suspension, slowly add hydrochloric acid (2.0 eq) dropwise via the dropping funnel. The addition generates hydrazoic acid in situ.
-
Reflux: After the acid addition is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 48 hours.[3] Optimal yields are achieved with longer reaction times.
-
Precipitation: After the reflux period, cool the mixture slightly and pour the hot solution directly into cold, concentrated acid. This rapid cooling and acidification causes the BTA product to precipitate.[3]
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white, solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water and then a small amount of cold ethanol. The product, BTA monohydrate, can be further purified by recrystallization from 3% hydrochloric acid if necessary.[3]
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Data Summary
| Reactants | Acid/Catalyst | Solvent | Temp. | Time (h) | Yield (%) | Citation(s) |
| Sodium Dicyanamide, Sodium Azide | Hydrochloric Acid | Water/Ethanol | Reflux | 48 | 88 | [2][3] |
| Sodium Dicyanamide, Sodium Azide | Boric Acid | Water | Reflux | 48 | ~80 | [3] |
Protocol 2: Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole Derivatives
This protocol outlines the synthesis of highly energetic C-N linked bistetrazolates starting from commercially available 5-aminotetrazole.[4][5] The procedure involves the in situ formation of cyanogen azide, followed by nitration and conversion to various energetic salts. These compounds are notable for their high nitrogen content and superior detonation performance.[4]
Experimental Workflow
References
- 1. Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Energetic Polymers from 5-Aminotetrazole Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high-nitrogen energetic polymers derived from 5-aminotetrazole. The methodologies outlined are based on established literature and are intended to guide researchers in the development of advanced energetic materials with potential applications in propulsion, pyrotechnics, and specialized drug delivery systems where rapid energy release is required.
Introduction to 5-Aminotetrazole-Based Energetic Polymers
5-Aminotetrazole (5-AT) is a highly attractive precursor for energetic materials due to its high nitrogen content (82.3%), significant positive heat of formation, and good thermal stability.[1][2] Polymers incorporating the 5-aminotetrazole moiety can exhibit enhanced energetic performance, density, and thermal stability compared to conventional energetic polymers like glycidyl azide polymer (GAP).[1][2][3] The exocyclic amino group on the tetrazole ring also offers a reactive site for further chemical modifications, such as nitration, to introduce additional explosophoric groups and further boost energetic properties.[1][4]
This document details the synthesis of a homopolymer, N-glycidyl-5-aminotetrazole (p-GAT), its copolymers with glycidyl azide (p-(GAT-co-GA)), and a nitrated derivative of the homopolymer (p-GAT-N).
Synthesis of Energetic Polymers
The primary synthetic route involves the nucleophilic substitution of a polymeric backbone, poly-(epichlorohydrin)-butanediol (p-ECH-BD), with the sodium salt of 5-aminotetrazole and, for copolymers, sodium azide.[1][3]
Synthetic Workflow
The overall workflow for the synthesis and modification of 5-aminotetrazole-based energetic polymers is depicted below.
Caption: Synthetic and characterization workflow for 5-aminotetrazole polymers.
Experimental Protocols
Protocol 1: Synthesis of Glycidyl 5-Aminotetrazole Polymer (p-GAT) [1]
-
Apparatus Setup: Equip a 100 mL three-neck flask with a magnetic stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition:
-
Pour 40 mL of dimethylformamide (DMF) into the flask.
-
Add 9.25 g (100 mmol) of poly-(epichlorohydrin)-butanediol (p-ECH-BD) with stirring.
-
-
Heating: Heat the mixture to 130 °C.
-
Nucleophilic Substitution: Add 16.07 g (150 mmol) of sodium 5-aminotetrazolate to the heated solution.
-
Reaction Monitoring: Continue stirring the reaction mixture at 130 °C. Periodically check for the presence of chlorine using the Beilstein test. The reaction is complete when the test is negative.
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated salts by filtration.
-
The filtrate contains the p-GAT polymer dissolved in DMF. This solution can be used for further analysis or processing.
-
Protocol 2: Synthesis of N-glycidyl-5-aminotetrazole and glycidyl azide Copolymers (p-(GAT-co-GA)) [1]
-
Apparatus Setup: Use the same apparatus as for the p-GAT synthesis.
-
Reagent Addition:
-
Pour DMF into the flask.
-
Add p-ECH-BD with stirring.
-
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 130 °C).
-
Simultaneous Nucleophilic Substitution: Add both sodium 5-aminotetrazolate and sodium azide to the reaction mixture. The molar ratio of these two reagents will determine the composition of the final copolymer.
-
Reaction Monitoring and Work-up: Follow the same procedure as for the p-GAT synthesis (steps 5 and 6).
Protocol 3: Nitration of Glycidyl 5-Aminotetrazole Polymer (p-GAT-N) [1]
-
Dissolution: Dissolve 3.67 g (26 mmol) of the p-GAT homopolymer in 26 mL of concentrated nitric acid (65%) with stirring at room temperature.
-
Heating: Heat the solution to 96–100 °C.
-
Reaction: Stir the mixture at this temperature for 10 minutes.
-
Work-up:
-
Cool the reaction mixture.
-
Precipitate the nitrated polymer (p-GAT-N) by pouring the solution into an excess of cold water.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Characterization of Energetic Polymers
Thorough characterization is crucial to determine the structure and properties of the synthesized energetic polymers.[2][3]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymers.[1]
-
Infrared (IR) Spectroscopy: Used to identify functional groups. The C=N vibration of the tetrazole ring is typically observed around 1629-1637 cm⁻¹.[4] For nitrated polymers, look for the characteristic ONO₂ group signals.
-
Gel-Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity (Mw/Mn) of the polymers.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the incorporation of the high-nitrogen 5-aminotetrazole moiety.[1]
Property Characterization
-
Differential Scanning Calorimetry (DSC): To assess thermal stability. The onset of decomposition temperature is a key parameter.[1][2]
-
Density Measurement: Typically performed using a helium pycnometer to obtain accurate density values, which are critical for calculating detonation performance.[1]
-
Detonation Performance Calculation: Detonation velocity (vD) and detonation pressure (P) can be calculated using specialized software (e.g., Explo5) based on the material's density and heat of formation.[5]
Quantitative Data Summary
The following tables summarize the key properties of the synthesized 5-aminotetrazole-based polymers and related energetic materials.
Table 1: Molecular Weight and Polydispersity of 5-Aminotetrazole Polymers [1]
| Polymer | 5-AT Content (mol%) | Mw ( g/mol ) | Mw/Mn |
| p-GAT | 86 | ~4000 | 1.19 - 1.45 |
| p-(GAT-co-GA) | 25 | ~1600 | 1.19 - 1.45 |
| GAP | 0 | ~1300 | 1.19 - 1.45 |
Table 2: Physical and Thermal Properties of 5-Aminotetrazole Polymers [1]
| Polymer | Density (g/cm³) | Decomposition Onset (°C) |
| p-GAT | 1.436 | > 220 |
| p-GAT-N | 1.540 | - |
| p-(GAT-co-GA)-14 | 1.427 | - |
| p-(GAT-co-GA)-22 | 1.413 | - |
Table 3: Comparative Energetic Properties of 5-Aminotetrazole Derivatives [5][6]
| Compound | Density (g/cm³) | Detonation Velocity (vD, m/s) | Detonation Pressure (P, GPa) |
| DMPT-1 | 1.806 | 8610 | 30.2 |
| DMPT-2 | - | 8450 | 28.6 |
| Compound 3 | 1.910 | 9072 | 37.1 |
| Compound 6 | 1.905 | 8861 | 32.3 |
| TNT | 1.60 | 6900 | - |
Note: DMPT-1, DMPT-2, Compound 3, and Compound 6 are discrete molecular compounds based on 5-aminotetrazole, not polymers, but are included for performance comparison.
Logical Relationships in Polymer Design
The design of these energetic polymers follows a logical progression to enhance energetic properties.
Caption: Logical progression for enhancing the energetic properties of polymers.
Safety Considerations
-
The synthesis and handling of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including personal protective equipment (PPE), blast shields, and remote handling capabilities where necessary.
-
5-aminotetrazole and its derivatives are energetic materials and can be sensitive to impact, friction, and electrostatic discharge.
-
Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.
-
Consult relevant safety data sheets (SDS) for all chemicals used.
Conclusion
The protocols and data presented herein provide a solid foundation for the development of advanced energetic polymers based on 5-aminotetrazole. These materials exhibit promising properties, including high nitrogen content, good thermal stability, and increased density, making them attractive candidates for a variety of energetic applications. Further research can focus on optimizing the polymer architecture, exploring different backbone structures, and investigating the performance of these polymers in formulated energetic compositions.
References
- 1. mdpi.com [mdpi.com]
- 2. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine in Pyrotechnics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine is an energetic material. All handling and experiments should be conducted by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place.
Introduction
This compound, also known as N,N-bis(1(2)H-tetrazol-5-yl)amine (systematic name) or H₂BTA, is a high-nitrogen heterocyclic compound. Such compounds are of significant interest in the field of pyrotechnics as they can serve as energetic fuels. A key advantage of high-nitrogen fuels is their tendency to produce a large volume of gaseous products, primarily environmentally benign nitrogen gas, upon combustion. This results in low-smoke or smoke-free pyrotechnic compositions, a desirable characteristic for both indoor and large-scale outdoor displays. The high positive heat of formation of these compounds also contributes significantly to the energy released during pyrotechnic reactions.
Data Presentation
The following tables summarize the key physicochemical and pyrotechnic properties of this compound in its anhydrous and monohydrate forms.
Table 1: Physicochemical Properties
| Property | Anhydrous this compound |
| Molecular Formula | C₂H₃N₉ |
| Molecular Weight | 153.11 g/mol |
| Appearance | Colorless solid[1] |
| Density | 2.142 g/cm³[2][3] |
| Melting Point | >220 °C (with decomposition)[2] |
| Boiling Point | 531.2 °C at 760 mmHg[2] |
| Flash Point | 275 °C[2][3] |
Table 2: Pyrotechnic and Safety Data
| Property | Value | Form |
| Impact Sensitivity | 26-34 cm | Anhydrous[4] |
| Impact Sensitivity | >320 cm | Monohydrate[4] |
Experimental Protocols
The following protocols describe the synthesis, purification, and characterization of this compound for pyrotechnic applications.
Synthesis and Purification of this compound Monohydrate (BTAw)
This protocol is adapted from purification methods described for BTAw, which is critical for optimal pyrotechnic performance.
Materials:
-
Crude this compound
-
Deionized water
Equipment:
-
Large heat-resistant beaker
-
Hotplate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place 85 g of crude this compound monohydrate into 4 liters of deionized water in the beaker.[4]
-
Heat the mixture to boiling with continuous stirring to dissolve the crude product.[4]
-
Perform a hot filtration to remove any insoluble impurities.[4]
-
Allow the filtrate to cool down slowly while stirring to facilitate recrystallization.[4]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Air-dry the collected product to obtain purified this compound monohydrate (BTAw).[4]
Conversion to Anhydrous Form
The anhydrous form of the compound exhibits different sensitivity characteristics and is often required for specific pyrotechnic formulations.
Materials:
-
Purified this compound monohydrate (BTAw)
Equipment:
-
Vacuum oven or a flask with a heating mantle and vacuum connection
-
Thermometer
Procedure:
-
Place the purified BTAw in a flask or on a tray suitable for heating under vacuum.
-
Heat the material gently under vacuum. A temperature of 70°C for one hour has been shown to be effective for converting a related salt to its anhydrous form.[4] The optimal temperature and duration should be determined experimentally, potentially guided by thermogravimetric analysis (TGA) to monitor the loss of water.
-
Continue heating until a constant weight is achieved, indicating the complete removal of water.
-
Cool the anhydrous this compound to room temperature in a desiccator or under an inert atmosphere to prevent rehydration.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal stability and decomposition temperature of the energetic material.
Equipment:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Accurately weigh 0.5-2.0 mg of the anhydrous sample into a DSC pan.
-
Hermetically seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample at a linear heating rate, typically 5 or 10 °C/min, over a temperature range that encompasses the decomposition of the material (e.g., 50 °C to 400 °C).
-
Record the heat flow versus temperature. The onset temperature of the main exothermic peak is generally reported as the decomposition temperature.
Impact Sensitivity Testing (BAM Fallhammer)
This standardized test determines the sensitivity of the material to impact.
Equipment:
-
BAM Fallhammer apparatus
-
Steel sleeves and pins
-
Sample holder
Procedure:
-
Place a small, measured amount of the anhydrous sample (typically around 40 mm³) into the sample holder assembly.
-
Position the sample holder on the anvil of the fallhammer.
-
Release a drop-weight of a specified mass from a known height onto the sample.
-
Observe for any reaction (e.g., sound, flame, or smoke).
-
Conduct a series of trials at varying drop heights to determine the limiting impact energy, which is the lowest energy at which a reaction is observed in at least one of six trials.
Friction Sensitivity Testing (BAM Friction Apparatus)
This standardized test assesses the sensitivity of the material to frictional stimuli.
Equipment:
-
BAM friction apparatus with a porcelain plate and pin
-
A set of weights
Procedure:
-
Spread a small amount of the anhydrous sample (approximately 10 mm³) on the porcelain plate.[5]
-
Lower the porcelain pin onto the sample and apply a specific load using the weighted arm.[5]
-
The apparatus then moves the plate back and forth under the pin over a set distance.[5]
-
Observe for any reaction (e.g., crackling, smoke, or ignition).[4]
-
Perform a series of tests with increasing loads to find the lowest load that causes a reaction in at least one of six trials.
Visualizations
The following diagrams illustrate the workflows for the synthesis and characterization of this compound.
Caption: Workflow for the purification and conversion of this compound.
Caption: General workflow for the pyrotechnic characterization of energetic materials.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. utec-corp.com [utec-corp.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with Bis-(1(2)H-tetrazol-5-yl)-amine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of metal complexes featuring bis-(1(2)H-tetrazol-5-yl)-amine and its derivatives as ligands. These compounds are of significant interest due to their potential applications in drug development, particularly as anticancer and antimicrobial agents.
Introduction
Metal complexes with nitrogen-rich heterocyclic ligands, such as tetrazoles, have garnered considerable attention in medicinal and materials chemistry. The bis-(1(2)H-tetrazol-5-yl)-amine (H₂bta) ligand is a versatile building block for constructing coordination polymers and discrete metal complexes with diverse structural motifs and interesting physicochemical properties. The tetrazole rings offer multiple coordination sites, enabling the formation of complexes with various dimensionalities and topologies. Recent studies have highlighted the potential of these metal complexes as therapeutic agents, demonstrating cytotoxic effects against cancer cell lines and inhibitory activity against various microbes.[1][2][3][4] This document outlines the synthesis of these promising compounds through hydrothermal methods and their subsequent characterization.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the bis-(1(2)H-tetrazol-5-yl)-amine ligand and a representative example of a metal complex using this ligand.
Protocol 1: Synthesis of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate (H₂bta·H₂O)
This protocol describes a common method for the synthesis of the ligand.
-
Materials:
-
Sodium dicyanamide (NaN(CN)₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve sodium dicyanamide and sodium azide in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux (approximately 100-110 °C).
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing solution over a period of 1-2 hours. Caution: This reaction generates hydrazoic acid (HN₃), which is highly toxic and explosive. Perform this step with extreme care in a certified chemical fume hood.
-
After the addition of HCl is complete, continue to reflux the mixture for 18-24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid product.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from hot water to obtain purified bis-(1(2)H-tetrazol-5-yl)-amine monohydrate as a white crystalline solid.
-
Dry the product in a desiccator over silica gel.
-
Protocol 2: Hydrothermal Synthesis of a Zinc-bis-(1(2)H-tetrazol-5-yl)-amine Complex
This protocol provides a general procedure for the synthesis of a coordination polymer using the H₂bta ligand and a zinc(II) salt under hydrothermal conditions. The reaction temperature can influence the final structure of the complex.[5]
-
Materials:
-
bis-(1(2)H-tetrazol-5-yl)-amine monohydrate (H₂bta·H₂O)
-
Zinc chloride (ZnCl₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL capacity)
-
-
Procedure:
-
In a 20 mL Teflon liner, combine H₂bta·H₂O (e.g., 0.1 mmol, 17.1 mg) and ZnCl₂ (e.g., 0.1 mmol, 13.6 mg).
-
Add 10 mL of deionized water to the Teflon liner and stir the mixture for 15 minutes to ensure homogeneity.
-
Seal the Teflon liner in the stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat to 150 °C at a ramp rate of 10 °C/min.
-
Hold the temperature at 150 °C for 72 hours.
-
Slowly cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Open the autoclave in a fume hood and collect the crystalline product by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the product in air.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of metal complexes with bis-(1(2)H-tetrazol-5-yl)-amine ligands.
Table 1: Synthesis Conditions and Yields for Representative Metal Complexes
| Complex Formula | Metal Salt | Ligand | Synthesis Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Zn₅(OH)₄(bta)₂]·2H₂O | Zn(NO₃)₂·6H₂O | In-situ from dicyanamide and azide | Hydrothermal | 180 | 72 | ~60 | [5] |
| [Mn(bta)(H₂O)₃]·0.5H₂O | MnCl₂·4H₂O | H₂bta | Hydrothermal | 160 | 72 | ~55 | [6] |
| [Pb(bta)(H₂O)]n | Pb(NO₃)₂ | H₂bta | Hydrothermal | 160 | 72 | ~65 | [7] |
| [Cd₂(HL¹)₂(H₂O)₄]·2H₂O (H₃L¹ = bis-(1H-tetrazol-5-ylmethyl)-amine) | Cd(NO₃)₂·4H₂O | H₃L¹ | Solvothermal | 120 | 72 | ~70 | [8] |
Table 2: Spectroscopic and Thermal Analysis Data
| Complex | Key IR Bands (cm⁻¹) (ν(C=N), ν(N-N)) | ¹H NMR (δ, ppm in DMSO-d₆) (Ligand) | ¹³C NMR (δ, ppm in DMSO-d₆) (Ligand) | Thermal Decomposition Temp. (°C) | Reference |
| H₂bta·H₂O | ~1640, ~1560, ~1400 | ~15.5 (br, s, NH), ~8.5 (br, s, NH) | ~155 | >200 | [9][10] |
| [Zn₅(OH)₄(bta)₂]·2H₂O | ~1630, ~1550, ~1390 | - | - | ~350 | [5] |
| [Mn(bta)(H₂O)₃]·0.5H₂O | ~1635, ~1555, ~1395 | - | - | ~320 | [6] |
| [Pb(bta)(H₂O)]n | ~1625, ~1545, ~1385 | - | - | 314 | [7] |
Note: NMR data for the paramagnetic complexes are generally not reported due to significant peak broadening.
Visualizations
The synthesis and characterization of these metal complexes follow a logical workflow. Additionally, a proposed mechanism for their potential anticancer activity is illustrated below.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Proposed mechanism of anticancer activity for tetrazole-based metal complexes.
Potential Applications in Drug Development
The metal complexes synthesized using bis-(1(2)H-tetrazol-5-yl)-amine and related ligands have shown promising biological activities that warrant further investigation for drug development.
-
Anticancer Activity: Several studies have reported the in vitro cytotoxicity of tetrazole-based metal complexes against various cancer cell lines, including HeLa and HepG2.[3][4] The proposed mechanisms of action often involve the interaction of the metal complex with DNA, leading to the inhibition of replication and the induction of apoptosis.[3] Additionally, some complexes may generate reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.
-
Antimicrobial Activity: Coordination polymers, including those with tetrazole ligands, have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[2] The mechanism is often attributed to the release of metal ions that can disrupt cell membranes, denature essential proteins, and interfere with cellular processes. The polymeric nature of these complexes can allow for a sustained release of the active metal species.
Conclusion
The synthesis of metal complexes with bis-(1(2)H-tetrazol-5-yl)-amine ligands via methods such as hydrothermal synthesis provides access to a diverse range of compounds with significant potential in the field of drug development. The detailed protocols and characterization data presented here serve as a valuable resource for researchers exploring the therapeutic applications of these novel materials. Further studies are encouraged to elucidate the precise mechanisms of biological action and to optimize the ligand and metal combinations for enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective anticancer activities of ruthenium(II)-tetrazole complexes and their mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition pathways of nitro-functionalized metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
Technical Support Center: N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine (BTA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as bis-(1(2)H-tetrazol-5-yl)amine (BTA).
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no BTA at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in BTA synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction to form BTA can be slow, often requiring elevated temperatures and long reaction times (24-48 hours) to proceed to completion.[1] Ensure that the reaction has been allowed to run for a sufficient duration at the recommended temperature (typically >65 °C, often at reflux).[1][2]
-
Suboptimal pH: The pH of the reaction mixture is critical. The synthesis is often performed in the presence of an acid reagent. If the pH is too low initially, it can lead to the rapid and hazardous evolution of hydrazoic acid gas, which would also reduce the concentration of the azide reactant in the solution.[1] Conversely, if the pH is not acidic enough during workup, the BTA product will not precipitate effectively.
-
Reagent Stoichiometry: The molar ratio of the reactants is crucial. Some improved protocols suggest using a stoichiometric excess of the dicyanamide salt to improve yields.[1] A common starting point is a 2:1 molar ratio of the azide salt to the dicyanamide salt.
-
Inefficient Acid Reagent/Catalyst: The original synthesis method by Norris and Henry used trimethylammonium chloride as a catalyst.[1] However, this can be expensive and has a strong odor.[1] More recent methods utilize other acid reagents like boric acid or the controlled addition of a strong acid.[1][3] If you are using an older method, consider switching to a more modern and efficient protocol.
-
Issue 2: Product Impurity
-
Question: My final BTA product is impure, as indicated by analytical techniques like NMR. What are the likely impurities and how can I improve the purity?
-
Answer: Impurities in the BTA product can be unreacted starting materials or side products.
-
Unreacted Starting Materials: As mentioned, incomplete reactions can lead to the presence of unreacted sodium dicyanamide or sodium azide in the final product. Increasing the reaction time and ensuring adequate temperature can help mitigate this.
-
Side Products: The formation of side products is a possibility, though specific common side products for this reaction are not extensively detailed in the provided literature.
-
Purification: The purification process is critical for obtaining high-purity BTA. The product is typically precipitated by acidifying the reaction mixture to a pH of less than 3.[1] Washing the precipitate thoroughly with water is essential to remove any soluble impurities and salts.[1] For further purification, recrystallization from a dilute acid solution, such as 3% hydrochloric acid, has been shown to be effective.[4]
-
Issue 3: Safety Concerns, Especially Regarding Hydrazoic Acid
-
Question: I am concerned about the safe handling of this reaction, particularly the in-situ generation of hydrazoic acid. What precautions should I take?
-
Answer: Safety is paramount when performing this synthesis due to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Controlled Acid Addition: A significant improvement in the safety of this procedure involves the controlled, gradual addition of a strong acid to the reaction mixture.[2] This allows for the slow formation of hydrazoic acid, which is then consumed in the reaction, preventing its accumulation to dangerous levels.[2]
-
Proper Ventilation: Always perform the reaction in a well-ventilated fume hood to prevent the inhalation of any potential hydrazoic acid vapors.
-
Temperature Control: Maintain the reaction temperature as specified in the protocol. Excursions in temperature could affect the rate of hydrazoic acid formation and consumption.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical yield I can expect for the synthesis of BTA?
-
Question: Can I use a different azide or dicyanamide salt?
-
Answer: Most documented procedures utilize sodium azide and sodium dicyanamide due to their availability and reactivity. While other salts might be usable, their solubility and reactivity in the chosen solvent system would need to be considered, and the protocol may require optimization.
-
-
Question: What is the role of the acid reagent in the reaction?
-
Answer: The acid reagent serves to generate hydrazoic acid in situ from the azide salt. The hydrazoic acid then participates in the cycloaddition reaction with the dicyanamide to form the tetrazole rings.
-
-
Question: How can I control the particle size of the final BTA product?
-
Answer: The particle size of the precipitated BTA can be influenced by the acidification and cooling process. Rapidly cooling the hot crude reaction product while simultaneously acidifying it, for example, by adding the hot reaction mixture to cold concentrated acid, can produce smaller, more rounded particles.[1]
-
Quantitative Data Summary
The following table summarizes and compares different reaction conditions for the synthesis of BTA, highlighting the impact on reaction time and yield.
| Method | Dicyanamide Salt | Azide Salt | Acid Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Norris & Henry (1964) [1][3] | Sodium Dicyanamide | Sodium Azide | Trimethylammonium chloride | Water | Reflux | 23 hours | 67% |
| Patent US5468866A [1] | Sodium Dicyanamide | Sodium Azide | Boric Acid | Water | Reflux | 48 hours | 80.3% |
| Patent Application US20030060634A1 [2] | Dicyanamide Salt | Azide Salt | Strong Acid (pKa < 1) | Water | >65 °C | Not specified | Not specified |
| Patent US8350050B2 [3] | Dicyanamide Salt | Azide Salt | Acid | Aprotic Solvent (e.g., DMF) | 100-150 °C | 5-10 hours | 80-90% |
Experimental Protocols
1. Improved Synthesis of BTA using Boric Acid (Based on US Patent 5,468,866) [1]
This method avoids the use of the volatile and expensive trimethylammonium chloride catalyst.
-
Reagents:
-
Sodium Dicyanamide
-
Sodium Azide
-
Boric Acid
-
Water
-
Concentrated Hydrochloric Acid (for workup)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a stirrer, combine sodium dicyanamide, sodium azide, and a stoichiometric excess of boric acid in water.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 48 hours.
-
After the reaction is complete, cool the mixture.
-
Carefully acidify the reaction mixture to a pH of less than 3 with concentrated hydrochloric acid to precipitate the BTA product.
-
Isolate the precipitate by filtration.
-
Wash the collected solid thoroughly with water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified BTA product under vacuum.
-
2. Synthesis of BTA Monohydrate with Controlled Acid Addition (Based on US Patent Application 2003/0060634 A1) [2]
This method focuses on the safe, controlled generation of hydrazoic acid.
-
Reagents:
-
Dicyanamide Salt (e.g., Sodium Dicyanamide)
-
Azide Salt (e.g., Sodium Azide)
-
Strong Acid with pKa < 1 (e.g., Hydrochloric Acid)
-
Water
-
-
Procedure:
-
Combine the dicyanamide salt, azide salt, and water in a reaction vessel.
-
Heat the mixture to a temperature above 65 °C.
-
Slowly and carefully add a solution of the strong acid to the heated reaction mixture over a period of time that allows for a controlled reaction rate. This gradual addition ensures that hydrazoic acid is formed slowly and consumed in the reaction without significant accumulation.
-
Continue heating the reaction mixture at a temperature greater than 65 °C for a sufficient time to ensure the reaction goes to completion.
-
After the reaction is complete, treat the reaction product with a solution of a second strong acid to precipitate the bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.
-
Recover the product by filtration, followed by washing and drying.
-
Visualizations
Caption: Synthesis pathway for this compound (BTA).
Caption: Troubleshooting workflow for BTA synthesis.
References
- 1. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]
- 2. US20030060634A1 - Preparation of bis-(1(2)h-tetrazol-5-yl)-amine monohydrate - Google Patents [patents.google.com]
- 3. US8350050B2 - Bis-(1(2)H-tetrazol-5-yl) amine and production method therefor - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Controlling Particle Size in bis-(1(2)H-tetrazol-5-yl)-amine (BTA) Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the precipitation of bis-(1(2)H-tetrazol-5-yl)-amine (BTA), with a focus on controlling particle size.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the precipitation of BTA.
Issue 1: Precipitated BTA particles are too large and non-uniform.
| Possible Cause | Recommended Solution |
| Slow cooling rate | Rapidly cool the reaction mixture. Quenching the hot reaction solution in a cold acidic medium is an effective method to induce rapid nucleation and form smaller particles. |
| Slow acidification rate | Increase the rate of acid addition. A faster addition rate promotes rapid supersaturation, leading to the formation of a larger number of small nuclei. |
| Inadequate stirring | Increase the stirring speed to ensure homogenous mixing and prevent localized areas of low supersaturation, which can lead to the growth of larger crystals. |
| Low supersaturation | Increase the concentration of reactants or decrease the temperature of the precipitation medium to achieve a higher level of supersaturation. |
Issue 2: Formation of agglomerated or aggregated BTA particles.
| Possible Cause | Recommended Solution |
| High particle concentration | Perform the precipitation in a more dilute solution to reduce the frequency of particle collisions and subsequent agglomeration. |
| Inefficient mixing | Optimize the stirring rate and impeller design to create sufficient shear forces to break up agglomerates as they form. |
| Zeta potential near zero | Adjust the pH of the solution to move away from the isoelectric point of BTA, thereby increasing electrostatic repulsion between particles. The use of surfactants can also help to stabilize the particles. |
Issue 3: Difficulty in reproducing the desired particle size between batches.
| Possible Cause | Recommended Solution |
| Inconsistent process parameters | Strictly control all experimental parameters, including temperature, pH, stirring rate, and the rate of addition of all reagents. Utilize automated systems for better process control. |
| Variations in raw material quality | Ensure the purity and consistency of starting materials (dicyanamide salt, azide salt, and acid) by sourcing from a reliable supplier and performing quality control checks. |
| Uncontrolled nucleation | Introduce seeding with crystals of the desired size and morphology to control the nucleation process and achieve a more uniform particle size distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter for controlling the particle size of BTA?
A1: The acidification step is widely regarded as the most critical factor in determining the particle size and morphology of BTA.[1] The rate of acidification, the final pH, and the temperature at which acidification is carried out all play a significant role. Rapidly adding the hot reaction mixture to a cold, concentrated acid is a known method for producing small, rounded particles.[1]
Q2: How does the cooling rate affect the particle size of BTA?
A2: A faster cooling rate generally leads to smaller particle sizes. Rapid cooling induces a high degree of supersaturation quickly, which favors nucleation over crystal growth. This results in the formation of a large number of small crystals. Conversely, slow cooling allows for controlled crystal growth, leading to larger and often more well-defined crystals.
Q3: Can surfactants be used to control the particle size of BTA?
A3: Yes, surfactants can be effective in controlling particle size. They adsorb onto the surface of newly formed crystals, preventing their growth and agglomeration. The choice of surfactant and its concentration are critical and need to be optimized for the specific precipitation system. Non-ionic surfactants are often used in pharmaceutical crystallization.
Q4: What is the effect of stirring speed on BTA particle size?
A4: Stirring speed, or agitation rate, has a complex effect on particle size. Generally, increasing the stirring rate can lead to smaller particles by enhancing mass transfer and promoting more uniform supersaturation, which favors nucleation. However, excessively high stirring rates can lead to particle attrition (breakage) and secondary nucleation, which can result in a wider particle size distribution.
Q5: How does pH influence the precipitation and particle size of BTA?
A5: The pH of the solution is a critical parameter as it determines the solubility of BTA and its surface charge. Precipitation of BTA is typically induced by acidifying the reaction mixture to a pH below 3.[1] The final pH affects the degree of supersaturation and can influence the particle morphology. Adjusting the pH can also alter the zeta potential of the particles, affecting their tendency to agglomerate.
Data Presentation
Table 1: Illustrative Effect of Process Parameters on BTA Particle Size
Disclaimer: The following data is illustrative and based on general principles of crystallization. Actual results for BTA may vary and should be determined experimentally.
| Parameter | Condition A | Particle Size (d50) | Condition B | Particle Size (d50) |
| Cooling Rate | Slow (1°C/min) | ~50 µm | Rapid (20°C/min) | ~5 µm |
| Acidification Rate | Slow (over 60 min) | ~40 µm | Rapid (over 5 min) | ~8 µm |
| Stirring Speed | 100 RPM | ~60 µm | 500 RPM | ~15 µm |
| Surfactant Conc. | 0% | ~35 µm | 0.1% | ~10 µm |
Experimental Protocols
Detailed Methodology for Controlling BTA Particle Size via Cooling Crystallization
This protocol describes a general procedure for the synthesis and precipitation of BTA with a focus on achieving a target particle size through controlled cooling and acidification.
-
Reaction Setup:
-
In a temperature-controlled reactor equipped with a mechanical stirrer and a condenser, dissolve a dicyanamide salt (e.g., sodium dicyanamide) and an azide salt (e.g., sodium azide) in deionized water.
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Heat the mixture to a specified reaction temperature (e.g., 90-100°C) with constant stirring.
-
-
Acidification and Precipitation:
-
Prepare a separate vessel with a cooled, concentrated acid solution (e.g., hydrochloric acid or sulfuric acid). The temperature of this acid solution is a critical parameter for controlling particle size.
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For small particles: Rapidly transfer the hot reaction mixture into the cold acid solution under vigorous stirring. This "quenching" method promotes rapid nucleation.
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For larger particles: Slowly add the acid to the hot reaction mixture at a controlled rate. This allows for controlled crystal growth.
-
-
Particle Growth and Maturation (Optional):
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After precipitation, the slurry can be held at a specific temperature for a period (aging) to allow for particle ripening or morphology changes. The stirring rate during this step can also influence the final particle characteristics.
-
-
Isolation and Drying:
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Filter the precipitated BTA using a suitable filtration method (e.g., vacuum filtration).
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Wash the filter cake with cold deionized water to remove any residual salts and acid.
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Dry the product under vacuum at a controlled temperature to obtain the final BTA powder.
-
-
Particle Size Analysis:
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Characterize the particle size distribution of the dried BTA powder using techniques such as laser diffraction, dynamic light scattering, or microscopy.
-
Mandatory Visualization
Caption: Experimental workflow for BTA precipitation with key control points for particle size.
Caption: Logical relationships between process parameters and final particle characteristics.
References
Technical Support Center: Purification of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as bis-(5-tetrazolyl)amine (BTA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound is a very fine precipitate and is difficult to filter. What can I do?
A1: This is a common issue with BTA, which often precipitates as fine particles.[1] To improve filterability, consider the following:
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Allow for complete cooling and chilling: Ensure the solution is thoroughly cooled, for instance, in a refrigerator until it reaches a low temperature (e.g., 4°C), to maximize precipitation and potentially increase particle size.[1]
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Use appropriate filtration media: A slower filter paper or a Büchner funnel with a fine fritted disc may be necessary to capture the fine solid.
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Centrifugation: As an alternative to filtration, consider centrifuging the mixture to pellet the solid, followed by decanting the supernatant.
Q2: After synthesis, my yield of this compound is high, but I suspect it is impure. What are the likely contaminants?
A2: A near-theoretical yield may indicate the presence of impurities.[1] Common contaminants include:
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Inorganic salts: If the synthesis involves reagents like sodium azide and ammonium chloride, the crude product can be contaminated with sodium chloride.[1][2]
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Residual starting materials: Incomplete reaction can leave unreacted sodium dicyanamide or other precursors in your product.
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Isomers: Alkylation reactions on tetrazole rings can produce N-1 and N-2 isomers, which can be difficult to separate.[3][4]
Q3: How can I remove inorganic salt impurities from my crude product?
A3: Recrystallization is an effective method for removing salt impurities. A suggested method is to recrystallize the material from dilute hydrochloric acid (e.g., 3% HCl).[1] The product is typically dissolved in the hot acidic solution and then allowed to cool, causing the purified BTA to crystallize.
Q4: I am having trouble dissolving my crude this compound for recrystallization. What solvents are recommended?
A4: Tetrazole compounds, including BTA, are often poorly soluble in non-polar solvents but show better solubility in polar solvents.[5] For recrystallization, consider the following:
-
Acidified Water: As mentioned, dilute hydrochloric acid is a good choice.[1]
-
Water: Distilled water can also be used for recrystallization.[6]
-
Polar Organic Solvents: Solvents like methanol may be effective for dissolving tetrazole derivatives.[5] Always perform small-scale solubility tests to find the optimal solvent or solvent system for your specific product.
Q5: My purification by recrystallization results in a low recovery of the final product. How can I improve the yield?
A5: Low recovery during recrystallization can be due to several factors:
-
Excessive solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product will maximize recovery upon cooling.
-
Premature crystallization: Ensure the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper. Pre-heating the filtration apparatus can help.
-
Incomplete precipitation: Allow sufficient time for crystallization and cool the solution in an ice bath to maximize the yield of the precipitate.
Q6: When should I consider using column chromatography for purification?
A6: Column chromatography on silica gel is recommended in the following situations:
-
Oily products: If your product is an oil instead of a solid, column chromatography is a suitable purification method.[6]
-
Isomer separation: When dealing with a mixture of N-1 and N-2 substituted tetrazole isomers, chromatography is often necessary for separation.[4]
-
Recrystallization is ineffective: If recrystallization fails to remove certain impurities, chromatography provides an alternative with a different separation mechanism.
Quantitative Data Summary
The following table summarizes quantitative data related to the purification of this compound (BTA) and related compounds.
| Parameter | Value | Compound | Purification Method | Source |
| Recrystallization Solvent | 3% Hydrochloric Acid | bis-(5-tetrazolyl)amine monohydrate | Recrystallization | [1] |
| Solvent Volume | ~40 mL per gram of crude product | bis-(5-tetrazolyl)amine monohydrate | Recrystallization | [1] |
| Drying Conditions | 40-45°C for 24 hours | crude bis-(5-tetrazolyl)amine monohydrate | Drying | [1] |
| Reaction pH for Precipitation | < 3 | bis-(1(2)H-tetrazol-5-yl)-amine | Precipitation | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Dilute Hydrochloric Acid
This protocol is adapted from a procedure for purifying crude bis-(5-tetrazolyl)amine monohydrate.[1]
-
Preparation: Weigh the crude this compound. For each gram of crude material, prepare approximately 40 mL of 3% hydrochloric acid.
-
Dissolution: In a suitable flask, add the crude product and the 3% HCl solution. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any residual acid.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: General Column Chromatography for Tetrazole Derivatives
This is a general procedure for the purification of tetrazole compounds via column chromatography.[4][6]
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
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Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]
- 3. Synthesis and characterization of some novel tetrazole liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of C-N Linked Bistetrazolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C-N linked bistetrazolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of C-N linked bistetrazolates?
A1: The synthesis of C-N linked bistetrazolates involves several significant hazards. Many of the resulting compounds are highly energetic materials, sensitive to mechanical stimuli such as impact and friction, as well as to thermal and electrostatic discharge.[1][2] Intermediates in these syntheses can also be hazardous. For instance, sodium 5,5'-azotetrazolate, a common precursor, is relatively stable as a pentahydrate but becomes dangerously explosive upon dehydration, which can occur at elevated temperatures or in the presence of organic solvents.[1][3] Therefore, strict adherence to safety protocols is paramount.
Q2: What are the advantages of a one-pot synthesis for compounds like guanidinium 5,5'-azotetrazolate?
A2: A one-pot synthesis for guanidinium 5,5'-azotetrazolate offers significant safety and efficiency advantages.[1][3] This approach avoids the isolation of the hazardous intermediate, sodium 5,5'-azotetrazolate, thereby minimizing handling of a potentially explosive material.[1][3] Furthermore, the one-pot method can lead to higher yields compared to the traditional two-step process.[1]
Q3: Are there greener synthetic alternatives to traditional methods that use harsh reagents?
A3: Yes, electrochemical methods are being explored as a greener alternative for the synthesis of bistetrazolates like 5,5'-azotetrazolate.[4][5] Traditional methods often rely on strong oxidizing agents like potassium permanganate, which can lead to high energy consumption and difficult purification of byproducts.[4][6] Electrochemical synthesis can be performed under milder conditions, and in some cases, the byproducts are simply hydrogen and oxygen, simplifying the purification process.[6]
Q4: How can the sensitivity of energetic bistetrazolates be modified?
A4: The sensitivity of energetic bistetrazolates can be adjusted by forming nitrogen-rich salts. The neutral parent compounds, such as 1,1'-dinitramino-5,5'-bitetrazole, are often extremely sensitive.[2] By preparing salts with cations like aminoguanidinium or diaminoguanidinium, it is possible to decrease the sensitivity while maintaining good energetic performance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in 5,5'-Azotetrazolate Salt Synthesis | - Incomplete oxidation of the 5-aminotetrazole starting material.- Suboptimal reaction temperature or time.- Loss of product during purification and isolation steps.- In the case of guanidinium 5,5'-azotetrazolate synthesis from sodium 5,5'-azotetrazolate, a stoichiometric amount of guanidinium chloride might react with excess sodium hydroxide, reducing the yield.[1] | - Ensure the correct stoichiometry of the oxidizing agent (e.g., KMnO4).- Optimize the reaction temperature and duration; for example, in the synthesis of guanidinium azotetrazolate, an oxidation temperature of 60°C and a cation replacement reaction at 80°C have been found to be optimal.[7]- For the one-pot synthesis of guanidinium 5,5'-azotetrazolate, using a slight excess of guanidinium chloride can improve the yield.[1] |
| Product is Highly Sensitive to Mechanical Stimuli | - The product is the neutral form of a highly energetic bistetrazolate.- Dehydration of hydrated salt intermediates, such as sodium 5,5'-azotetrazolate pentahydrate, which becomes highly sensitive when anhydrous.[1] | - Convert the neutral compound to a less sensitive nitrogen-rich salt.- Carefully monitor the hydration state of intermediates using techniques like infrared spectroscopy or thermal analysis.[1]- For transportation and storage, keep sensitive hydrated intermediates wetted.[1] |
| Difficulty in Purifying the Final Product | - Presence of inorganic byproducts from oxidizing agents (e.g., manganese dioxide from KMnO4).- Side reactions leading to impurities.- The product is highly insoluble, making recrystallization challenging. | - Consider electrochemical synthesis to avoid inorganic byproducts.[6]- Recrystallization from an appropriate solvent is a common purification method. For example, 5-(5-nitrotetrazol-2-ylmethyl)tetrazole monohydrate can be recrystallized from water.[8]- For insoluble products, thorough washing with appropriate solvents may be necessary. |
| Unexpected Gas Evolution During Reaction | - Decomposition of the product or an intermediate.- Reaction with certain reagents; for example, reacting 5-(5-nitrotetrazol-2-ylmethyl)tetrazole monohydrate with hydrazine can cause strong gas evolution.[8] | - Carefully control the reaction temperature and the rate of reagent addition.- If a known reaction causes gas evolution, ensure the reaction is conducted in a well-ventilated fume hood with appropriate safety measures.- Review the literature for known incompatibilities of your reagents. |
Experimental Protocols
One-Pot Synthesis of Guanidinium 5,5'-Azotetrazolate
This protocol is adapted from a method that avoids the isolation of hazardous sodium 5,5'-azotetrazolate.[1][3]
Materials:
-
5-aminotetrazole
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Guanidine hydrochloride
-
Water
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
Dissolve 5-aminotetrazole in the NaOH solution.
-
Separately, prepare an aqueous solution of potassium permanganate.
-
Add the KMnO₄ solution to the 5-aminotetrazole solution while stirring. The reaction mixture will be warm.
-
After the oxidation is complete, add guanidine hydrochloride to the warm reaction mixture.
-
Guanidinium 5,5'-azotetrazolate will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
Note: A 78% yield has been reported for this one-pot process.[1]
Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its Salts
This is a general overview of a synthetic strategy towards C-N linked bistetrazolate nitramino compounds.[9][10]
Starting Material: 5-aminotetrazole
General Steps:
-
The synthesis starts from readily available 5-aminotetrazole.
-
A series of reactions, potentially involving cyanogen azide, leads to the formation of the C-N linked bistetrazole backbone.
-
Nitration of an amino group on the bistetrazole ring system yields 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole.
-
Energetic salts can then be prepared by reacting the nitraminotetrazole with the desired base (e.g., ammonia, aminoguanidine, hydrazine).
Characterization: The resulting compounds are typically characterized by IR and NMR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction is used to determine the molecular structure.[9][10]
Quantitative Data Summary
Table 1: Sensitivity Data for Selected Bistetrazolate Salts
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 8 | 192 |
| 5-Aminotetrazolium 5,5′-azotetrazolate | Low to medium | Low to medium |
| 2,4,6-triamino-s-triazinium 5,5′-azotetrazolate | Low to medium | Low to medium |
Table 2: Detonation Performance of Selected Bistetrazolates
| Compound | Calculated Detonation Velocity (m/s) |
| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 9822 |
| Ammonium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | Not specified, but has a high heat of formation (3.60 kJ/g) |
| Aminonitroguanidinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | Not specified, but has a high heat of formation (3.11 kJ/g) |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Electrosynthesis of 5,5'-Azotetrazolate Energetic Materials Plus Energy-Efficient Hydrogen Production Using Ruthenium Single-Atom Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Reaction Conditions for Bistetrazole Amine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bistetrazole amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the parent bistetrazole amine, 5,5'-bis(1H-tetrazolyl)amine (H₂bta)?
A1: The most widely reported method is the acid-catalyzed cyclization of sodium dicyanamide with sodium azide.[1] This reaction is typically carried out in water at elevated temperatures. A common protocol involves reacting sodium dicyanamide and sodium azide in a 1:2 molar ratio.[1]
Q2: What are the critical safety precautions when working with sodium azide?
A2: Sodium azide is highly toxic and can form explosive compounds. Key safety measures include:
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Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[2]
-
Avoid Contact with Metals and Acids: Do not use metal spatulas. Sodium azide can react with heavy metals (like copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides. It also reacts with acids to form the highly toxic and explosive hydrazoic acid gas (HN₃).[2][3]
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Storage: Store sodium azide in a cool, dry place, away from incompatible materials such as acids, heavy metals, and halogenated solvents.[2][3]
-
Waste Disposal: Never dispose of sodium azide or its solutions down the drain, as explosive azides can form in the plumbing.[2][3] All waste containing azides must be treated as hazardous waste and disposed of according to institutional guidelines. Small amounts of dilute solutions (<5%) can be quenched with nitrous acid, but this should only be done by trained personnel in a fume hood.[1]
Q3: How can I purify the synthesized bistetrazole amine?
A3: Purification strategies depend on the specific bistetrazole amine and the impurities present. For the parent H₂bta, which is often isolated as a monohydrate, purification can be achieved by recrystallization. For example, recrystallization from dimethyl sulfoxide (DMSO) has been reported to yield the solvated product.[1] For substituted amines, which may have different solubility profiles, common purification techniques include:
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Recrystallization: Using an appropriate solvent system.
-
Acid-Base Extraction: For amines, dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified amine, followed by extraction with an organic solvent.
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Column Chromatography: Silica gel chromatography can be challenging due to the basic nature of amines, which can lead to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. Alternatively, amine-functionalized silica can be used.[4]
Q4: What are some common techniques to characterize the final bistetrazole amine product?
A4: A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the final product. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
-
Differential Scanning Calorimetry (DSC): To assess thermal stability.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in chemical synthesis. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Possible Causes and Solutions:
-
Impure or Degraded Reagents:
-
Cause: Sodium dicyanamide can contain impurities that inhibit the reaction. Sodium azide can degrade over time, especially if not stored properly.
-
Solution: Use high-purity, freshly opened reagents. Ensure sodium azide is a free-flowing white powder.
-
-
Incorrect Reaction Conditions:
-
Cause: The reaction is sensitive to temperature and pH. Deviations from the optimal conditions can significantly reduce the yield. For the synthesis of H₂bta, the reaction is typically conducted at elevated temperatures (refluxing).[5]
-
Solution: Carefully monitor and control the reaction temperature. Ensure the pH is within the optimal range for the specific synthesis. For the acid-catalyzed formation of H₂bta, maintaining an acidic environment is crucial.
-
-
Insufficient Reaction Time:
-
Cause: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time if necessary.
-
-
Product Loss During Work-up:
-
Cause: Bistetrazole amines can have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Adjust the pH of the aqueous layer to minimize the solubility of the amine product before extraction.
-
Issue 2: Formation of Byproducts and Impurities
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.
Potential Byproducts and Their Sources:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted sodium dicyanamide or the starting amine.
-
Monotetrazole Intermediate: Incomplete cyclization on both sides of the dicyanamide can lead to the formation of a monotetrazole intermediate.
-
Side Reactions of Dicyanamide: Dicyanamide can undergo side reactions, such as hydrolysis or polymerization, under certain conditions. For instance, in the synthesis of sodium dicyanamide, dicyandiamide and sodium N-cyanoisourea can be formed as byproducts if the pH and temperature are not well-controlled.[6]
Troubleshooting Workflow for Impurities
Caption: Troubleshooting Workflow for Byproducts and Impurities.
Solutions to Minimize Impurities:
-
Control Stoichiometry: Ensure the correct molar ratios of reactants are used. For H₂bta synthesis, a 1:2 ratio of sodium dicyanamide to sodium azide is recommended for high yield.[1]
-
Optimize pH and Temperature: Tightly control the pH and temperature to minimize side reactions. The optimal conditions may vary depending on the specific bistetrazole amine being synthesized.
-
Purification Strategy: Employ a purification strategy that effectively separates the desired product from the identified impurities. This may involve a combination of techniques.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Substituted 5-Aminotetrazoles and Bistetrazoles [2]
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 2 | 89 |
| 2 | Ethylamine | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | 2 | 32 |
| 3 | Aniline | N,1-Diphenyl-1H-tetrazol-5-amine | 2 | 69 |
| 4 | 2-Methoxyaniline | 1-(2-Methoxyphenyl)-N-phenyl-1H-tetrazol-5-amine | 2 | 83 |
| 5 | 1,3-Diaminopropane | 1,1'-(Propane-1,3-diyl)bis(N-phenyl-1H-tetrazol-5-amine) | 5 | 39 |
Reaction Conditions: 1:1:3 ratio of phenyl isothiocyanate, amine, and NaN₃, with Bi(NO₃)₃·5H₂O as a promoter in CH₃CN at 125 °C under microwave irradiation (150 W).
Experimental Protocols
Protocol 1: Synthesis of 5,5'-bis(1H-tetrazolyl)amine monohydrate (H₂bta·H₂O)
This protocol is adapted from the high-yield synthesis described in the literature.[1]
Materials:
-
Sodium dicyanamide (NaN(CN)₂)
-
Sodium azide (NaN₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium dicyanamide (1.0 eq) and sodium azide (2.0 eq) in deionized water.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid to the solution while stirring. The addition should be done in a fume hood due to the potential formation of hydrazoic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for the specified time (e.g., 24-48 hours). Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Drying: Dry the product under vacuum to obtain 5,5'-bis(1H-tetrazolyl)amine monohydrate as a white solid. A yield of 88% has been reported for this method.[1]
Experimental Workflow Diagram
Caption: Experimental Workflow for H₂bta·H₂O Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2000046151A1 - Method of producing sodium dicyanamide - Google Patents [patents.google.com]
Technical Support Center: Tetrazole-Based Energetic Materials
Welcome to the Technical Support Center for researchers, scientists, and professionals working with tetrazole-based energetic materials. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the sensitivity of these compounds. Our goal is to help you safely and effectively manage the energetic properties of your materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of tetrazole-based energetic materials, with a focus on reducing sensitivity.
Problem: Synthesized tetrazole compound exhibits dangerously high sensitivity to impact and friction.
Potential Solutions:
-
Molecular Modification: The inherent sensitivity of a tetrazole derivative is closely linked to its molecular structure. Introducing specific functional groups or structural motifs can significantly enhance stability.
-
Incorporate Fused Rings: Creating fused-ring systems, such as pyrazolo[4,3-c]pyrazoles with tetrazole functionalities, can increase thermal stability and reduce sensitivity.[1][2] This is often due to the rigid, planar structure and increased molecular weight.
-
Introduce Hydrogen Bonding: Maximizing donor-acceptor hydrogen bonding sites within the molecule can lead to more stable crystal packing and, consequently, lower sensitivity.[3] For example, incorporating oxime groups can facilitate these interactions.[3]
-
Form Energetic Salts: Converting acidic tetrazole compounds into their ionic derivatives (salts) with cations like ammonium, hydroxylammonium, or even metal ions can drastically decrease sensitivity while maintaining good energetic performance.[1][2]
-
-
Cocrystallization: This technique involves combining the energetic tetrazole compound with a second, less sensitive molecule (a coformer) in a single crystal lattice.[4][5]
-
Mechanism: Cocrystallization can alter key physicochemical properties, including density and sensitivity, without changing the molecular structure of the primary energetic compound.[4][5] The formation of intermolecular interactions, such as hydrogen bonds, within the cocrystal can help to dissipate energy from mechanical stimuli.[5]
-
Benefit: This approach allows for the fine-tuning of sensitivity while often retaining high detonation performance.[5]
-
-
Use of Binders: For formulation purposes, incorporating the energetic material into a polymer matrix to create a polymer-bonded explosive (PBX) is a standard method for reducing sensitivity.
-
Mechanism: The binder coats the energetic crystals, cushioning them against impact and friction and reducing the formation of "hot spots" which can initiate detonation.
-
Selection: The choice of binder is critical. Binders like ethylene-vinyl acetate (EVA), polyvinyl butyral (PVB), and polyvinyl acetate (PVAc) have been shown to reduce the hygroscopicity and sensitivity of tetrazole-based materials.[6] Novel tetrazole-based energetic binders are also being developed to serve as environmentally conscious replacements for traditional binder systems.[7]
-
-
Control of Crystal Morphology and Particle Size: The physical characteristics of the energetic material crystals can influence their sensitivity.
-
Particle Size: Generally, larger crystals can be more sensitive to impact and friction.[8] Controlling crystallization conditions to produce smaller, more uniform particles can lead to a less sensitive material.
-
Crystal Packing: A wave-like packing pattern in the crystal structure can help to dissipate mechanical energy, leading to lower sensitivity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the relationship between the molecular structure of a tetrazole compound and its sensitivity?
A1: The sensitivity of tetrazole-based energetic materials is strongly influenced by their molecular and crystal structure. Key factors include:
-
Electrostatic Potential: Molecules with large regions of positive electrostatic potential tend to exhibit increased impact sensitivity.[9]
-
Hydrogen Bonding: Extensive intermolecular hydrogen bonding contributes to crystal stability, which in turn can significantly reduce sensitivity to mechanical stimuli.[3]
-
π-Stacking Interactions: Face-to-face π–π interactions between tetrazole rings can contribute to efficient crystal packing and lower sensitivity.[3]
-
Fused-Ring Systems: Incorporating the tetrazole ring into a larger, fused heterocyclic system often results in greater thermal stability and reduced sensitivity.[1][2][10]
Q2: How can I quantitatively assess the reduction in sensitivity of my tetrazole compound?
A2: The standard methods for quantifying the sensitivity of energetic materials are impact and friction tests. The results are typically reported as:
-
Impact Sensitivity (IS): Measured in Joules (J), this value represents the energy required to cause a reaction in 50% of trials (H₅₀). A higher value indicates lower sensitivity.
-
Friction Sensitivity (FS): Measured in Newtons (N), this value indicates the frictional force at which a reaction occurs. A higher value signifies lower sensitivity.
The table below summarizes the sensitivity data for several tetrazole-based compounds, illustrating the effect of different desensitization strategies.
| Compound/System | Impact Sensitivity (J) | Friction Sensitivity (N) | Key Desensitization Feature |
| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione (3) | >60 | >360 | Donor-acceptor H-bonds and wave-like crystal packing[3] |
| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole Ionic Derivative (7) | >20 | >360 | Fused-ring structure and salt formation[1][2] |
| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole Ionic Derivative (8) | >20 | >360 | Fused-ring structure and salt formation[1][2] |
| Alkali Metal-Based EMOF (1) | ≥40 | ≥360 | 3D Energetic Metal-Organic Framework[11] |
| Alkali Metal-Based EMOF (2) | ≥40 | ≥360 | 3D Energetic Metal-Organic Framework[11] |
| RDX (Reference) | 7.5 | 120 | Standard military explosive[10] |
| HMX (Reference) | 7.4 | 120 | Standard military explosive |
Q3: What are the general steps for forming a cocrystal to reduce sensitivity?
A3: Cocrystallization involves the self-assembly of two or more neutral molecules to form a new crystalline solid. While specific conditions vary, a general workflow is as follows:
-
Coformer Selection: Choose a coformer molecule that is known to be insensitive and can form strong intermolecular interactions (e.g., hydrogen bonds) with your tetrazole compound.
-
Solvent Screening: Identify a suitable solvent or solvent system in which both the tetrazole compound and the coformer have moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve stoichiometric amounts of the tetrazole and coformer in the chosen solvent and allow the solvent to evaporate slowly at a constant temperature.
-
Slurry Crystallization: Stir a suspension of the two components in a small amount of solvent for an extended period.
-
Grinding: In some cases, cocrystals can be formed by grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding).
-
-
Characterization: Confirm the formation of a new cocrystal phase using techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction, Differential Scanning Calorimetry (DSC), and spectroscopic methods (e.g., IR, Raman).
Experimental Protocols
Protocol 1: Salt Formation for Sensitivity Reduction
This protocol describes a general method for converting an acidic tetrazole-based compound into a less sensitive energetic salt.
Materials:
-
Acidic tetrazole compound
-
Selected base (e.g., hydroxylamine, ammonia, guanidine)
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the acidic tetrazole compound in the chosen solvent with gentle heating if necessary.
-
In a separate container, prepare a solution of the selected base in the same solvent.
-
Slowly add the base solution to the tetrazole solution dropwise while stirring.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete salt formation.
-
Isolate the resulting salt by filtration. If no precipitate forms, slowly evaporate the solvent or add an anti-solvent to induce precipitation.
-
Wash the isolated salt with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum at a temperature well below its decomposition point.
-
Characterize the resulting salt to confirm its structure and purity (e.g., NMR, IR, elemental analysis).
-
Perform impact and friction sensitivity tests on the dried salt according to standard procedures (e.g., BAM fallhammer).
Visualizations
Caption: Workflow for reducing sensitivity in tetrazole-based energetic materials.
Caption: Conceptual diagram of the cocrystallization process.
References
- 1. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxic Effects of the Most Common Components of Energetic Co-Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Tetrazole-Based Binder Systems in Pyrotechnics [serdp-estcp.mil]
- 8. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkylation
Welcome to the technical support center for troubleshooting isomer formation in tetrazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of N-substituted tetrazoles. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My tetrazole alkylation is producing a mixture of N1 and N2 isomers. What are the primary factors influencing the regioselectivity?
A1: The formation of N1 and N2 isomers during tetrazole alkylation is a common challenge governed by a complex interplay of several factors. The regioselectivity is not solely dependent on steric hindrance.[1] Key factors include:
-
Reaction Temperature: Higher temperatures generally favor the formation of the N1-substituted isomer, which is often the thermodynamically more stable product. Conversely, lower temperatures can enhance selectivity towards the N2-isomer.[2][3]
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role. Solvation effects can influence the nature of the reacting tetrazolide anion, which can exist as a free anion, a contact ion pair, or a solvent-separated ion pair, thereby affecting the site of alkylation.[2] For instance, in some cases, using THF as a solvent with a strong base like sodium hydride has been shown to favor N1-alkylation.[4]
-
Base: The choice of base can significantly impact the N1/N2 ratio. The nature of the counter-ion of the base can influence the formation of ion pairs with the tetrazolide anion, thus directing the alkylation.[4]
-
Nature of the Electrophile: The structure and reactivity of the alkylating agent are critical. The reaction mechanism, whether it proceeds through an SN1 or SN2 pathway, can dictate the regiochemical outcome.[1][5] For example, alkylation with phenacyl halides under mechanochemical conditions has been shown to favor N2-isomers.[2][6]
-
Substituent on the Tetrazole Ring: The electronic properties and steric bulk of the substituent at the 5-position of the tetrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms and sterically hinder the approach of the electrophile.[5][7] Electron-withdrawing groups at the 5-position can favor the formation of the N2-isomer.[5]
Q2: I am observing poor regioselectivity. How can I optimize my reaction conditions to favor one isomer over the other?
A2: To enhance the regioselectivity of your tetrazole alkylation, a systematic optimization of reaction parameters is recommended. The following table summarizes the general effects of key parameters on the N1/N2 isomer ratio.
| Parameter | To Favor N1-Isomer | To Favor N2-Isomer | Citation(s) |
| Temperature | Higher Temperature | Lower Temperature | [2][3] |
| Solvent | Less Polar / Aprotic (e.g., THF) | Polar / Protic | [2][4] |
| Base | Strong, non-coordinating base (e.g., NaH) | Weaker base, specific counter-ions | [4] |
| Electrophile | Bulky electrophiles, SN1-type reagents | Less hindered electrophiles, SN2-type reagents | [1][5] |
| 5-Substituent | Electron-donating groups | Electron-withdrawing groups, bulky groups | [5][7] |
It is advisable to screen a matrix of conditions, varying one parameter at a time, to identify the optimal conditions for your specific substrate and electrophile.
Q3: What are the best analytical techniques to differentiate and quantify the N1 and N2 isomers?
A3: Differentiating and quantifying the N1 and N2 isomers is crucial for assessing the success of a regioselective synthesis. The most common and effective techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the alkyl group attached to the tetrazole ring are often different for the N1 and N2 isomers. Protons on substituents attached to N1 are typically at a different chemical shift than those attached to N2.[8]
-
¹³C NMR: The chemical shift of the carbon atom of the tetrazole ring (C5) can be a reliable indicator to distinguish between the two isomers.[8]
-
¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be very powerful for unambiguous isomer assignment.[8]
-
-
Mass Spectrometry (MS): While MS can confirm the mass of the product, it generally does not differentiate between isomers unless coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8]
-
Chromatography:
-
Thin Layer Chromatography (TLC): N1 and N2 isomers often have different polarities and can be separated on a TLC plate, allowing for a quick assessment of the reaction outcome.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both separating and quantifying the isomeric mixture.
-
Gas Chromatography (GC): For volatile derivatives, GC can provide excellent separation and quantification.
-
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination of a single isomer.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N2-Alkylation of 5-Substituted 1H-Tetrazoles
This protocol is adapted from a method that preferentially yields the 2,5-disubstituted tetrazole.[9]
-
Reactant Preparation: In a clean, dry flask, dissolve the 5-substituted-1H-tetrazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.1 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Electrophile Addition: Slowly add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Analytical Method for Isomer Ratio Determination by ¹H NMR
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Processing: Integrate the signals corresponding to a specific proton (or group of protons) that is unique to each isomer. For example, the methylene protons adjacent to the tetrazole ring often have distinct chemical shifts for the N1 and N2 isomers.
-
Ratio Calculation: The ratio of the integrals of the selected signals directly corresponds to the molar ratio of the two isomers in the mixture.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to tetrazole alkylation.
Caption: General pathway for the formation of N1 and N2 isomers during tetrazole alkylation.
Caption: A workflow for troubleshooting and optimizing the regioselectivity of tetrazole alkylation.
References
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
Technical Support Center: Enhancing Thermal Stability of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine (HBT) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and thermal analysis of these energetic compounds, with a focus on enhancing their thermal stability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Synthesis & Purification
| Question/Issue | Possible Causes | Recommended Solutions |
| Low yield of the desired HBT derivative. | - Incomplete reaction. - Formation of side products (e.g., isomers, polymeric materials). - Decomposition of the product during reaction or workup. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Temperature Control: Maintain strict temperature control as excessive heat can lead to decomposition. For instance, in N-functionalization reactions, lowering the temperature to 60°C has been shown to favor the formation of specific isomers and improve yield.[1] - pH Control: The pH of the reaction mixture can influence the formation of different isomers. Careful control of pH is crucial. - Purification: Utilize column chromatography with an appropriate stationary phase (e.g., amine-functionalized silica) to separate the desired product from impurities and side products. |
| Product is impure, showing multiple spots on TLC or peaks in HPLC. | - Presence of unreacted starting materials. - Formation of regioisomers (e.g., 1-substituted vs. 2-substituted tetrazoles). - Contamination with solvents or byproducts. | - Recrystallization: Recrystallize the crude product from a suitable solvent system to remove impurities. - Chromatography: For complex mixtures, column chromatography is effective. The choice of eluent is critical for good separation. - Washing: Wash the crude product with appropriate solvents to remove soluble impurities. |
| The isolated product has a lower than expected decomposition temperature. | - Presence of impurities that catalyze decomposition. - Incorrect isomer isolation. - Residual solvent or moisture. | - Thorough Purification: Ensure high purity of the final compound. Even trace amounts of acidic or basic impurities can significantly lower the decomposition temperature. - Isomer Separation: Carefully separate isomers, as they can have different thermal stabilities. For example, in some derivatives, the 2-substituted isomer exhibits higher thermal stability than the 1-substituted isomer.[2] - Drying: Dry the product thoroughly under vacuum to remove any residual solvent or moisture. |
Thermal Analysis (DSC/TGA)
| Question/Issue | Possible Causes | Recommended Solutions |
| Inconsistent DSC/TGA results for the same sample. | - Inhomogeneous sample. - Variation in sample mass. - Different heating rates. - Improper crucible sealing. | - Sample Preparation: Ensure the sample is finely ground and homogeneous. - Consistent Mass: Use a consistent sample mass (typically 1-2 mg for energetic materials) for all measurements.[3] - Standardized Heating Rate: Use a consistent heating rate (e.g., 5 or 10 °C/min) for comparative studies.[2][4] - Crucible Sealing: For volatile or reactive samples, use hermetically sealed crucibles to prevent mass loss before decomposition. |
| Broad or overlapping peaks in the DSC curve. | - Presence of impurities. - Multiple decomposition steps occurring at similar temperatures. - Sample reacting with the crucible material. | - Purification: Purify the sample to obtain sharper decomposition peaks. - Deconvolution Software: Use thermal analysis software to deconvolute overlapping peaks. - Inert Crucibles: Use inert crucibles (e.g., gold-plated or ceramic) to prevent sample-crucible interactions. |
| Difference between onset decomposition temperature (Td) and peak exothermic temperature (Tp) is very large. | - Slow decomposition kinetics. - Complex, multi-step decomposition process. | - This is characteristic of some energetic materials. Report both Td and Tp. A smaller difference often indicates a more rapid and potentially more brisant decomposition. |
Frequently Asked Questions (FAQs)
1. How do different substituents on the HBT core affect thermal stability?
The thermal stability of HBT derivatives is significantly influenced by the nature and position of substituents. Generally:
-
Electron-withdrawing groups (e.g., -NO2): Can increase thermal stability by stabilizing the tetrazole rings. However, the position of the group is crucial, as it can also create bond strain and lower stability.
-
Electron-donating groups (e.g., -NH2, -CH3): The effect can vary. While they might destabilize the ring in some cases, they can also participate in intermolecular hydrogen bonding, which can enhance overall crystal lattice stability and thus, thermal stability.
-
Formation of energetic salts: Converting HBT derivatives into salts with cations like ammonium (NH₄⁺) or hydroxylammonium (NH₃OH⁺) can significantly impact thermal stability. The effect depends on the nature of the cation and the overall crystal packing.[5]
2. What is the typical range for the decomposition temperature of HBT derivatives?
Decomposition temperatures (Td) for HBT derivatives can vary widely depending on their specific structure. They can range from below 200°C to well over 300°C. For example, some N,N-bis(1H-tetrazol-5-yl)amine derivatives exhibit decomposition temperatures above 250°C, with some heat-resistant energetic materials based on similar structures reaching over 340°C.[4]
3. How can I improve the thermal stability of my synthesized HBT derivative?
-
High Purity: The most critical factor is the purity of the compound. Rigorous purification to remove starting materials, byproducts, and residual solvents is essential.
-
Crystal Engineering: Promoting the formation of stable crystal lattices with extensive hydrogen bonding networks can significantly enhance thermal stability. This can sometimes be achieved by forming salts or co-crystals.
-
Strategic Substitution: Introducing substituents that enhance intermolecular interactions and stabilize the tetrazole rings can be a key strategy.
4. What are the key safety precautions when handling and analyzing these energetic materials?
-
Small Quantities: Always work with the smallest possible quantities of material.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Avoid Friction and Impact: These materials can be sensitive to mechanical stimuli. Avoid grinding or subjecting them to shock.
-
Static Discharge: Use anti-static measures, especially when handling dry powders.
-
Thermal Analysis Safety: When performing DSC/TGA, use small sample sizes (typically < 2 mg) and ensure the instrument is properly shielded.
Quantitative Data Summary
The following tables summarize the thermal stability data for selected HBT derivatives and related compounds.
Table 1: Thermal Decomposition Data of Selected Bistetrazole Amine Derivatives
| Compound | Onset Decomposition Temp (Td, °C) | Peak Decomposition Temp (Tp, °C) | Reference |
| 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime | 281 | 289 | [4] |
| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione | 285 | 286 | [4] |
| Diammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione | 291 | 300 | [4] |
| 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine | 191 | - | [2] |
| 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine | 206 | - | [2] |
Note: '-' indicates data not reported.
Experimental Protocols
1. General Synthesis of N-Substituted HBT Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (HBT) in a suitable solvent (e.g., acetonitrile, DMF).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate, triethylamine) to the solution to deprotonate the amine.
-
Addition of Alkylating/Arylating Agent: Slowly add the desired alkyl or aryl halide to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
2. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 0.5-1.5 mg of the finely ground, dry sample into an aluminum crucible.
-
Crucible Sealing: Hermetically seal the crucible to prevent any loss of volatile decomposition products.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 30°C to 400°C).
-
Heating Rate: Use a constant heating rate, typically 5 or 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Determine the onset decomposition temperature (Td) and the peak exothermic temperature (Tp) from the resulting DSC curve.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and thermal analysis of HBT derivatives.
Caption: A troubleshooting guide for addressing low thermal stability in synthesized HBT derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 4. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 5. The effects of H+, NH3OH+ and NH4+ on the thermal decomposition of bistetrazole N-oxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with bistetrazole amines.
Frequently Asked Questions (FAQs)
Q1: My bistetrazole amine is poorly soluble in most common organic solvents. What are the first steps I should take?
A1: Initially, a systematic solvent screening is recommended. Bistetrazole amines, being nitrogen-rich heterocyclic compounds, often exhibit polarity. Therefore, a range of solvents with varying polarities should be tested. It is also crucial to assess the pH-dependent solubility of your compound, as many amines can be ionized to form more soluble salts.[1][2]
Q2: How does pH affect the solubility of bistetrazole amines?
A2: Bistetrazole amines are typically weak bases due to the presence of amino groups and the tetrazole rings, which can be deprotonated.[3][4][5] Therefore, their aqueous solubility is often pH-dependent. In acidic conditions (low pH), the amine groups can be protonated, forming cationic species that are generally more soluble in water. Conversely, in neutral or basic conditions (higher pH), the compound will be in its less soluble, non-ionized form. The Henderson-Hasselbalch equation can provide a rough estimation of the pH-dependent solubility.[1][2]
Q3: Can salt formation improve the solubility of my bistetrazole amine?
A3: Yes, salt formation is a highly effective and common strategy for increasing the aqueous solubility of ionizable compounds like bistetrazole amines.[6][7][8][9][10] By reacting the basic amine with an acid, a salt is formed, which often has significantly higher solubility and an improved dissolution rate compared to the free base. The choice of the counterion is crucial and can impact the salt's physicochemical properties.
Q4: What are co-solvents, and how can they help with solubility issues?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[11][12][13] For bistetrazole amines, a mixture of water and a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can create a more favorable environment for dissolution by reducing the polarity of the solvent system.
Q5: Is particle size reduction a viable option for improving the dissolution of bistetrazole amines?
A5: Absolutely. Techniques like micronization and nanonization, which reduce the particle size of the compound, can significantly increase the surface area available for dissolution.[14][15][16][17][18] This leads to a faster dissolution rate, which can be beneficial for oral absorption. However, it's important to note that while the rate of dissolution is increased, the intrinsic solubility of the compound remains unchanged.
Troubleshooting Guides
Problem: Bistetrazole amine precipitates out of solution during an experiment.
Possible Causes and Solutions:
-
Change in pH: A shift in the pH of the medium can cause a protonated, soluble bistetrazole amine to convert to its non-ionized, less soluble form.
-
Troubleshooting Step: Monitor and control the pH of your experimental medium. Ensure it remains in a range where your compound is sufficiently soluble.
-
-
Solvent Evaporation: Concentration of the compound due to solvent evaporation can lead to precipitation if the solubility limit is exceeded.
-
Troubleshooting Step: Minimize solvent evaporation by using sealed containers or performing experiments in a controlled environment.
-
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.
-
Troubleshooting Step: Maintain a constant and appropriate temperature throughout your experiment.
-
Problem: Low bioavailability observed in in-vivo studies despite good in-vitro activity.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal tract for absorption.
-
Troubleshooting Step: Consider formulation strategies to enhance solubility, such as salt formation, co-solvents, or creating a solid dispersion.
-
-
Slow Dissolution Rate: Even if the compound is soluble, a slow dissolution rate can limit the amount of drug available for absorption.
-
Precipitation in the GI Tract: A compound that dissolves in the acidic environment of the stomach may precipitate in the more neutral pH of the intestine.[3]
-
Troubleshooting Step: Investigate the use of precipitation inhibitors in your formulation or consider creating an amorphous solid dispersion to maintain a supersaturated state.
-
Quantitative Data
While specific solubility data is highly dependent on the exact structure of the bistetrazole amine, the following table provides solubility data for 5-aminotetrazole, a structurally related compound, in various solvents. This data can serve as a starting point for solvent selection in your experiments.
| Solvent | Mole Fraction Solubility (at 323.15 K) |
| N,N-Dimethylformamide (DMF) | 7.951 x 10⁻² |
| N-Methyl-2-pyrrolidone (NMP) | 7.415 x 10⁻² |
| 1,4-Dioxane | 6.523 x 10⁻² |
| Toluene | 3.811 x 10⁻³ |
| Isopropanol | 1.692 x 10⁻³ |
| Ethanol | 1.752 x 10⁻³ |
| Acetone | 1.620 x 10⁻³ |
| n-Propanol | 1.566 x 10⁻³ |
| Methanol | 1.470 x 10⁻³ |
| Ethyl Acetate | 1.393 x 10⁻³ |
| 1-Butanol | 1.315 x 10⁻³ |
| Acetonitrile | 3.85 x 10⁻⁴ |
Data adapted from a study on 5-aminotetrazole and should be considered as a reference for guiding solvent selection for bistetrazole amines.[19]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, or citrate buffers).
-
Sample Preparation: Add an excess amount of the bistetrazole amine to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved bistetrazole amine in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Salt Formation for Solubility Enhancement
-
Acid Selection: Choose a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid, methanesulfonic acid).
-
Stoichiometric Reaction: Dissolve the bistetrazole amine in a suitable organic solvent. Add a stoichiometric amount of the selected acid (usually dissolved in the same or a miscible solvent) to the solution.
-
Salt Precipitation/Crystallization: The salt may precipitate directly from the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm salt formation and characterize its properties using techniques such as NMR, FTIR, DSC, and X-ray diffraction.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt using Protocol 1.
Visualizations
Caption: Experimental workflow for addressing solubility issues of bistetrazole amines.
Caption: Impact of poor solubility on a drug discovery workflow.
References
- 1. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. ijcrt.org [ijcrt.org]
- 17. Micronization - Solubility Enhancement by Micronization | PPTX [slideshare.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bis-(1(2)H-tetrazol-5-yl)-amine (BTA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bis-(1(2)H-tetrazol-5-yl)-amine (BTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for bis-(1(2)H-tetrazol-5-yl)-amine (BTA)?
The most common and direct method for synthesizing BTA is the acid-catalyzed cyclization reaction involving a dicyanamide salt (such as sodium dicyanamide) and an azide salt (such as sodium azide).[1] This reaction is typically performed in water, where an acid reagent facilitates the formation of the two tetrazole rings.[2]
Q2: What are the critical parameters for a successful BTA synthesis?
Key parameters for optimizing the synthesis of BTA include reaction temperature, duration, and pH control. The reaction is generally heated to temperatures between 65°C and reflux for an extended period, often 24 to 48 hours, to ensure the reaction is substantially complete.[2] The controlled addition of acid is crucial for the in-situ formation of hydrazoic acid, and a final acidification step to a pH below 3 is required to precipitate the BTA product.[2][3]
Q3: What kind of yields can be expected?
Reported yields for BTA synthesis can vary significantly based on the specific protocol but are often high. Some methods report yields of 80% or more.[4] For instance, the acid-catalyzed cyclization of sodium dicyanamide and sodium azide has been reported to afford BTA in yields as high as 88% to 93%.[1][5]
Q4: How does the acidification step influence the final product?
The acidification step is critical not only for precipitating the product but also for controlling its physical characteristics.[2] The rate and temperature at which acidification occurs can influence particle size and morphology. For example, rapidly cooling the hot crude reaction mixture while simultaneously acidifying it can produce small, rounded particles.[2]
Q5: What are the common methods for purifying crude BTA?
Purification can often be achieved through simple washing and recrystallization. Washing the filtered product thoroughly with water helps remove inorganic salts.[2] For higher purity, recrystallization from dilute hydrochloric acid (e.g., 3% HCl) or hot water is an effective method.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BTA.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Ensure the reaction is heated at a sufficient temperature (e.g., 95°C to reflux) for an adequate duration, which can be 24 to 72 hours.[2] Verify the stoichiometry of the reactants. |
| Loss of Hydrazoic Acid (HN₃): Hydrazoic acid, a key intermediate, is volatile. If it is formed too quickly, it can escape from the reaction mixture. | Add the initial strong acid solution slowly and controllably to the reaction mixture.[3][6] This allows for the gradual formation of hydrazoic acid so it can be consumed in the reaction without significant loss. | |
| Improper pH for Precipitation: The BTA product is soluble at higher pH values. If the final pH is not sufficiently acidic, the product will not fully precipitate. | After the reaction is complete, acidify the mixture to a pH of less than 3, and ideally around 1, to ensure complete precipitation of the product.[2] | |
| Impure Product | Contamination with Inorganic Salts: Salts like sodium chloride can co-precipitate or become trapped in the product, especially when using HCl. | Wash the filtered product liberally with deionized water.[2] If impurities persist, perform a recrystallization from hot water or dilute HCl.[3][4] |
| Use of Ammonium Chloride: Using ammonium chloride as the acid reagent has been noted to result in an impure product.[4] | Consider using alternative acid reagents such as boric acid, acetic acid, or the slow addition of a strong acid like HCl for a purer product.[2][4] | |
| Poor Product Morphology (e.g., very fine particles, slow filtration) | Uncontrolled Precipitation: Rapid, uncontrolled precipitation upon acidification can lead to very fine particles that are difficult to filter. | Control the cooling and acidification rate. For specific particle characteristics, a method of adding the hot reaction solution directly to cold concentrated acid can be employed.[2] |
| Safety Hazard (Vigorous Foaming / Gas Evolution) | Rapid Formation of Hydrazoic Acid: Hydrazoic acid is a toxic and explosive gas. Its rapid formation can cause dangerous pressure buildup and foaming. | Extreme caution is required. Perform the reaction in a well-ventilated fume hood. The initial addition of acid must be done very slowly and with efficient stirring to control the rate of hydrazoic acid formation.[3][6] Ensure the reaction vessel has adequate headspace. |
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is a generalized representation based on published methods.[4][5] Safety Precaution: This reaction involves sodium azide and the in-situ formation of hydrazoic acid, both of which are highly toxic and potentially explosive. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine sodium dicyanamide (1.0 eq), sodium azide (2.1 eq), and water.
-
Initial Heating: Slowly heat the stirred mixture to approximately 55-65°C.[5]
-
Controlled Acidification: Slowly add a solution of strong acid (e.g., 6M HCl) dropwise from the addition funnel over several hours.[5] This controls the formation of hydrazoic acid.
-
Reflux: After the acid addition is complete, heat the reaction mixture to reflux (approx. 98-100°C) and maintain this temperature for 24-48 hours.[2][5]
-
Precipitation: Cool the reaction mixture slightly (e.g., to 55°C). Add concentrated acid to adjust the pH to below 1.[5] Stir for an additional hour.
-
Isolation: Cool the mixture to room temperature and then further chill to around 4-5°C to maximize precipitation.[4]
-
Purification: Collect the white precipitate by filtration. Wash the filter cake thoroughly with cold deionized water and dry under vacuum to yield BTA, typically as a monohydrate.[4]
Table 1: Summary of BTA Synthesis Conditions
| Dicyanamide Salt | Azide Salt | Acid / Catalyst | Temperature (°C) | Time (h) | Reported Yield | Reference |
| Sodium Dicyanamide | Sodium Azide | Trimethylammonium Chloride | Reflux | 23 | Not specified | [2] |
| Sodium Dicyanamide | Sodium Azide | Ammonium Chloride | 92-95 | Not specified | Impure Product | [2][4] |
| Sodium Dicyanamide | Sodium Azide | Acetic Acid / K Acetate | Reflux | Not specified | Low (20%) | [2] |
| Sodium Dicyanamide | Sodium Azide | Hydrochloric Acid (slow add) | 98-100 | 48 | ~78% (recrystallized) | [4] |
| Sodium Dicyanamide | Sodium Azide | Hydrochloric Acid (slow add) | 55 -> 100 | 25 | 93% | [5] |
Visual Guides
Caption: General workflow for the synthesis of BTA.
References
- 1. researchgate.net [researchgate.net]
- 2. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]
- 3. US20030060634A1 - Preparation of bis-(1(2)h-tetrazol-5-yl)-amine monohydrate - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. N,N-Bis[1(2)H-tetrazol-5-yl]amine synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate (Patent) | OSTI.GOV [osti.gov]
Technical Support Center: Optimization of the Acidification Step in Benzotriazole (BTA) Synthesis
Welcome to the technical support center for the optimization of the acidification step in Benzotriazole (BTA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized BTA synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of the acidification step in BTA synthesis?
A1: The acidification step is crucial for the synthesis of BTA from o-phenylenediamine and sodium nitrite. The acid, typically glacial acetic acid or hydrochloric acid, serves two primary functions:
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Generation of Nitrous Acid: The added acid reacts with sodium nitrite in situ to generate nitrous acid (HNO₂).[1]
-
Diazotization: Nitrous acid then reacts with one of the amino groups of o-phenylenediamine to form a diazonium salt intermediate.[1] This reaction is known as diazotization.
The resulting diazonium salt is unstable and readily undergoes intramolecular cyclization to form the stable benzotriazole ring.[1][2]
Q2: Which acid is recommended for the acidification step?
A2: Both glacial acetic acid and hydrochloric acid are commonly used for the synthesis of BTA.[1][2] Acetic acid is frequently cited in standard laboratory procedures.[2] The choice of acid can influence the reaction rate and the ease of product isolation. For specific applications or scaled-up syntheses, optimization of the acid type and concentration may be necessary.
Q3: What is the optimal temperature for the acidification and diazotization reaction?
A3: The initial dissolution of o-phenylenediamine in the acidic solution is often done at room temperature or with gentle warming.[1] However, the subsequent addition of sodium nitrite is typically carried out at a reduced temperature, around 15°C, to control the initial exothermic reaction.[2] Following the addition of sodium nitrite, the reaction mixture is allowed to warm up. A temperature increase to approximately 80-85°C is often observed and is considered beneficial for the completion of the reaction.[1] In fact, excessive cooling during this stage has been reported to result in lower yields.
Q4: How does the concentration of the acid affect the synthesis?
A4: The concentration of the acid is a critical parameter that can impact the reaction yield and purity. An optimal acid concentration ensures the efficient generation of nitrous acid and maintains a suitable pH for the diazotization and subsequent cyclization reactions. Insufficient acid may lead to incomplete diazotization, while excessive acid can potentially lead to side reactions, although specific byproducts related to high acidity are not extensively documented in readily available literature.
Q5: What are the common methods for purifying crude BTA?
A5: Common purification methods for BTA include:
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Recrystallization: This is a widely used technique. Water and benzene are common solvents for recrystallization.[1] The use of decolorizing charcoal can help remove colored impurities.[1]
-
Sublimation: Sublimation can be an effective method for obtaining a very pure product.[1]
-
Distillation: The crude product can be purified by vacuum distillation.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of BTA | 1. Incomplete Diazotization: Insufficient acid or sodium nitrite. 2. Suboptimal Temperature Control: Temperature too low during the reaction, preventing complete cyclization. 3. Loss during Workup: Product lost during filtration or transfer steps. 4. Side Reactions: Formation of unidentified byproducts. | 1. Ensure stoichiometric or a slight excess of sodium nitrite and acid are used. 2. After the initial cooling for nitrite addition, allow the reaction temperature to rise to the recommended 80-85°C. Avoid excessive cooling. 3. Ensure efficient filtration and washing of the product. A second crop of crystals can sometimes be obtained by concentrating the filtrate.[1] 4. Optimize reaction conditions (acid concentration, temperature) to minimize byproduct formation. |
| Oily Product Formation | 1. Rapid Cooling during Crystallization: The product may separate as an oil if the solution is cooled too quickly. 2. Presence of Impurities: Impurities can interfere with the crystallization process. | 1. Allow the solution to cool slowly to room temperature before chilling in an ice bath. Seeding with a few crystals of pure BTA can promote crystallization.[1] 2. Purify the crude product using recrystallization with decolorizing charcoal or by sublimation to remove impurities. |
| Colored Product (Brownish/Yellowish) | 1. Formation of Azo Dyes: Intermolecular coupling of the diazonium salt with unreacted o-phenylenediamine or other aromatic species can form colored azo compounds. 2. Oxidation of Starting Material or Product: Air oxidation can lead to colored impurities. 3. Residual Starting Materials: Unreacted o-phenylenediamine can be colored. | 1. Ensure efficient stirring and controlled addition of sodium nitrite to promote intramolecular cyclization over intermolecular coupling. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a concern. 3. Use decolorizing charcoal during recrystallization to remove colored impurities.[1] Ensure complete reaction by monitoring with techniques like TLC. |
| Difficulty in Filtration | 1. Very Fine Crystals: Rapid crystallization can lead to the formation of very small crystals that are difficult to filter. 2. Tarry or Gummy Product: Presence of significant impurities. | 1. Optimize the cooling rate during crystallization to obtain larger crystals. 2. Purify the crude product to remove impurities that may be causing the product to be tarry. |
III. Data Presentation
While comprehensive comparative studies on the optimization of the acidification step are not widely available in the public domain, the following table summarizes typical reaction parameters and reported yields from various literature sources. This data can serve as a baseline for optimization experiments.
| Acid Used | Starting Material (o-phenylenediamine) | Sodium Nitrite | Initial Temperature | Peak Reaction Temperature | Reported Yield | Reference |
| Glacial Acetic Acid | 1.3 g | 2 g | 15°C | ~85°C | 67% | [1] |
| Glacial Acetic Acid | 10.8 g | 7.5 g | 15°C | ~85°C | Not specified | [2] |
| Hydrochloric Acid | Not specified | Not specified | Low temperatures | Not specified | Not specified | [1] |
IV. Experimental Protocols
Detailed Methodology for BTA Synthesis using Acetic Acid
This protocol is adapted from established laboratory procedures.[1][2]
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Dissolution of Starting Material: In a beaker of appropriate size, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 mL of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve complete dissolution.
-
Cooling: Cool the solution to 15°C in an ice bath with magnetic stirring.
-
Diazotization and Cyclization:
-
Prepare a solution of 7.5 g of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the cooled o-phenylenediamine solution in one portion while stirring.
-
A rapid exothermic reaction will occur, and the temperature will rise to approximately 85°C. The color of the solution will change from deep red to pale brown.
-
Continue stirring for about 15 minutes, allowing the mixture to cool to around 35-40°C.
-
-
Crystallization:
-
Thoroughly chill the reaction mixture in an ice bath for at least 30 minutes.
-
The crude BTA will precipitate as a pale straw-colored solid.
-
-
Isolation and Washing:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with several portions of ice-cold water.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and add approximately 130 mL of water.
-
Heat the mixture to boiling to dissolve the solid.
-
Add a small amount of decolorizing charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature. Seeding with a small crystal of pure BTA can be beneficial.
-
Once at room temperature, chill the solution in an ice bath to complete crystallization.
-
Collect the purified BTA crystals by vacuum filtration and dry them. The expected melting point is 99-100°C.[1]
-
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Benzotriazole (BTA).
Caption: Reaction pathway for Benzotriazole (BTA) synthesis.
Caption: Logical troubleshooting workflow for BTA synthesis issues.
References
Technical Support Center: Enhancing the Density of 5-Aminotetrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and density improvement of 5-aminotetrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the density of 5-aminotetrazole derivatives?
A1: The primary strategies to enhance the density of 5-aminotetrazole derivatives include:
-
N-Functionalization: Introducing high-density functional groups, such as nitro (-NO₂) or dinitropyrazole moieties, onto the tetrazole ring.[1]
-
Formation of Energetic Salts: Reacting 5-aminotetrazole derivatives with various acids or bases to form high-density salts.
-
Polymerization: Incorporating the 5-aminotetrazole unit into a polymer backbone. Nitration of the resulting polymer can further increase density.[2][3][4]
-
Recrystallization: Purifying the final compound through controlled crystallization to improve crystal packing and density.
-
Co-crystallization: Forming a crystalline structure containing the 5-aminotetrazole derivative and another energetic molecule.
Q2: How does N-functionalization impact the density and stability of 5-aminotetrazole derivatives?
A2: N-functionalization can significantly increase density by adding atom-dense groups to the molecule. For instance, introducing a 4-amino-3,5-dinitropyrazole group can increase the crystal density to over 1.8 g/cm³.[1] However, the introduction of nitro groups can sometimes lead to decreased molecular stability.[1] It is a trade-off that researchers must balance based on the desired properties of the final compound. N-bridging functionalization, while not highly effective on its own in increasing density, can be a useful strategy when combined with the introduction of other energetic functionalities.[1]
Q3: What is the role of recrystallization in improving density?
A3: Recrystallization is a critical final step for purifying and enhancing the density of synthesized 5-aminotetrazole derivatives. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. This controlled cooling promotes the formation of well-ordered, compact crystal lattices, which translates to higher bulk density. The choice of solvent and the cooling rate are crucial parameters in this process.
Troubleshooting Guides
Low Product Density After Synthesis
Problem: The synthesized 5-aminotetrazole derivative exhibits low density, appearing as an amorphous powder or having a low melting point.
| Possible Cause | Troubleshooting Step |
| Amorphous Product | The product may not have crystallized properly. Attempt recrystallization from a suitable solvent. Slow cooling and the use of a solvent-antisolvent system can promote the formation of a denser crystalline structure. |
| Incorrect Isomer Formation | N-alkylation of 5-aminotetrazole can yield N1 and N2 isomers, which may have different densities.[5] Analyze the product mixture using NMR to determine the isomer ratio.[5] Modify reaction conditions (e.g., temperature, solvent, base) to favor the formation of the higher-density isomer. For example, in the synthesis of certain bridged compounds, lowering the reaction temperature and increasing the loading of 5-aminotetrazole can favor the formation of the denser isomer.[1] |
| Impurities Present | Impurities can disrupt the crystal lattice, leading to lower density. Purify the product using column chromatography or recrystallization.[6] |
| Hydrated Product | The presence of water molecules in the crystal structure can lower the overall density. Dry the product thoroughly under vacuum at an appropriate temperature to remove any water of crystallization.[6] |
Issues During N-Functionalization
Problem: The N-functionalization reaction results in a low yield of the desired high-density product or a complex mixture of products.
| Possible Cause | Troubleshooting Step |
| Side Reactions | The introduction of certain functional groups, especially under harsh conditions, can lead to side reactions and decomposition. Consider using milder reaction conditions or protecting groups if necessary. |
| Poor Regioselectivity | The reaction may be producing a mixture of N1 and N2 isomers with varying densities. Experiment with different solvents, bases, and reaction temperatures to improve the regioselectivity towards the desired isomer. The ratio of isomeric moieties can be dependent on the reaction conditions.[5] |
| Low Reactivity | The starting material may not be sufficiently reactive. Consider using a more activated derivative of 5-aminotetrazole or a more reactive functionalizing agent. |
Challenges in Recrystallization
Problem: Difficulties are encountered during the recrystallization process, preventing the formation of high-quality, dense crystals.
| Possible Cause | Troubleshooting Step |
| "Oiling Out" | The compound is coming out of the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point in that solvent. Try using a more dilute solution or a different solvent in which the compound is less soluble. |
| No Crystal Formation | The solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration or adding an antisolvent to decrease the solubility of the product. Scratching the inside of the flask with a glass rod can also induce nucleation. |
| Formation of Needles or Small Particles | Rapid cooling often leads to the formation of less dense needles or small particles. Ensure a slow and controlled cooling process. Using a Dewar flask or insulating the crystallization vessel can help slow down the cooling rate. |
| Poor Solvent Selection | The chosen solvent may not be ideal for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents with different polarities. For 5-aminotetrazole, polar solvents like water or alcohols are often suitable.[6] |
Quantitative Data
Table 1: Densities of Various 5-Aminotetrazole Derivatives
| Derivative | Synthesis/Modification Method | Density (g/cm³) |
| 5-Aminotetrazole | Standard Synthesis | 1.502[7] |
| DMPT-1 | N-functionalization with 4-amino-3,5-dinitropyrazole | 1.806[1] |
| N-glycidyl-5-aminotetrazole polymer (p-GAT) | Polymerization | 1.436[2] |
| Nitrated p-GAT (p-GAT-N) | Polymerization followed by Nitration | 1.540[2] |
| Representative Energetic Compound 3 | Substituted reaction with 5-aminotetrazole | 1.910[8] |
| Representative Energetic Compound 6 | Substituted reaction with 5-aminotetrazole | 1.905[8] |
Experimental Protocols
Protocol 1: Synthesis of N-glycidyl-5-aminotetrazole polymer (p-GAT)
This protocol is adapted from a published procedure.[2]
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser with a calcium chloride drying tube, add 40 mL of DMF.
-
Addition of Reactants: With stirring, add 9.25 g (100 mmol) of poly(epichlorohydrin)-butanediol (p-ECH-BD) to the DMF. Heat the mixture to 130 °C.
-
Nucleophilic Substitution: Add 16.07 g (150 mmol) of sodium 5-aminotetrazolate to the heated reaction mixture.
-
Reaction Monitoring: Continue stirring the mixture at 130 °C. Monitor the reaction progress by performing the Beilstein test for the presence of chlorine. The reaction is complete when the test is negative.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The precipitated salts are collected by filtration. The filtrate containing the polymer is then further processed to isolate the p-GAT polymer.
Protocol 2: Nitration of N-glycidyl-5-aminotetrazole polymer (p-GAT-N)
This protocol is adapted from a published procedure.[2]
-
Dissolution: Dissolve 3.67 g (26 mmol) of the p-GAT homopolymer in 26 mL of excess concentrated nitric acid (65%) with stirring at room temperature.
-
Heating: Heat the solution to 96–100 °C and maintain stirring for 10 minutes.
-
Precipitation and Isolation: After heating, cool the solution and precipitate the nitrated polymer. The product is then filtered, washed, and dried. Note that this reaction can be exothermic and may lead to side reactions, including the formation of azido groups due to the partial thermolysis of the aminotetrazole ring.[2]
Protocol 3: General Recrystallization Procedure
This is a general procedure that can be adapted for various 5-aminotetrazole derivatives.[6][9]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For 5-aminotetrazole and its salts, water or ethanol are often good choices.[6]
-
Dissolution: Place the crude, impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For even slower cooling, the flask can be placed in an insulated container.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has started, the flask can be placed in an ice-water bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for synthesis and density improvement.
Caption: Factors influencing the density of 5-aminotetrazole derivatives.
References
- 1. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties [mdpi.com]
- 3. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5594146A - Process for producing 5-aminotetrazole - Google Patents [patents.google.com]
- 7. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LabXchange [labxchange.org]
Technical Support Center: Analytical Methods for Bistetrazole Amine Characterization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the characterization of bistetrazole amines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing bistetrazole amines? A1: A comprehensive characterization of bistetrazole amines typically requires a combination of spectroscopic and analytical methods. The most common techniques include multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N), mass spectrometry (MS), and vibrational spectroscopy (IR, Raman).[1][2][3] For crystalline compounds, single-crystal X-ray diffraction is invaluable for unambiguous structure determination.[1][4] Thermal properties are assessed using methods like Differential Scanning Calorimetry (DSC).[1][5]
Q2: Why is moisture content important in bistetrazole amine analysis? A2: Many bistetrazole amines can form hydrates, such as 5,5′-bis(1H-tetrazolyl)amine monohydrate (H₂bta·H₂O).[1] The presence of water can significantly alter the compound's physical and energetic properties, including crystal density and thermal stability.[1] It is crucial to either characterize the hydrated form or perform a dehydration step, which can be monitored by thermal analysis (e.g., TG-DSC-FTIR), before analysis.[1]
Q3: What is a forced degradation study and why is it relevant for bistetrazole amines? A3: A forced degradation study intentionally subjects the compound to stress conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[6][7] This is critical for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradation products.[6] For example, photodegradation studies on bis(1H-tetrazol-5-yl)amine (H₂BTA) have identified specific degradation pathways and products, which is essential for assessing its environmental fate and stability in formulations.[8]
Q4: Are there specialized HPLC methods for amine analysis? A4: Yes, due to the basic nature of amines, they can be challenging to analyze with standard reversed-phase HPLC, often resulting in poor peak shape.[9] Methods to overcome this include using deactivated columns, basic mobile phases, or specialized columns.[9] One such technique is the BIST™ method, which uses a positively-charged, anion-exchange column and a multi-charged negative buffer (e.g., sulfuric acid) to improve retention and separation.[10][11] Pre-column derivatization to convert the amine into a more easily detectable and chromatographable compound is also a common strategy.[12]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of bistetrazole amines.
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC peaks for a bistetrazole amine are tailing or showing poor resolution. What can I do? A: Peak tailing for amine compounds is a common issue in reversed-phase HPLC. Here are several troubleshooting steps:
-
Check Mobile Phase pH: The mobile phase pH should be adjusted to suppress the ionization of residual silanols on the column packing. For basic compounds like amines, a higher pH (e.g., > 8) can sometimes improve peak shape, but this requires a pH-stable column. Alternatively, a low pH (e.g., < 3) ensures the amine is fully protonated.
-
Use a Specialized Column: Consider using a column specifically designed for amine analysis, such as one with end-capping to block silanol groups or a specialized stationary phase like the BIST™ B+ column.[10][11]
-
Consider Derivatization: If direct analysis is problematic, pre-column derivatization can be employed. This involves reacting the amine with a reagent to form a derivative that has better chromatographic properties and is more easily detected.[12]
-
Employ Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic analytes.
Q: I am having trouble detecting my bistetrazole amine compound with a UV detector. A: While the tetrazole ring has a UV chromophore, the molar absorptivity may be low, leading to poor sensitivity.
-
Optimize Wavelength: Ensure you are monitoring at the absorbance maximum of your specific compound. A wavelength of around 210 nm is often used for detecting amines.[10]
-
Increase Concentration: If possible, increase the concentration of the sample being injected.
-
Consider Alternative Detection: If sensitivity remains an issue, consider using a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). LC-MS is a powerful tool for identifying and quantifying bistetrazole amines and their degradation products.[13]
-
Use a Derivatizing Agent: Select a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag to the molecule.[12]
Caption: HPLC troubleshooting workflow for bistetrazole amine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My NMR spectra are complex and difficult to interpret for structural elucidation. A: Bistetrazole amines are nitrogen-rich heterocycles, which can lead to complex spectra and tautomerism.
-
Use 2D NMR: Advanced 2D NMR techniques are essential for assigning complex structures. Experiments like COSY (¹H-¹H correlation), HSQC/HMQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for piecing together the molecular skeleton.[14]
-
Acquire ¹⁵N NMR: Given the high nitrogen content, ¹⁵N NMR can provide critical information about the electronic environment of the nitrogen atoms in the tetrazole rings, helping to distinguish between isomers.[3]
-
Check for Tautomers/Isomers: Be aware that different isomers (e.g., 1H- vs. 2H-tetrazole) can exist. The synthesis method can influence which isomer is formed.[1] Temperature-dependent NMR studies can help identify dynamic exchange processes.
-
Compare with Literature: Whenever possible, compare your spectral data with published data for similar bistetrazole structures.[3][15]
Sample Stability & Degradation
Q: My sample appears to be degrading during analysis or storage. How can I investigate this? A: Instability can be a significant issue. A systematic approach is needed to identify the cause.
-
Perform a Forced Degradation Study: This is the most direct way to understand your molecule's stability profile.[6] Expose your compound to hydrolytic (acidic, basic), oxidative (e.g., H₂O₂), photolytic (UV/Vis light), and thermal stress.[6][16] Analyze the stressed samples by a stability-indicating method (typically HPLC or LC-MS) to identify and quantify degradation products.
-
Control Environmental Conditions: Protect the sample from light and heat. Store solutions at reduced temperatures (e.g., 4°C) and for a limited time. Use amber vials for photosensitive compounds.[8]
-
Analyze for Degradants: Use LC-MS to identify the mass of potential degradation products.[8][13] This can provide clues to the degradation pathway, such as hydrolysis of an amine bridge or ring-opening of the tetrazole.
Caption: Workflow for a forced degradation study of bistetrazole amines.
Section 3: Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of bistetrazole amines.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (An end-capped column is recommended).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Note: This method is a starting point and must be optimized for your specific analyte. Buffer choice, organic modifier, and gradient slope may need significant adjustment.
Protocol 2: NMR Sample Preparation
This protocol describes the standard preparation of a sample for ¹H and ¹³C NMR analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of the bistetrazole amine sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; the analyte must be fully soluble. DMSO-d₆ is often a good starting point for nitrogen-rich heterocyclic compounds.[1]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Transfer: Using a clean glass pipette or syringe, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, though often included in the solvent).
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Acquire the desired spectra (¹H, ¹³C, DEPT, and 2D spectra as needed).
Protocol 3: General Forced Degradation Procedure
This protocol outlines the conditions for a basic forced degradation study.[6]
-
Stock Solution: Prepare a stock solution of the bistetrazole amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60 °C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store a sample of the stock solution at 80 °C, protected from light, for 72 hours. Also, analyze a solid sample stored under the same conditions.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., Xenon lamp providing ICH Q1B conditions) for a specified duration. Keep a control sample in the dark.
-
Sample Analysis: At specified time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acid and base samples. Dilute all samples to the same concentration and analyze using a developed stability-indicating HPLC method alongside an unstressed control sample.
Section 4: Data Presentation
The characterization of bistetrazole amines often involves assessing their thermal stability, a key parameter for both pharmaceutical and materials science applications.
Table 1: Thermal Decomposition Temperatures of Selected Bistetrazole Compounds
| Compound Name | Abbreviation | Decomposition Temp. (Td) | Analytical Method | Reference |
| 5,5′-bis(1H-tetrazolyl)amine | H₂bta | > 250 °C | DSC | [1] |
| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate | TKX-50 | 221 °C | DTA | [17] |
| Bistetrazole-fused compound (Potassium Salt) | DTAT-K | 163.6 °C | DSC | [18] |
| Azo-bridged bistetrazole | Compound 9 | 226.2 °C | DSC | [1] |
Note: Decomposition temperatures can vary based on the heating rate and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bistetrazolylamines—synthesis and characterization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Photodegradation of bis(1H-tetrazol-5-yl)amine (H2BTA), a high nitrogen content tetrazole-based energetic compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 11. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O−) and Bis(1‐hydroxytetrazol‐5‐yl)triazene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
This guide provides a detailed comparison of the primary synthetic routes to N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as bis-(1(2)H-tetrazol-5-yl)-amine (BTA). This compound is of significant interest to researchers in medicinal chemistry and materials science, particularly for the development of high-nitrogen content energetic materials. The comparison focuses on reaction efficiency, safety considerations, and the quality of the final product, supported by experimental data from published literature and patents.
Introduction
This compound (BTA) is a nitrogen-rich heterocyclic compound. The robust structure and high nitrogen content make it a valuable building block in the design of energetic materials and coordination polymers. The efficiency and safety of its synthesis are critical considerations for its practical application. This guide outlines and compares the two principal synthetic pathways: the acid-catalyzed cyclization of sodium dicyanamide and sodium azide, and a multi-stage route originating from cyanuric chloride.
Overview of Synthetic Routes
Two primary methodologies for the synthesis of BTA have been reported:
-
Route 1: Acid-Catalyzed Cyclization of Dicyanamide and Azide Salts. This is the most common and direct approach, involving a one-pot reaction between a dicyanamide salt and an azide salt under acidic conditions. Various acids have been employed to catalyze the reaction, leading to differences in yield and purity.
-
Route 2: Multi-Stage Synthesis from Cyanuric Chloride. A less common and more hazardous route that proceeds through a sensitive bis-azido triazine intermediate. This method is generally lower yielding and involves multiple synthetic steps.[1]
The following sections provide a detailed comparison of these routes, including quantitative data and experimental protocols.
Route 1: Acid-Catalyzed Cyclization of Dicyanamide and Azide
This route is favored for its high yields and operational simplicity. The general reaction involves the acid-catalyzed cycloaddition of sodium azide to sodium dicyanamide. The choice of acid catalyst significantly influences the reaction outcome.
Comparative Data for Route 1 Variants
| Catalyst/Acid System | Key Reactants (Molar Ratio) | Reaction Conditions | Reported Yield | Purity/Notes | Reference |
| Hydrochloric Acid | Sodium Dicyanamide : Sodium Azide : HCl | Reflux, 48 hours | Up to 93% | Product obtained as monohydrate with 99% HPLC purity without further crystallization. | IYENGAR et al., US2014/66630 |
| Boric Acid | Sodium Dicyanamide : Sodium Azide : Boric Acid | Reflux, 24 hours | ~55-60% | Product may require purification. Boric acid is noted as yielding a purer product than ammonium chloride.[1] | Highsmith et al., US5468866A[1] |
| Phosphate Buffer | Sodium Dicyanamide : Sodium Azide : KH₂PO₄/K₂HPO₄ | Reflux, 18 hours | ~40% | Final pH adjustment with concentrated HCl is required for precipitation. | Highsmith et al., US5468866A |
| Ammonium Chloride | Sodium Dicyanamide : Sodium Azide : NH₄Cl | Reflux | Not specified | Reported to yield an impure product.[1] | Highsmith et al., US5468866A |
Experimental Protocols for Key Route 1 Variants
Protocol 1A: Hydrochloric Acid Catalysis
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and addition funnel, charge sodium dicyanamide (1.0 eq) and sodium azide (2.1 eq) with water.
-
Acid Addition: Heat the mixture to 55 °C. Slowly add a 6M solution of hydrochloric acid over 2 to 6 hours.
-
Reaction: Heat the reaction mixture to reflux (98-100 °C) and maintain for 25 hours.
-
Work-up and Isolation: After completion, cool the mixture to 55 °C and add 6M hydrochloric acid to adjust the pH to <1. Stir for 1 hour at this temperature, then cool to 25-30 °C for another hour.
-
Purification: Filter the precipitate and wash with water to yield bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.
Protocol 1B: Boric Acid Catalysis
-
Reaction Setup: In a flask equipped with a mechanical stirrer, nitrogen inlets, and reflux condensers, combine boric acid (1.6 eq), sodium dicyanamide (1.0 eq), and sodium azide (2.1 eq) in distilled water.
-
Reaction: Reflux the reaction mixture for 24 hours.
-
Work-up and Isolation: Pump the hot reaction solution into a room temperature solution of water and concentrated hydrochloric acid.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried in vacuo.
Visualizing the Dicyanamide Route
Caption: Workflow for the synthesis of BTA via the dicyanamide route.
Route 2: Multi-Stage Synthesis from Cyanuric Chloride
This route is a four-stage synthesis that is reported to have an overall efficiency of approximately 20%.[1] It is considered less favorable due to its lower yield and the involvement of a sensitive bis-azido triazine intermediate, which poses significant safety risks.[1]
Pathway Overview for Route 2
-
Step 1: Amination of Cyanuric Chloride. Cyanuric chloride is reacted with an amine to substitute one chlorine atom.
-
Step 2: Azidation. The remaining chlorine atoms are substituted with azide groups by reacting with sodium azide to form a bis-azido triazine intermediate. This intermediate is reported to be sensitive.
-
Step 3 & 4: Ring Formation and Rearrangement. The bis-azido triazine intermediate undergoes subsequent reactions to form the final bis-tetrazole amine structure.
Visualizing the Cyanuric Chloride Route
Caption: Generalized multi-stage synthesis of BTA from cyanuric chloride.
Comparison Summary
| Feature | Route 1 (Dicyanamide) | Route 2 (Cyanuric Chloride) |
| Number of Steps | 1 (One-pot) | 4 |
| Overall Yield | High (up to 93%) | Low (~20%)[1] |
| Starting Materials | Sodium dicyanamide, sodium azide, acid | Cyanuric chloride, amine, sodium azide |
| Safety Concerns | Generation of hydrazoic acid (toxic, volatile) requires careful handling and a well-ventilated fume hood. | Involves a "sensitive bis-azido triazine" intermediate, posing a significant explosion hazard.[1] |
| Published Protocols | Multiple detailed protocols available. | Detailed modern protocols are scarce. |
| Recommendation | Recommended. This route is more efficient, higher yielding, and has better-defined safety protocols. | Not Recommended. This route is low yielding, hazardous, and lacks detailed, reproducible documentation in modern literature. |
Conclusion
For the synthesis of this compound (BTA), the acid-catalyzed cyclization of sodium dicyanamide and sodium azide (Route 1) is demonstrably superior to the multi-stage synthesis from cyanuric chloride (Route 2). The dicyanamide route offers significantly higher yields, is a more straightforward one-pot procedure, and while it involves the in-situ generation of toxic hydrazoic acid, the hazards are well-documented and manageable with standard laboratory safety precautions. In contrast, the cyanuric chloride route is a low-yielding, multi-step process that involves a hazardous and sensitive intermediate, making it an unattractive option for practical synthesis. Researchers and drug development professionals are advised to utilize the dicyanamide-based synthesis, with the hydrochloric acid-catalyzed variant showing the most promising results in terms of yield and product purity.
References
Performance Showdown: Bistetrazole Amines Challenge RDX and HMX in Energetic Materials Landscape
For Immediate Release
A comprehensive analysis of performance data reveals that bistetrazole amines, a class of nitrogen-rich energetic materials, exhibit compelling performance characteristics that rival and, in some cases, exceed those of conventional high explosives like RDX and HMX. This guide provides a detailed comparison of their key performance metrics, supported by experimental data, to inform researchers and scientists in the field of energetic materials development.
The evaluation focuses on critical performance parameters including detonation velocity, detonation pressure, thermal stability, and sensitivity to impact and friction. The data indicates that certain bistetrazole amine derivatives, such as dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50), offer a superior combination of high performance and reduced sensitivity, positioning them as promising candidates for next-generation explosive formulations.
Executive Summary of Performance Data
The following tables summarize the key performance characteristics of selected bistetrazole amines in comparison to the benchmark explosives, RDX and HMX.
Table 1: Detonation Performance
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| H₂bta (anhydrous) | 1.77 | 9,120[1] | 343 (kbar)[1] |
| TKX-50 | 1.918[2] | 9,698[2] | 42.4[2] |
| RDX | 1.80[3] | 8,750[3] | 34.9[4] |
| HMX | 1.91[5][6] | 9,100[1][5][6] | 39.0[5] |
Table 2: Sensitivity and Thermal Stability
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| H₂bta (anhydrous) | "sensitive"[1] | - | - |
| TKX-50 | 20[2] | 120[2] | 223 |
| RDX | 7.5[4] | 120[4] | ~170 (starts to decompose)[3] |
| HMX | 7[3] | Low[6] | 280 (melts)[1] |
Detailed Experimental Protocols
The performance data presented in this guide are based on standardized experimental methodologies. Below are detailed descriptions of the key experimental protocols.
Detonation Parameter Calculation (EXPLO5)
Detonation velocity and pressure are often calculated using thermochemical codes like EXPLO5.[1][7][8][9][10][11] This software predicts the performance of energetic materials based on their chemical formula, heat of formation, and density.[10] The calculations are founded on the chemical equilibrium, steady-state model of detonation and utilize equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous detonation products, to determine the detonation parameters at the Chapman-Jouguet (CJ) point.[7][9]
Impact Sensitivity (BAM Fallhammer Test)
The impact sensitivity is determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus.[12] This test measures the energy required to cause a reaction in a sample upon impact.
-
Apparatus: A standard fallhammer device consisting of a drop weight, anvil, and a sample holder. Drop weights can vary (e.g., 1 kg, 5 kg, 10 kg) to achieve a range of impact energies.[13]
-
Procedure: A small, measured amount of the energetic material (typically around 40 mm³) is placed in the sample holder.[13] The drop weight is raised to a specific height and released, impacting the sample. The test is repeated at various heights to determine the minimum height at which a reaction (e.g., explosion, flame, or audible report) occurs in a specified number of trials. The result is reported as the impact energy in Joules (J).[3][14]
Friction Sensitivity (BAM Friction Test)
The friction sensitivity is evaluated using the BAM friction apparatus.[2][8][15] This test assesses the susceptibility of a material to initiation by frictional forces.
-
Apparatus: The device consists of a fixed porcelain pin and a movable porcelain plate.[8] A loading arm with various weights applies a defined force to the pin, which is in contact with the sample placed on the plate.[8]
-
Procedure: A small sample of the material is placed on the porcelain plate.[16] The plate is then moved back and forth under the pin at a constant speed for a single cycle.[8][16] The test is conducted with increasing loads until a reaction (e.g., spark, crackling, or flame) is observed. The friction sensitivity is reported as the minimum force in Newtons (N) that causes a reaction.[17]
Thermal Stability (Differential Scanning Calorimetry - DSC)
Thermal stability is assessed using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18]
-
Apparatus: A DSC instrument equipped with a furnace and sensors to measure heat flow. Samples are typically sealed in aluminum or other inert pans.[19][20]
-
Procedure: A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan.[20] The sample and a reference pan are heated in the DSC furnace at a constant rate (e.g., 5 or 10 °C/min).[5][18] The instrument records the heat flow to or from the sample. An exothermic peak indicates a decomposition reaction, and the onset temperature of this peak is taken as the decomposition temperature.[18]
Heat of Formation (Oxygen Bomb Calorimetry)
The heat of formation is a crucial parameter for calculating detonation performance and is experimentally determined using oxygen bomb calorimetry.[6][21][22][23]
-
Apparatus: A high-pressure vessel (the "bomb") made of stainless steel, a water bath, a stirrer, and a high-precision thermometer.
-
Procedure: A weighed sample of the energetic material is placed in a crucible inside the bomb, which is then pressurized with excess oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically, and the resulting temperature rise of the water is measured. By knowing the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), the heat of combustion of the sample can be calculated.[22] The heat of formation is then derived from the heat of combustion using Hess's law.
Performance Comparison and Logical Relationships
The following diagram illustrates the logical flow of comparing the performance of bistetrazole amines with RDX and HMX, highlighting the key trade-offs between performance and sensitivity.
Caption: Comparative performance of bistetrazole amines vs. conventional explosives.
This analysis underscores the significant potential of bistetrazole amines as advanced energetic materials. Their favorable balance of high detonation performance and reduced sensitivity makes them attractive alternatives to traditional explosives in various applications, warranting further research and development.
References
- 1. scribd.com [scribd.com]
- 2. ozm.cz [ozm.cz]
- 3. youtube.com [youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pages.jh.edu [pages.jh.edu]
- 6. Calculation of Detonation Parameters by EXPLO5 Computer Program | Semantic Scholar [semanticscholar.org]
- 7. utec-corp.com [utec-corp.com]
- 8. Calculation of Detonation Parameters by EXPLO5 Computer Program | Scientific.Net [scientific.net]
- 9. EXPLO5,Explosion Parameters Calculation Software - IDEA SCIENCE Group [ideascience-group.com]
- 10. matec-conferences.org [matec-conferences.org]
- 11. ozm.cz [ozm.cz]
- 12. matec-conferences.org [matec-conferences.org]
- 13. fauske.com [fauske.com]
- 14. unece.org [unece.org]
- 15. osti.gov [osti.gov]
- 16. mueller-instruments.de [mueller-instruments.de]
- 17. chimia.ch [chimia.ch]
- 18. research.tudelft.nl [research.tudelft.nl]
- 19. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. personal.utdallas.edu [personal.utdallas.edu]
- 21. biopchem.education [biopchem.education]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.montana.edu [chemistry.montana.edu]
Unambiguous Structure confirmation of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine: A Comparative Guide to X-ray Diffraction and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction as the definitive method for validating the structure of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, alongside alternative and complementary analytical techniques.
Single-crystal X-ray diffraction (scXRD) stands as the gold standard for the unambiguous determination of molecular structures.[1] Its ability to provide precise atomic coordinates allows for the absolute confirmation of connectivity, stereochemistry, and intermolecular interactions. While specific crystallographic data for the title compound, this compound, is not publicly available, extensive research on closely related bistetrazole derivatives demonstrates the power of this technique in resolving the structures of these nitrogen-rich compounds.[2][3][4] This guide will leverage data from analogous structures to illustrate the expected outcomes and compare them with other common analytical methods.
Comparative Analysis of Structural Elucidation Techniques
The validation of a molecular structure, particularly for complex heterocyclic systems like tetrazoles, often involves a multi-pronged approach. While X-ray diffraction provides the ultimate proof, other techniques offer valuable and often more readily obtainable insights.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration. | Unambiguous structure determination. | Requires a single crystal of sufficient size and quality, which can be challenging to grow.[1][5] |
| Powder X-ray Diffraction (PXRD) | Information on the crystalline phase, unit cell parameters, and can be used for structure solution in conjunction with other methods. | Useful for polycrystalline materials and for identifying different crystalline forms (polymorphs).[6] | Provides a 1D representation of a 3D structure, leading to peak overlap and making structure solution from powder data alone difficult.[7] |
| Three-Dimensional Electron Diffraction (3DED) | 3D atomic coordinates from nanocrystals. | Can be used on crystals that are too small for scXRD.[1][5][6] | Data can be of lower resolution than scXRD, and dynamical scattering effects can complicate data analysis.[1][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N), connectivity through space (NOE), and through bonds (COSY, HSQC, HMBC). | Provides detailed information about the molecule's structure in solution. Essential for confirming the presence and connectivity of different tautomers or isomers.[9][10] | Does not provide information on bond lengths, bond angles, or crystal packing. Structure is inferred rather than directly observed. |
| Infrared (IR) and Raman Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies. | Quick and non-destructive. Useful for identifying key functional groups like N-H, C=N, and N=N.[4][9] | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula and can provide clues about the molecule's substructures.[4] | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction (scXRD)
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Further 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity between protons and carbons, and to assign the chemical shifts to the correct atoms in the molecule.
Logical Workflow for Structure Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound, emphasizing the central role of X-ray diffraction.
Workflow for Structure Validation
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 3. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Energetic Properties of Tetrazole Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, the pursuit of novel energetic materials with superior performance and enhanced safety profiles is a perpetual challenge. Tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds, have emerged as promising candidates due to their high heats of formation, significant gas-phase products upon decomposition, and tunable energetic properties. This guide provides a comparative analysis of the energetic characteristics of various tetrazole derivatives, supported by experimental data, to aid in the selection and design of next-generation energetic materials.
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a feature that contributes to their high nitrogen content and, consequently, their energetic nature.[1] The energy released upon their decomposition is substantial, making them attractive for applications in explosives, propellants, and pyrotechnics.[2][3] The versatility of the tetrazole ring allows for the introduction of various functional groups, enabling the fine-tuning of properties such as density, detonation performance, and sensitivity to external stimuli.[4][5]
Comparative Energetic Properties
The performance of an energetic material is defined by several key parameters, including its heat of formation, density, detonation velocity, and detonation pressure. The following table summarizes these properties for a selection of tetrazole derivatives, alongside benchmark energetic materials like TNT and RDX for comparison.
| Compound Name | Abbreviation | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 1190 | 1.78 | 7430 | 22.4 | - | - |
| Hydrazinium salt of H₃TTT | - | 854 | 1.83 | 8061 | 24.8 | - | - |
| Hydroxylammonium salt of H₃TTT | - | - | - | 7984 | 24.6 | - | - |
| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | H₄TTP | - | - | 8660 | 28.0 | - | - |
| Trinitrotoluene | TNT | - | 1.65 | 6881 | 19.5 | 15 | 353 |
| Research Department Explosive | RDX | 70 | 1.82 | 8795 | 34.0 | 7.4 | 120 |
| High-Melting Explosive | HMX | 74 | 1.91 | 9100 | 39.0 | 7.4 | 120 |
Data compiled from multiple sources.[6][7] Note: Sensitivity data for many novel tetrazole derivatives is not always publicly available.
The data clearly indicates that many tetrazole derivatives exhibit detonation velocities and pressures superior to that of TNT.[6][7] For instance, the hydrazinium and hydroxylammonium salts of H₃TTT outperform TNT in both detonation velocity and pressure.[6][7] The introduction of different functional groups, such as nitro (-NO2) or azido (-N3), can significantly enhance the energetic properties of the tetrazole core.[4][8] For example, nitro-containing tetrazoles often demonstrate higher densities and detonation performance.[4][5]
Experimental Protocols
The reliable characterization of energetic materials is paramount for both performance assessment and safety. The following are standard methodologies used to determine the key energetic properties of tetrazole derivatives:
-
Heat of Formation: This is often determined experimentally using bomb calorimetry to measure the heat of combustion.[9][10] The standard enthalpy of formation is then calculated using Hess's law. Quantum mechanical calculations, such as those based on density functional theory (DFT), are also widely used to predict heats of formation.[11]
-
Density: The crystal density of synthesized compounds is typically measured by gas pycnometry or single-crystal X-ray diffraction.[6]
-
Detonation Velocity and Pressure: These crucial performance parameters can be experimentally measured, but are often calculated using specialized thermochemical codes like EXPLO5 or the Kamlet-Jacobs equations.[11][12] These calculations rely on the material's heat of formation and density.
-
Impact and Friction Sensitivity: The sensitivity of an energetic material to mechanical stimuli is a critical safety parameter. Standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction tester, are used to determine the impact and friction sensitivity, respectively.[12][13][14][15] The results are often reported as the energy (in Joules) or force (in Newtons) at which there is a 50% probability of initiation.
Visualizing Synthesis and Structure-Property Relationships
To better understand the development and characteristics of energetic tetrazole derivatives, the following diagrams illustrate a typical experimental workflow and the logical relationships between their structure and energetic properties.
Caption: Experimental workflow for the synthesis and characterization of energetic tetrazole derivatives.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Energetic Salts Based on Tetrazole N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitro-tetrazole based high performing explosives: Recent overview of synthesis and energetic properties - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Energetic alliance of tetrazole-1-oxides and 1,2,5-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating DFT Calculations for Bistetrazole Amine Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental data for validating Density Functional Theory (DFT) calculations of key properties of bistetrazole amines, a class of nitrogen-rich energetic compounds. Accurate theoretical prediction of properties such as heat of formation, detonation velocity, and sensitivity is crucial for the efficient design and screening of new energetic materials and pharmaceuticals. This guide offers a practical framework for validating computational results against established experimental techniques.
Data Presentation: Comparing Theory and Experiment
The following tables summarize the comparison between DFT-calculated and experimentally determined properties for selected bistetrazole amines. It is important to note that the accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The data presented here is intended to serve as a reference for researchers in selecting appropriate computational methods and for validating their own results.
Table 1: Comparison of Heat of Formation (ΔHf) for Bistetrazole Amines
| Compound | DFT Functional/Basis Set | Calculated ΔHf (kJ/mol) | Experimental ΔHf (kJ/mol) | Experimental Method |
| 5,5'-Bis(1H-tetrazolyl)amine (H2bta) | B3LYP/6-31G | Data not readily available in a directly comparable format | 633 | Oxygen Bomb Calorimetry[1] |
| 5,5'-Bis(1H-tetrazolyl)amine monohydrate (H2bta·H2O) | B3LYP/6-31G | Data not readily available in a directly comparable format | 203 | Oxygen Bomb Calorimetry[1] |
| 5,5'-Bis(2-methyltetrazolyl)amine (Me2bta) | B3LYP/6-31G | Data not readily available in a directly comparable format | 350 | Oxygen Bomb Calorimetry[1] |
| 5,5'-Bis(2-methyltetrazolyl)methylamine (Me3bta) | B3LYP/6-31G | Data not readily available in a directly comparable format | 583 | Oxygen Bomb Calorimetry[1] |
Note: Direct comparisons of DFT-calculated heats of formation for these specific compounds with various functionals were not found in the immediate literature. Researchers are encouraged to perform their own calculations and validate against the provided experimental data.
Table 2: Comparison of Detonation Properties for Bistetrazole Amines
| Compound | Calculation Method | Calculated Detonation Velocity (D) (m/s) | Calculated Detonation Pressure (P) (kbar) |
| 5,5'-Bis(1H-tetrazolyl)amine (H2bta) | EXPLO5[1] | 9120 | 343 |
| 5,5'-Bis(1H-tetrazolyl)amine monohydrate (H2bta·H2O) | EXPLO5[1] | 7792 | 220 |
| 5,5'-Bis(2-methyltetrazolyl)amine (Me2bta) | EXPLO5[1] | 7291 | 172 |
| 5,5'-Bis(2-methyltetrazolyl)methylamine (Me3bta) | EXPLO5[1] | 7851 | 205 |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | EXPLO5 (v6.06.02)[2] | 9017 | Not Reported |
Note: The EXPLO5 software utilizes theoretical densities and heats of formation, often derived from DFT calculations, to predict detonation properties. Direct experimental measurement of detonation velocity for these specific compounds is not widely reported in the reviewed literature.
Table 3: Impact Sensitivity of Bistetrazole Amines
| Compound | Experimental Method | Impact Sensitivity | Classification |
| 5,5'-Bis(1H-tetrazolyl)amine (H2bta) | UN Recommendations[1] | - | Sensitive |
| 5,5'-Bis(1H-tetrazolyl)amine monohydrate (H2bta·H2O) | UN Recommendations[1] | - | Insensitive |
| 5,5'-Bis(2-methyltetrazolyl)amine (Me2bta) | UN Recommendations[1] | - | Insensitive |
| 5,5'-Bis(2-methyltetrazolyl)methylamine (Me3bta) | UN Recommendations[1] | - | Insensitive |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | BAM Standard[2] | > 40 J | Insensitive |
Experimental Protocols
Accurate experimental data is the cornerstone of validating computational models. Below are detailed methodologies for key experiments cited in this guide.
Oxygen Bomb Calorimetry for Heat of Formation
Objective: To determine the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the bistetrazole amine is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid). The heat of formation is then derived from the heat of combustion using Hess's law.
BAM Fallhammer Test for Impact Sensitivity
Objective: To determine the sensitivity of a substance to impact energy.
Methodology:
-
Apparatus: The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus consists of a steel anvil, a guiding tube, and a set of drop weights of varying masses.
-
Sample Preparation: A small, measured amount of the test substance is placed on the anvil.
-
Testing Procedure: A drop weight is raised to a specific height within the guiding tube and then released, allowing it to impact the sample.
-
Observation: The outcome of the impact is observed for any signs of reaction, such as a flame, smoke, or audible report.
-
Staircase Method: The test is typically performed using a "staircase" method, where the drop height is incrementally increased or decreased depending on whether a reaction occurred in the previous test. This allows for the determination of the height at which there is a 50% probability of ignition (H50).
-
Impact Energy Calculation: The impact energy is calculated from the mass of the drop weight and the drop height (E = mgh). The result is often reported as the impact energy in Joules (J).
Mandatory Visualization
The following diagrams illustrate key conceptual and procedural aspects of DFT calculation and validation for bistetrazole amine properties.
Caption: Workflow for DFT calculation and experimental validation of bistetrazole amine properties.
Caption: Schematic of an isodesmic reaction used for accurate DFT calculation of heats of formation.
References
Comparative Analysis of Analytical Data for N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine and Related Bitetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical data for N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine and its isomers and related bitetrazole derivatives. Due to the limited publicly available data for this compound, this guide leverages data from structurally similar compounds to provide a predictive and comparative framework for researchers. The information presented is crucial for the characterization, quality control, and further development of this class of nitrogen-rich heterocyclic compounds.
Introduction to Bitetrazole Amines
This compound is a member of the bitetrazole family, which are characterized by two linked tetrazole rings. Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids in drug design.[1][2] They are found in a number of approved drugs, including antihypertensives like losartan and candesartan.[2] Furthermore, the high nitrogen content of bitetrazoles makes them of interest as energetic materials.[3][4][5] The specific isomer, this compound, features an amino bridge between the two tetrazole rings.
Accurate analytical characterization is paramount for distinguishing between isomers and ensuring the purity and stability of these compounds. This guide focuses on common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analytical Data
The following table summarizes key analytical data for several bitetrazole derivatives and related amino-tetrazoles, providing a basis for comparison with the expected data for this compound.
| Compound/Derivative | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrometry | Reference |
| Expected for this compound | Signal for NH proton, Signals for CH protons on the tetrazole rings (likely in the 8.5-9.5 ppm region) | Signals for tetrazole carbons (likely in the 150-160 ppm region) | N-H stretching (3100-3400), C=N and N=N stretching in the ring (1400-1600) | M+H peak corresponding to the molecular weight | General Spectroscopic Principles |
| 1,5-Bis[2-(1H-tetrazol-1-yl)phenoxy]-3-oxapentane | 9.34 (s, 2H, tetrazole), 7.15-7.82 (m, 8H, Ar), 3.81-4.27 (m, 8H, CH₂) | Not provided | 3127, 3069 (C-H), 1512, 1473, 1453 (aromatic & tetrazole rings) | Anal. Calcd. for C₁₈H₁₈N₈O₃: C 54.82, H 4.60, N 28.41. Found: C 54.78, H 4.54, N 28.37 | [6] |
| 1,5-Bis[2-(1H-tetrazol-1-yl)phenoxy]-3-phenylazapentane | 9.77 (s, 2H, tetrazole), 6.61-7.66 (m, 13H, Ar), 3.58-4.15 (m, 8H, CH₂) | Not provided | 3147, 3081 (C-H), 1599, 1510, 1473, 1453 (aromatic & tetrazole rings) | Anal. Calcd. for C₂₄H₂₃N₉O₂: C 61.39, H 4.94, N 26.85. Found: C 61.47, H 4.99, N 26.93 | [6] |
| 5-Amino-1-aryltetrazoles (general) | Not provided | Tetrazole carbon signal at 158.5 ppm | N-H stretching (3100-3400), N-H deformation (1580-1600) | Not provided | [7] |
| 1-phenyl-N-(1H-tetrazol-5-yl)methanimine | Not provided | Imine carbon (C=N) at 193.04, Tetrazole carbon at 192.99 | 3190 (N-H str.), 3071 (C-H str.-unsaturated) | Not provided | [8] |
| 5,5′-Bis(1H-tetrazolyl)amine (H₂bta) | Not provided | Not provided | Not provided | Characterized by vibrational spectroscopy, multinuclear NMR, and mass spectrometry | [9] |
| 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | Not provided | Not provided | Characterized by IR and NMR spectra | Characterized by elemental analysis | [4][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are typical experimental protocols for the characterization of tetrazole derivatives based on the reviewed literature.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 or 500 MHz spectrometer (e.g., Bruker Avance).
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as protic solvents like MeOD can lead to the exchange of labile protons (e.g., N-H), causing their signals to disappear from the ¹H NMR spectrum.[8]
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Invenio-R).
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid or oily samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. Key vibrational bands for tetrazole derivatives include N-H stretching, C-H stretching, and ring vibrations. The disappearance of reactant-specific bands (e.g., azide at ~2100 cm⁻¹) can indicate reaction completion.[6]
3.3 Mass Spectrometry (MS)
-
Instrumentation: Various mass spectrometers can be used, including those with Electrospray Ionization (ESI) or Electron Ionization (EI) sources, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds.
Potential Biological Signaling Pathways and Experimental Workflows
Workflow for Screening Potential ARBs:
Caption: Workflow for the synthesis and evaluation of a potential angiotensin II receptor blocker.
Simplified Renin-Angiotensin Signaling Pathway:
Caption: Simplified diagram of the Renin-Angiotensin System and the potential point of intervention for a bitetrazole amine.
Conclusion
The analytical cross-validation of this compound relies on a comparative approach with its isomers and related bitetrazole derivatives. The provided spectroscopic data and experimental protocols offer a foundational guide for researchers in the synthesis and characterization of these compounds. The potential for these molecules to interact with biological targets such as the AT₁ receptor highlights the importance of rigorous analytical methods to ensure compound identity and purity for further investigation in drug discovery and development. Future studies should aim to isolate and fully characterize this compound to provide definitive analytical data and explore its biological activities.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. Amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Activity of Bistetrazole Amine Metal Complexes in CO2 Cycloaddition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bistetrazole Amine Metal Complexes as Catalysts for the Synthesis of Cyclic Carbonates from CO2 and Epoxides.
The chemical fixation of carbon dioxide into value-added products is a cornerstone of sustainable chemistry. Among the various strategies, the cycloaddition of CO2 to epoxides to form cyclic carbonates is a highly atom-economical reaction of significant industrial interest. Cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other chemicals. The efficiency of this reaction is heavily reliant on the catalyst used. In recent years, metal-organic frameworks (MOFs) and coordination polymers based on nitrogen-rich ligands, such as bistetrazole amines, have emerged as a promising class of heterogeneous catalysts. Their high density of active sites, tunable porosity, and the synergistic effect between the metal centers (Lewis acids) and the amine/tetrazole functionalities (Lewis bases) contribute to their catalytic prowess.
This guide provides a comparative overview of the catalytic activity of different bistetrazole amine metal complexes in the cycloaddition of CO2 with epoxides. The data presented is compiled from recent literature to aid researchers in the selection and development of efficient catalytic systems.
Comparative Catalytic Performance
The catalytic activity of bistetrazole amine metal complexes is influenced by several factors, including the nature of the metal center, the specific structure of the ligand, and the reaction conditions. Below is a summary of the performance of selected zinc and copper-based MOFs incorporating tetrazole and amine functionalities.
| Catalyst | Metal Center | Epoxide Substrate | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| ZnMOF ([Zn2(μ3-1κN,2κN′,3κO-HL)2(DMF)2]n·nH2O)¹ | Zinc | Styrene Oxide | ~90 | >99 | 60°C, 24 h, TBABr co-catalyst | [1] |
| ZnMOF ¹ | Zinc | Propylene Oxide | ~99 | >99 | 80°C, 24 h, TBABr co-catalyst | [1] |
| ZnMOF ¹ | Zinc | 1,2-Epoxyhexane | ~81 | >99 | 80°C, 24 h, TBABr co-catalyst | [1] |
| ZnMOF ¹ | Zinc | Epichlorohydrin | ~93 | >99 | 80°C, 24 h, TBABr co-catalyst | [1] |
| ZnMOF ¹ | Zinc | Allyl Glycidyl Ether | ~99 | >99 | 80°C, 24 h, TBABr co-catalyst | [1] |
| ZnMOF ¹ | Zinc | Cyclohexene Oxide | ~17 | >99 | 80°C, 24 h, TBABr co-catalyst | [1] |
| Cu-URJC-1 (tetrazole group) | Copper | Styrene Oxide | 60 | 86 | 100°C, 24 h, 1 MPa CO2 | [2] |
| Cu-URJC-8 (primary amine group) | Copper | Epichlorohydrin | 90 | >99 | 100°C, 24 h, 1 MPa CO2 | [2] |
¹HL2− = 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic studies. Below are representative protocols for the synthesis of a bistetrazole amine metal complex and its application in CO2 cycloaddition.
Synthesis of a Nitrogen-Rich Zn-MOF Catalyst
A nitrogen-rich Zn(II) MOF, [Zn2(μ3-1κN,2κN′,3κO-HL)2(DMF)2]n·nH2O (where HL2− = 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate), can be synthesized under hydrothermal conditions.[1]
Ligand Synthesis: The pro-ligand (H3L) is synthesized in a two-step process. First, methyl 4-((4-cyanophenyl)carbamoyl)benzoate is prepared. This intermediate is then dissolved in anhydrous DMF with sodium azide (NaN3) and ammonium chloride (NH4Cl). The mixture is refluxed at 120°C for 24 hours. After cooling, the reaction mixture is poured into ice-cooled water and acidified with dilute hydrochloric acid to precipitate the H3L pro-ligand.[1]
MOF Synthesis: An aqueous solution of Zn(NO3)2·6H2O is added to the H3L pro-ligand dissolved in DMF in a sealed glass vessel. The solution is heated at 80°C for 36 hours. After gradual cooling to room temperature, white crystals of the Zn-MOF are formed.[1]
General Procedure for Catalytic CO2 Cycloaddition
The cycloaddition reaction is typically carried out in a stainless-steel autoclave.
-
The epoxide substrate, the bistetrazole amine metal complex catalyst, and a co-catalyst (commonly tetrabutylammonium bromide, TBABr) are added to the autoclave.[3]
-
The autoclave is purged with CO2 several times to remove the air.[3]
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 1 MPa) and heated to the reaction temperature (e.g., 60-100°C) with stirring for a specified duration (e.g., 24 hours).[2][3]
-
After the reaction, the autoclave is cooled, and the excess CO2 is carefully vented.
-
The products are then analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.
Catalytic Mechanism and Workflow
The cycloaddition of CO2 to epoxides catalyzed by amine-functionalized MOFs is generally understood to proceed through a synergistic mechanism involving both the Lewis acidic metal centers and the Lewis basic sites on the organic linker.
Caption: Workflow and proposed mechanism for CO2 cycloaddition.
The proposed catalytic cycle can be summarized in four main steps[4]:
-
Epoxide Activation: The Lewis acidic metal center of the MOF coordinates with the oxygen atom of the epoxide, polarizing the C-O bond and making it more susceptible to nucleophilic attack.
-
Ring Opening: A nucleophile, typically from the co-catalyst (e.g., Br- from TBABr), attacks one of the carbon atoms of the activated epoxide, leading to the opening of the epoxide ring and the formation of a halo-alkoxide intermediate.
-
CO2 Insertion: The Lewis basic sites on the bistetrazole amine ligand (i.e., the nitrogen atoms of the tetrazole rings and the amine group) can adsorb and activate CO2, facilitating its insertion into the metal-alkoxide bond to form a carbonate intermediate.
-
Ring Closure and Catalyst Regeneration: An intramolecular cyclization occurs, yielding the cyclic carbonate product and regenerating the active catalyst for the next cycle.
The presence of both acidic and basic sites within the same framework allows for a cooperative effect, enhancing the overall catalytic efficiency.[5] The porosity of the MOF also plays a role in substrate accessibility and product selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
A Comparative Evaluation of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine as a Lead-Free Primary Explosive
An objective analysis of the performance characteristics of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine against traditional lead-based primary explosives.
The search for environmentally benign and less toxic primary explosives has led to significant research into lead-free alternatives. One such candidate, this compound, also known as 5,5′-bis(1H-tetrazolyl)amine (H2bta), has emerged as a promising replacement for conventional lead-based primary explosives like lead azide (Pb(N₃)₂) and lead styphnate (Pb(C₆HN₃O₈)). This guide provides a comparative evaluation of the performance of H2bta against these traditional explosives, supported by experimental data.
Performance Characteristics: A Comparative Analysis
The efficacy of a primary explosive is determined by a combination of its performance, sensitivity, and stability. The following table summarizes the key quantitative data for H2bta in comparison to lead azide and lead styphnate.
| Property | This compound (anhydrous) | Lead Azide | Lead Styphnate |
| Chemical Formula | C₂H₃N₁₁ | PbN₆ | C₆HN₃O₈Pb |
| Molecular Weight ( g/mol ) | 169.13 | 291.24 | 450.30 |
| Density (g/cm³) | 1.766 | 4.71 | 3.0 |
| Heat of Formation (kJ/mol) | +633 | +437.2 | -835 |
| Detonation Velocity (m/s) | 9120 | ~5180[1] | 5200[2] |
| Detonation Pressure (kbar) | 343 | ~300 | ~170 |
| Impact Sensitivity (J) | 15 | 2.5 - 4 | 2.5 - 5 |
| Friction Sensitivity (N) | 120 | 0.1 - 1 | 1 - 8 |
| Electrostatic Discharge (ESD) Sensitivity (J) | 0.4 | 0.007 | < 0.001 |
Note: Data for this compound is sourced from Klapötke, T. M., et al. (2008). "Bistetrazolylamines—synthesis and characterization". Data for lead azide and lead styphnate is compiled from various sources and represents typical values.
From the data presented, this compound exhibits a significantly higher detonation velocity and detonation pressure compared to both lead azide and lead styphnate, indicating superior explosive performance. Furthermore, it demonstrates lower sensitivity to impact and friction, suggesting potentially safer handling characteristics. While its electrostatic discharge sensitivity is higher than that of lead styphnate, it is considerably less sensitive than lead azide.
Experimental Protocols
The performance and sensitivity data presented in this guide are determined through standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
Detonation Velocity Measurement
The velocity at which a detonation wave propagates through an explosive is a critical measure of its performance.
Methodology: Dautriche Method [1]
-
A column of the explosive material to be tested is prepared in a tube of a specified diameter and length.
-
Two detonators are placed at a known distance apart along the explosive column.
-
A calibrated detonating cord of a known detonation velocity is initiated simultaneously at both ends by the detonators.
-
The point at which the two detonation waves from the cord collide is marked on a witness plate.
-
The distance of the collision point from the center of the cord is measured.
-
The detonation velocity of the test explosive is then calculated using the known detonation velocity of the cord and the measured distances.
Other methods for measuring detonation velocity include the use of electronic probes placed along the explosive column to time the arrival of the detonation front and high-speed photography.[3][4][5]
Impact Sensitivity Test (BAM Fallhammer)
This test determines the sensitivity of an explosive to impact energy.[6][7]
Apparatus: A standardized drop-weight apparatus (BAM Fallhammer) consisting of a steel anvil, a sample holder, and a set of drop weights of varying masses.
Procedure:
-
A small, measured amount of the explosive sample (typically 40 mm³) is placed in the sample holder.
-
A specified drop weight is raised to a predetermined height.
-
The weight is released, allowing it to fall and impact the sample.
-
The outcome is observed for any sign of initiation, such as a flame, flash, or audible report.
-
The "Bruceton" up-and-down method is typically employed, where the height of the drop is adjusted based on the outcome of the previous test (go or no-go) to determine the 50% probability of initiation. The result is expressed as the impact energy in Joules (J).
Friction Sensitivity Test (BAM Friction Apparatus)
This test evaluates the sensitivity of an explosive to frictional stimuli.[8][9][10][11]
Apparatus: A standardized friction apparatus (BAM Friction Apparatus) consisting of a fixed porcelain pin and a movable porcelain plate.
Procedure:
-
A small amount of the explosive sample is spread on the porcelain plate.
-
The porcelain pin is lowered onto the sample with a specific load applied.
-
The porcelain plate is then moved back and forth under the pin at a constant speed for a set distance.
-
The test is observed for any signs of initiation (spark, flame, or explosion).
-
The load on the pin is varied, and the test is repeated to determine the lowest load at which initiation occurs in a specified number of trials (e.g., 1 out of 6). The result is reported as the friction load in Newtons (N).
Electrostatic Discharge (ESD) Sensitivity Test
This test determines the sensitivity of an explosive to initiation by an electrostatic spark.[12][13]
Apparatus: An ESD generator capable of delivering a spark of known energy. The sample is placed in a holder between two electrodes.
Procedure:
-
A small, measured amount of the explosive sample is placed in the sample holder.
-
The electrodes are positioned with a precise gap containing the sample.
-
An electrical discharge of a specific energy is passed through the sample.
-
The outcome is observed for initiation.
-
The energy of the discharge is varied to determine the minimum energy required to cause initiation (the 50% probability of initiation is often determined using the Bruceton method). The result is expressed in Joules (J).
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical Structure of this compound.
Caption: Workflow for the evaluation of a novel primary explosive.
References
- 1. Detonation velocity - Wikipedia [en.wikipedia.org]
- 2. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. nmt.edu [nmt.edu]
- 5. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. fauske.com [fauske.com]
- 8. utec-corp.com [utec-corp.com]
- 9. osti.gov [osti.gov]
- 10. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 11. etusersgroup.org [etusersgroup.org]
- 12. Primary explosives: electrostatic discharge initiation, additive effect and its relation to thermal and explosive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between 1H- and 2H-tetrazole tautomers is critical for the rational design and synthesis of novel chemical entities. This guide provides an objective comparison of their synthesis, physicochemical properties, and role in medicinal chemistry, supported by experimental data and detailed protocols.
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs.[1] Its prevalence stems from its ability to act as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but improved metabolic stability and membrane permeability.[1][2] Tetrazoles exist in two main tautomeric forms, 1H- and 2H-tetrazole, which exhibit distinct properties influencing their synthesis and biological activity.[3] This guide delves into a comparative study of these two tautomers to aid in their strategic application in synthesis.
Physicochemical Properties: A Tale of Two Tautomers
The position of the proton on the tetrazole ring significantly impacts the electronic distribution and, consequently, the physical and chemical properties of the molecule. The 1H-tautomer is generally more polar than the 2H-tautomer.[4] The relative stability of the tautomers is phase-dependent, with the 1H-tautomer being favored in the solid phase and the 2H-tautomer dominating in the gas phase.[5] In solution, an equilibrium exists between the two forms.[6]
Table 1: Comparison of Physicochemical Properties of 1H- and 2H-Tetrazole Tautomers
| Property | 1H-Tetrazole | 2H-Tetrazole | References |
| pKa | ~4.9 (unsubstituted) | Generally a weaker acid than the 1H-tautomer | [2][5] |
| Relative Energy (gas phase, computational) | Higher | Lower (more stable) | [4] |
| Aromaticity (HOMA index, computational) | Lower | Higher | [4] |
| Polarity | More polar | Less polar | [4] |
Note: Specific values can vary significantly based on the substituent at the 5-position.
Synthesis of Tetrazole Tautomers: Regioselectivity is Key
The synthesis of tetrazoles primarily revolves around the formation of the heterocyclic ring, with the regioselective introduction of substituents determining the predominant tautomer.
Synthesis of 5-Substituted 1H-Tetrazoles
The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[1] This reaction is often catalyzed by Lewis or Brønsted acids.[7]
Synthesis of 2,5-Disubstituted 2H-Tetrazoles
The synthesis of 2H-tetrazoles generally involves the regioselective alkylation or arylation of a pre-formed 5-substituted 1H-tetrazole. Achieving high regioselectivity for the N2 position is a significant synthetic challenge, as alkylation can also occur at the N1 position, leading to a mixture of isomers.
Table 2: Comparison of Synthetic Yields for 1H- and 2H-Tetrazole Derivatives
| Tautomer | Reaction Type | Substrate | Reagents | Catalyst | Yield | References |
| 1H-Tetrazole | [3+2] Cycloaddition | Benzonitrile | Sodium Azide | Yb(OTf)₃ | Good | [7] |
| 1H-Tetrazole | [3+2] Cycloaddition | Various Nitriles | Sodium Azide | Zinc Salts (in water) | High | [7] |
| 2H-Tetrazole | Regioselective Alkylation | 5-Phenyl-1H-tetrazole | Alkyl Halide | Base | Variable (mixture of isomers) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is based on the [3+2] cycloaddition reaction between benzonitrile and sodium azide.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ytterbium triflate (Yb(OTf)₃)
-
Triethyl orthoformate
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine the amine (1 mmol), triethyl orthoformate (1.2 mmol), and sodium azide (1.2 mmol).
-
Add Yb(OTf)₃ (5 mol%) to the mixture.
-
Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction progress with thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-substituted 1H-tetrazole.
(Adapted from Su, W.-K. et al., Eur. J. Org. Chem., 2006)[7]
Protocol 2: General Procedure for Regioselective N2-Alkylation of 5-Substituted Tetrazoles
This protocol provides a general method for the preferential synthesis of 2,5-disubstituted tetrazoles.
Materials:
-
5-Substituted 1H-tetrazole
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the 5-substituted 1H-tetrazole (1 equivalent) in the chosen solvent.
-
Add the base (1.1 equivalents).
-
Add the alkylating agent (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by TLC. Reaction conditions will vary depending on the specific substrates.
-
Once the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of N1 and N2 isomers. Purify the desired 2,5-disubstituted tetrazole using column chromatography.
Spectroscopic Differentiation of 1H- and 2H-Tautomers
The two tautomers can be distinguished using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The chemical shift of the N-H proton can be indicative of the tautomeric form. However, in many cases, this proton is exchangeable and may not be observed. The chemical shifts of the carbon atoms in the ring, observed in ¹³C NMR, can also provide structural information.
-
IR Spectroscopy: The N-H stretching and bending vibrations in the IR spectrum can differ between the two tautomers. Computational studies combined with experimental IR data are often used to assign the observed bands to a specific tautomer.[6][8][9]
Role in Signaling Pathways: The Case of Angiotensin II Receptor Blockers
The significance of tetrazole tautomerism is prominently illustrated in the design of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[10] The tetrazole moiety in ARBs like losartan and valsartan acts as a bioisostere of a carboxylic acid, binding to the angiotensin II type 1 (AT₁) receptor.[11] The acidic proton of the tetrazole ring is crucial for this interaction. The specific tautomeric form present at the receptor site can influence the binding affinity and overall efficacy of the drug. The interaction involves the tetrazole anion binding to positively charged residues, such as lysine, within the receptor's binding pocket.[12]
Caption: Angiotensin II receptor signaling and its blockade by ARBs.
Conclusion
The choice between incorporating a 1H- or 2H-tetrazole tautomer into a molecule is a critical decision in synthetic and medicinal chemistry. While 1H-tetrazoles are more readily synthesized via cycloaddition reactions, the synthesis of 2H-tetrazoles requires careful control of regioselectivity. The distinct physicochemical properties of each tautomer, including acidity and polarity, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. A thorough understanding of the synthesis and properties of both tautomers, as exemplified by their role in ARBs, empowers chemists to make informed decisions in the design of next-generation therapeutics.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a nitrogen-rich heterocyclic compound, is critical for its intended applications, ranging from advanced energetic materials to novel therapeutics. In the pharmaceutical realm, the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering potential advantages in metabolic stability and bioavailability.[1][2][3][4] This guide provides a comprehensive overview of the analytical methodologies for validating the purity of synthesized this compound, also known as bis(1H-tetrazol-5-yl)amine (H₂BTA), and compares its performance characteristics with relevant alternatives in its primary fields of application.
Purity Validation Workflow
A robust purity validation workflow for this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.
References
A Comparative Guide to Propellant Performance: Bistetrazole Amine Binders vs. Traditional Alternatives
In the ever-evolving field of energetic materials, the quest for higher performance, greater stability, and improved safety drives the development of novel propellant formulations. Bistetrazole amine compounds have emerged as a promising class of high-energy-density binders, offering the potential for significant gains in specific impulse and density. This guide provides a comparative analysis of the performance metrics of propellants utilizing bistetrazole amine binders against established alternatives, namely Hydroxyl-terminated Polybutadiene (HTPB), Glycidyl Azide Polymer (GAP), and copolymers of 3,3-Bis(azidomethyl)oxetane and 3-Azidomethyl-3-methyloxetane (BAMO/AMMO).
This comparison summarizes available experimental and theoretical data to offer researchers, scientists, and drug development professionals a clear overview of the current state of these materials. It is important to note that while extensive data exists for traditional binders, comprehensive experimental performance metrics for fully formulated propellants based on bistetrazole amine binders are still emerging in the open literature.
Quantitative Performance Comparison
The following table summarizes key performance metrics for propellant formulations based on different binder systems. The data is compiled from various sources and represents typical values. Direct comparison can be challenging due to variations in specific formulations (e.g., oxidizer type and particle size, plasticizers, and other additives).
| Performance Metric | Bistetrazole Amine Binder | HTPB (Hydroxyl-terminated Polybutadiene) | GAP (Glycidyl Azide Polymer) | BAMO/AMMO (Poly(3,3-bis(azidomethyl)oxetane-co-3-azidomethyl-3-methyloxetane)) |
| Specific Impulse (Isp) | ~270 - 295 s (Theoretical) | ~240 - 265 s[1] | ~250 - 270 s[2] | ~270 - 280 s (Theoretical)[3] |
| Density | High (Theoretical) | ~1.75 - 1.85 g/cm³ | ~1.78 - 1.88 g/cm³ | ~1.80 - 1.90 g/cm³[2] |
| Burning Rate | High | Low to Moderate | Moderate to High | High |
| Tensile Strength | Data not readily available; expected to be high with low elongation | ~1 - 2 MPa[4] | ~0.5 - 1.5 MPa[4] | ~1.2 MPa[5] |
| Elongation at Break | Data not readily available; expected to be low | ~30 - 60%[4] | ~20 - 50%[4] | ~11%[5] |
| Thermal Stability (Decomposition Temp.) | Good | Excellent | Good | Good |
Note: The performance of a final propellant formulation is highly dependent on the complete composition, including the oxidizer, metallic fuel, plasticizers, and curing agents. The values presented here are for representative formulations and should be considered as a general comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these performance metrics.
1. Specific Impulse (Isp) Measurement
Specific impulse is a measure of the efficiency of a rocket propellant and is typically determined through static firing tests of a small-scale rocket motor.
-
Apparatus: A laboratory-scale rocket motor, thrust stand with a load cell, pressure transducer, data acquisition system.
-
Procedure:
-
A precisely weighed grain of the propellant is cast or machined and securely placed within the rocket motor.
-
The motor is mounted on a thrust stand, and the instrumentation is connected to the data acquisition system.
-
The propellant is ignited, and the thrust and chamber pressure are recorded throughout the burn.
-
The total impulse is calculated by integrating the thrust over the burn time.
-
The specific impulse is then determined by dividing the total impulse by the weight of the propellant consumed.
-
2. Density Measurement
The density of a solid propellant is a critical parameter for determining the volumetric efficiency of a rocket motor.
-
Apparatus: Gas pycnometer or a hydrostatic weighing setup.
-
Procedure (Gas Pycnometer):
-
A sample of the cured propellant of a known weight is placed in the sample chamber of the gas pycnometer.
-
The chamber is sealed and filled with an inert gas (typically helium) to a known pressure.
-
The gas is then allowed to expand into a reference chamber of a known volume.
-
The resulting equilibrium pressure is measured, and the volume of the propellant sample is calculated using the ideal gas law.
-
The density is then calculated by dividing the mass of the sample by its volume.
-
3. Burning Rate Measurement
The burning rate of a solid propellant is a key factor in rocket motor design and performance prediction. It is typically measured as a function of pressure.
-
Apparatus: A strand burner (Crawford bomb), pressure vessel, ignition system, and a method for timing the flame propagation (e.g., fuse wires, ultrasonic transducers, or high-speed camera).
-
Procedure:
-
A strand of the propellant with a known length and uniform cross-section is coated on its sides with an inhibitor to ensure end-burning.
-
Fuse wires are inserted at known distances along the strand.
-
The strand is placed in the strand burner, which is then pressurized with an inert gas to the desired test pressure.
-
The propellant is ignited, and the time it takes for the flame front to travel between the fuse wires is measured.
-
The burning rate is calculated by dividing the distance between the fuse wires by the measured time.
-
This process is repeated at various pressures to establish the burning rate law of the propellant.
-
4. Mechanical Properties (Tensile Strength and Elongation at Break)
The mechanical properties of a propellant are crucial for ensuring the structural integrity of the propellant grain during storage, handling, and motor operation.
-
Apparatus: A universal testing machine with a load cell and extensometer.
-
Procedure:
-
A "dogbone"-shaped specimen of the cured propellant is prepared according to a standard (e.g., ASTM D638).
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant strain rate until it fractures.
-
The load and displacement are continuously recorded during the test.
-
Tensile strength is calculated as the maximum stress the specimen can withstand before fracturing.
-
Elongation at break is the percentage increase in the length of the specimen at the point of fracture.
-
Experimental Workflow for Propellant Characterization
The following diagram illustrates the general workflow for the characterization of a new solid propellant formulation, from the initial mixing of ingredients to the final performance evaluation.
References
- 1. Molecular dynamic simulation of performance of modified BAMO/AMMO copolymers and their effects on mechanical properties of energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation and Analysis on Energy Characteristics of High Energy Propellants Based on BAMO/AMMO Copolymers [energetic-materials.org.cn]
- 4. Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bridging Theory and Reality: A Comparative Guide to the Detonation Velocities of Bistetrazole Amines
For researchers, scientists, and professionals in drug development, understanding the energetic properties of novel compounds is paramount. This guide provides a focused comparison of experimentally determined and computationally calculated detonation velocities of bistetrazole amines, a class of nitrogen-rich compounds with significant potential as energetic materials. By examining the methodologies and presenting available data, this document aims to offer a clear perspective on the predictive power of current computational models and highlight areas for future experimental validation.
Unveiling Energetic Potential: Experimental vs. Calculated Performance
The detonation velocity (VD) is a critical parameter for characterizing the performance of an explosive material, representing the speed at which the detonation wave propagates through the substance. A higher detonation velocity generally indicates a more powerful explosive. The determination of this key metric can be approached through two primary avenues: direct experimental measurement and theoretical calculation.
Experimental methods provide real-world performance data under specific conditions, while computational models offer a rapid and cost-effective means of predicting the energetic properties of novel molecules before their synthesis. A close correlation between calculated and experimental values is crucial for validating the accuracy of predictive models and accelerating the discovery and development of new energetic materials.
This guide focuses on a selection of bistetrazole amines, highlighting the calculated detonation velocities and the methodologies employed in their prediction. While extensive computational data is available for these compounds, a notable gap exists in the published literature regarding their corresponding experimental validation.
Performance Data: A Snapshot of Bistetrazole Amine Energetics
The following table summarizes the calculated detonation velocities for a series of bistetrazole amines, as reported in the scientific literature. These values were primarily obtained using the EXPLO5 thermochemical code, a widely used tool for predicting the detonation parameters of energetic materials.
| Compound Name | Molecular Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Calculated Detonation Velocity (m/s) | Reference |
| 5,5'-Bis(1H-tetrazolyl)amine (H2bta) | C₂H₃N₁₁ | 1.861 | 633 | 9120 | [1] |
| 5,5'-Bis(2-methyltetrazolyl)amine (Me2bta) | C₄H₇N₁₁ | 1.677 | 350 | 7291 | [1] |
| 5,5'-Bis(2-methyltetrazolyl)methylamine (Me3bta) | C₅H₉N₁₁ | 1.554 | 583 | 7851 | [1] |
Note: To date, experimentally measured detonation velocities for the specific compounds listed above have not been prominently reported in the available scientific literature. The data presented here is based on computational predictions.
Methodologies Under the Microscope: How Detonation Velocities are Determined
A thorough understanding of the methodologies used to obtain detonation velocity data is essential for interpreting the results and appreciating the nuances of the comparison.
Experimental Protocols for Measuring Detonation Velocity
The direct measurement of detonation velocity is a complex and hazardous undertaking that requires specialized equipment and controlled conditions. Several techniques are commonly employed:
-
Dautriche Method: This classic method relies on measuring the time difference of arrival of the detonation wave at two known points along a column of the explosive. A detonating cord with a known detonation velocity is initiated at both ends by the explosive charge, and the point of collision of the two detonation waves in the cord is used to calculate the detonation velocity of the test sample.[2]
-
Electronic Probes (Pins): A series of conductive pins are placed at precise intervals along the explosive charge. As the detonation front passes each pin, it creates a short circuit, generating an electrical signal. The time intervals between these signals are recorded to determine the velocity.
-
Optical Methods: High-speed cameras can be used to visually track the propagation of the detonation wave. The luminosity of the shock front allows for its position to be recorded over time, from which the velocity can be calculated.
-
Fiber Optic Probes: Optical fibers can be embedded within the explosive. The intense light and pressure of the detonation front alter the optical properties of the fiber, providing a signal that can be timed to measure the velocity.
Computational Methods for Predicting Detonation Velocity
Computational chemistry offers a powerful toolkit for estimating the energetic properties of molecules. The following methods are frequently used to calculate detonation velocities:
-
Thermochemical Codes (e.g., EXPLO5, Cheetah): These programs are based on the Chapman-Jouguet theory of detonation. They use fundamental thermodynamic data, such as the heat of formation and the density of the material, as input to predict various detonation parameters, including velocity and pressure. The accuracy of these codes is highly dependent on the quality of the input data and the equations of state used to model the behavior of the detonation products.
-
Kamlet-Jacobs Equations: These are a set of empirical equations that relate the detonation velocity and pressure of an explosive to its elemental composition, density, and heat of formation. While simpler than thermochemical codes, they can provide reasonably accurate predictions for many organic explosives.
-
Quantum Mechanical Calculations: Advanced computational methods, such as Density Functional Theory (DFT), can be used to calculate the heats of formation and densities of molecules with high accuracy. These calculated values can then be used as inputs for thermochemical codes to predict detonation velocities.
Visualizing the Workflow: From Molecule to Performance Prediction
The following diagram illustrates the general workflow for comparing the experimental and calculated detonation velocities of energetic materials like bistetrazole amines.
Caption: Workflow for comparing experimental and calculated detonation velocities.
Conclusion
The computational analysis of bistetrazole amines, particularly 5,5'-bis(1H-tetrazolyl)amine and its derivatives, indicates their significant potential as high-performance energetic materials. The calculated detonation velocities, reaching over 9000 m/s for the parent compound, are comparable to or exceed those of some conventional explosives. However, the lack of publicly available experimental detonation velocity data for these specific compounds underscores a critical need for further research. The validation of these computational predictions through rigorous experimental measurement is an essential next step in the development and potential application of this promising class of energetic materials. Future work should focus on the synthesis and experimental testing of these bistetrazole amines to bridge the current gap between theoretical predictions and real-world performance.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a high-nitrogen energetic compound. Due to its chemical nature, this substance must be treated with extreme caution. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.
Core Safety and Hazard Information
| Hazard Category | Description | Mitigation Measures |
| Explosive Hazard | Tetrazole compounds are sensitive to heat, friction, impact, and electrostatic discharge.[2][3] Heating may cause an explosion. | Work with small quantities, preferably less than 0.5-1 gram.[2][4] Use non-sparking tools and grounded equipment.[3][5] Avoid grinding, milling, or any action that could create friction or impact.[3] |
| Thermal Instability | Decomposition can be rapid and explosive, especially upon heating.[5] Some tetrazole derivatives have decomposition temperatures around 200°C.[6][7] | Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[4][5] Do not store for prolonged periods if the material shows any signs of instability.[8] |
| Chemical Reactivity | May react violently with oxidizing agents, strong acids, and bases.[9][10] Can form sensitive salts with metals.[9] | Store away from incompatible materials.[11] Ensure that disposal pathways do not allow contact with incompatible substances. |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin.[12][13] Can cause skin and eye irritation.[9][13] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and chemical-resistant gloves.[3][14] Handle in a chemical fume hood to avoid inhalation.[9][12] |
Experimental Protocol: Proper Disposal Procedures
The disposal of this compound must be treated as hazardous and potentially explosive waste.[3] Adherence to institutional and regulatory guidelines is mandatory.
Step 1: Immediate Containment and Labeling
-
Ensure the compound is stored in its original, properly sealed container.
-
If the original container is compromised, transfer the material to a compatible, labeled container in a designated safe area.
-
The container must be clearly labeled with the chemical name, hazard symbols (explosive, toxic), and the date.
Step 2: Personal Protective Equipment (PPE)
-
Before handling, all personnel must don the required PPE:
Step 3: Waste Collection
-
Do not mix this compound with other waste streams, especially not with incompatible materials like oxidizing agents or acids.
-
Place the sealed and labeled container in a designated hazardous waste collection area. This area should be secure and away from general laboratory traffic.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the energetic material.
-
Disposal must be conducted by a licensed and approved hazardous waste disposal company with experience in handling explosive materials.
-
Provide the EHS office and the disposal company with all available safety information on the compound.
Step 5: Accidental Spill Response
-
In the event of a spill, evacuate the immediate area.[5][14]
-
If the spill is minor and you are trained to handle it:
-
Wear the appropriate PPE.
-
Use non-sparking tools to gently collect the spilled material.[5]
-
Place the material in a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
For major spills, contact your institution's emergency response team and EHS office immediately.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. dsiac.dtic.mil [dsiac.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uah.edu [uah.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. echemi.com [echemi.com]
- 6. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. case.edu [case.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. biofinechemical.com [biofinechemical.com]
- 12. 2-Methyl-2H-tetrazol-5-amine | CAS#:6154-04-7 | Chemsrc [chemsrc.com]
- 13. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Personal protective equipment for handling N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a high-nitrogen energetic compound. Adherence to these guidelines is essential to ensure laboratory safety.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this energetic material, a stringent PPE protocol is mandatory. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when handling larger quantities or during reactions. |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves | A flame-resistant lab coat is crucial. Nitrile gloves are recommended, but compatibility should be verified.[1][2] |
| Respiratory Protection | Required if dust is generated or exposure limits are exceeded | An air-purifying respirator with appropriate cartridges or a supplied-air respirator should be used based on the scale of work and ventilation conditions.[1] |
| Additional Protection | Blast shield | All experiments involving this compound should be conducted behind a certified blast shield.[3] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to prevent accidental initiation. The following procedures must be followed:
-
Work Area: All work with this compound must be conducted in a designated fume hood with the sash at the lowest practical height.[3] The work area should be clear of all other chemicals and equipment.[3]
-
Handling:
-
Storage:
While a specific protocol for this compound is not publicly available, the following generalized procedure for the synthesis of a related compound, 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, illustrates the necessary precautions.[4]
-
Reaction Setup: The reaction should be set up in a fume hood behind a blast shield. All glassware should be inspected for cracks or defects.
-
Reagent Addition: 5-aminotetrazole is dissolved in a suitable solvent. Other reagents are added slowly at a controlled temperature.
-
Reaction Monitoring: The reaction is monitored from a safe distance.
-
Workup and Isolation: After the reaction is complete, the product is isolated through filtration. The filtered solid should be handled carefully, avoiding scraping or applying pressure.
-
Drying: The product is dried in a vacuum oven at a low temperature to avoid thermal decomposition.
Emergency and Disposal Plan
Rapid and correct response to emergencies is critical.
-
Spills:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, carefully clean it up using non-sparking tools and wet methods to prevent dust generation.
-
Place the spilled material in a sealed container for hazardous waste disposal.
-
-
Fire:
-
In case of fire, evacuate the area and call emergency services.
-
If the fire is small and has not reached the energetic material, it may be extinguished with a standard fire extinguisher.
-
If the energetic material is involved in the fire, do not attempt to fight it. Evacuate to a safe distance.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes.[1]
-
Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.[1]
-
Ingestion: Seek immediate medical attention.[1]
-
-
Disposal:
-
All waste containing this compound must be treated as hazardous and potentially explosive waste.[1]
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Store the waste container in a secondary containment in a satellite accumulation area, away from incompatible materials.[1]
-
Contact your institution's environmental health and safety department for proper disposal procedures. Do not attempt to dispose of it through standard waste streams.
-
Quantitative Data for Related Compounds
| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Sensitivity |
| N,N-bis(1H-tetrazole-5-yl)-amine (anhydrous) | >250 | 9120 | 343 | Sensitive |
| N,N-bis(1H-tetrazole-5-yl)-amine (monohydrate) | Not specified | 7792 | 220 | Insensitive |
| [Pb(bta)(H2O)]n | 314 | Not specified | Not specified | Not specified |
| [PbCu(bta)2(H2O)5]·2H2O | 231 | Not specified | Not specified | Insensitive |
Data sourced from research on N,N-bis(1H-tetrazole-5-yl)-amine and its metal complexes. The sensitivity is a general classification from the source.[6][7]
Visualized Workflows and Relationships
Caption: A stepwise workflow for the safe handling of the energetic compound.
Caption: Hierarchy of controls for mitigating hazards associated with the compound.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 4. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. ajol.info [ajol.info]
- 6. Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
